Lipofermata
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-5'-phenylspiro[1H-indole-3,2'-3H-1,3,4-thiadiazole]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3OS/c16-10-6-7-12-11(8-10)15(14(20)17-12)19-18-13(21-15)9-4-2-1-3-5-9/h1-8,19H,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBYYBWDUNSVAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC3(S2)C4=C(C=CC(=C4)Br)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Lipofermata's Mechanism of Action on FATP2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the mechanism of action of Lipofermata, a small molecule inhibitor of Fatty Acid Transport Protein 2 (FATP2). FATP2, a key protein in the solute carrier 27 (Slc27) family, is crucial for the transport of long and very-long-chain fatty acids across cellular membranes. Its role in fatty acid metabolism makes it a significant therapeutic target for metabolic diseases. This compound has been identified as a specific, non-competitive inhibitor of FATP2-mediated fatty acid transport. This document details the molecular interactions, summarizes key quantitative data, outlines experimental protocols for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction to FATP2
Fatty Acid Transport Protein 2 (FATP2), also known as Solute Carrier Family 27 Member 2 (SLC27A2), is a multifunctional protein predominantly expressed in the liver and kidneys.[1][2] It plays a crucial role in lipid metabolism by facilitating the uptake of long-chain fatty acids (LCFAs) and acting as a very long-chain acyl-CoA synthetase (VLACS).[1][3] FATP2 is localized to both the plasma membrane, where it mediates fatty acid transport, and to peroxisomes, contributing to VLACS activity.[1][3] Increased expression of FATP2 is associated with the progression of nonalcoholic fatty liver disease (NAFLD), making it a compelling target for therapeutic intervention.[1][4]
This compound: A Specific FATP2 Inhibitor
This compound (5′-bromo-5-phenyl-spiro[3H-1,3,4-thiadiazole-2,3′-indoline]-2′-one) is a well-characterized small molecule that specifically inhibits the fatty acid transport function of FATP2.[2][4] It was identified through high-throughput screening of humanized yeast expressing human FATP2.[5] A key feature of this compound is its ability to attenuate FATP2-mediated fatty acid transport without affecting its acyl-CoA synthetase activity.[2][4] This specificity allows for the targeted modulation of fatty acid uptake.
Mechanism of Action
This compound acts as a non-competitive inhibitor of FATP2-mediated fatty acid transport.[2][4][5] This mode of inhibition suggests that this compound does not bind to the same site as the fatty acid substrate. Instead, it likely binds to an allosteric site on FATP2, inducing a conformational change that impedes the transport of fatty acids across the cell membrane. This mechanism is specific to long and very-long-chain fatty acids, with no effect on the transport of medium-chain fatty acids, which primarily occurs through passive diffusion.[5]
Signaling Pathway of FATP2-Mediated Fatty Acid Uptake and Inhibition by this compound
Caption: FATP2-mediated fatty acid uptake and its inhibition by this compound.
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified in various cell models that endogenously express FATP2. The half-maximal inhibitory concentration (IC50) values demonstrate its effectiveness in the low micromolar range.
| Cell Line | Cellular Model | Fluorescent Fatty Acid Analog | IC50 (µM) | Reference |
| Caco-2 | Human Enterocytes | C1-BODIPY-C12 | 4.84 | [6] |
| C2C12 | Murine Myocytes | C1-BODIPY-C12 | 2.74 - 39.34 | [6] |
| INS-1E | Rat Pancreatic β-cells | C1-BODIPY-C12 | 2.74 - 39.34 | [6] |
| HepG2 | Human Hepatocytes | C1-BODIPY-C12 | 2.74 - 39.34 | [6] |
| HepG2 | Human Hepatocytes | BODIPY-FL-C16 | 2.3 | [5] |
| Caco-2 | Human Enterocytes | BODIPY-FL-C16 | 6 | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound on FATP2.
Fatty Acid Uptake Assay using Fluorescent Analogs
This assay measures the rate of fatty acid uptake into cells in the presence and absence of this compound.
Materials:
-
Cell lines (e.g., HepG2, Caco-2) cultured in appropriate media.
-
Fluorescent fatty acid analogs (e.g., C1-BODIPY-C12 or BODIPY-FL-C16).
-
This compound stock solution (in DMSO).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+).
-
Multi-well plates (e.g., 96-well black, clear bottom).
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they reach ~90% confluency on the day of the assay.
-
Compound Treatment: On the day of the assay, wash the cells with assay buffer. Prepare serial dilutions of this compound in assay buffer and add to the respective wells. Incubate for a specified period (e.g., 30-60 minutes) at 37°C.
-
Fatty Acid Addition: Prepare a working solution of the fluorescent fatty acid analog in the assay buffer. Add this solution to all wells simultaneously to initiate the uptake.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity in each well at appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~515 nm emission for BODIPY) at regular intervals (e.g., every 30 seconds) for a total duration of 5-10 minutes using a fluorescence plate reader.
-
Data Analysis: Calculate the initial rate of fatty acid uptake (slope of the linear portion of the fluorescence vs. time curve). Plot the rate of uptake against the concentration of this compound to determine the IC50 value using a non-linear regression model (sigmoidal dose-response).
Experimental Workflow for Fatty Acid Uptake Assay
Caption: Workflow for determining the IC50 of this compound on fatty acid uptake.
Kinetic Analysis of Inhibition
To determine the mode of inhibition (e.g., competitive, non-competitive), the fatty acid uptake assay is performed with varying concentrations of both the fluorescent fatty acid analog and this compound.
Procedure:
-
Follow the general procedure for the fatty acid uptake assay.
-
Create a matrix of experimental conditions with multiple concentrations of the fluorescent fatty acid analog (substrate) and multiple fixed concentrations of this compound (inhibitor).
-
Measure the initial rates of uptake for all conditions.
-
Analyze the data using enzyme kinetics models, such as Lineweaver-Burk or Michaelis-Menten plots. For non-competitive inhibition, the Vmax will decrease with increasing inhibitor concentration, while the Km will remain unchanged.
Cellular and Physiological Effects
Inhibition of FATP2 by this compound has been shown to have significant cellular and physiological consequences:
-
Prevention of Lipid Accumulation: this compound effectively prevents lipid accumulation in various cell types, including hepatocytes (HepG2), enterocytes (Caco-2), myocytes (C2C12), and pancreatic β-cells (INS-1E).[4]
-
Protection against Lipotoxicity: By limiting the excessive influx of saturated fatty acids like palmitate, this compound protects cells from lipotoxicity, a condition characterized by cellular dysfunction and apoptosis.[5]
-
Modulation of Inflammatory Responses: this compound exhibits dual effects on inflammatory responses in human monocytes and macrophages, reducing LPS-induced inflammation in monocytes while enhancing it in mature macrophages.[7]
-
Inhibition of Intestinal Fatty Acid Absorption: In vivo studies in mice have demonstrated that oral administration of this compound can inhibit the absorption of dietary fatty acids from the gut.[2][5]
Conclusion
This compound is a potent and specific non-competitive inhibitor of FATP2-mediated fatty acid transport. Its mechanism of action, characterized by the allosteric inhibition of the transport function of FATP2 without affecting its enzymatic activity, makes it a valuable tool for studying lipid metabolism and a promising therapeutic candidate for metabolic disorders such as NAFLD. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the development of novel FATP2 inhibitors.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. FATP2 is a hepatic fatty acid transporter and peroxisomal very long-chain acyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Fatty acid binding protein 2 (FATP2/SLC27A2) blockade with this compound elicits dual effects on inflammatory responses in human monocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Lipofermata: A Selective FATP2 Inhibitor for Research and Drug Development
An In-depth Technical Guide
Lipofermata, also known as 5'-bromo-5-phenyl-spiro[3H-1,3,4-thiadiazole-2,3'-indoline]-2'-one, has emerged as a valuable pharmacological tool for investigating the physiological and pathological roles of Fatty Acid Transport Protein 2 (FATP2). As a selective, non-competitive inhibitor of FATP2-mediated fatty acid uptake, this compound offers researchers a means to dissect the intricate pathways of lipid metabolism and explore potential therapeutic interventions for a range of metabolic diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy, detailed experimental protocols, and the cellular pathways it modulates.
Quantitative Efficacy of this compound
This compound has been demonstrated to inhibit the transport of long-chain and very-long-chain fatty acids in various cell lines that endogenously express FATP2. The half-maximal inhibitory concentration (IC50) values are consistently in the low micromolar range, highlighting its potency. The following table summarizes the reported IC50 values for this compound in different cellular models.
| Cell Line | Species | Tissue of Origin | Fluorescent Fatty Acid Analog | IC50 (µM) | Reference |
| Caco-2 | Human | Colon Adenocarcinoma | C1-BODIPY-C12 | 4.84 | [1] |
| Caco-2 | Human | Colon Adenocarcinoma | C1-BODIPY-C12 | Low micromolar | [2] |
| Caco-2 | Human | Colon Adenocarcinoma | BODIPY-FL-C16 | 6 | [3] |
| HepG2 | Human | Hepatocellular Carcinoma | C1-BODIPY-C12 | Low micromolar | [2][4] |
| HepG2 | Human | Hepatocellular Carcinoma | BODIPY-FL-C16 | 2.3 | [3] |
| C2C12 | Mouse | Myoblast | C1-BODIPY-C12 | 2.74 - 39.34 | [1] |
| INS-1E | Rat | Insulinoma | C1-BODIPY-C12 | 2.74 - 39.34 | [1] |
| αTC1-6 | Mouse | Pancreatic Alpha-Cell | BODIPY-labeled C18 | 5.4 | [5] |
| 3T3-L1 Adipocytes | Mouse | Adipocyte | C1-BODIPY-C12 | Higher IC50 (less effective) | [2] |
Mechanism of Action
This compound functions as a non-competitive inhibitor of FATP2-mediated fatty acid transport.[3][4] This mode of inhibition suggests that this compound does not compete with fatty acids for the same binding site on the FATP2 protein. Instead, it likely binds to an allosteric site, inducing a conformational change that impedes the transport process without affecting the acyl-CoA synthetase activity associated with FATP2.[2][6]
Key Signaling Pathways and Experimental Workflows
The inhibition of FATP2 by this compound has significant downstream effects on cellular metabolism and signaling. The following diagrams, generated using the DOT language, illustrate the FATP2-mediated fatty acid uptake pathway and a typical experimental workflow for assessing FATP2 inhibition.
Caption: FATP2-mediated fatty acid transport and its inhibition by this compound.
Caption: Experimental workflow for a cell-based fatty acid uptake inhibition assay.
Experimental Protocols
In Vitro Fatty Acid Uptake Inhibition Assay
This protocol is a generalized procedure based on methodologies reported in the literature for assessing the inhibition of fatty acid uptake by this compound in cultured cells.[2][3][5]
Materials:
-
Cell line of interest (e.g., HepG2, Caco-2)
-
96-well, black, clear-bottom tissue culture plates
-
Serum-free cell culture medium
-
This compound stock solution (in DMSO)
-
Fluorescent fatty acid analog stock solution (e.g., C1-BODIPY-C12 in ethanol)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Fluorescence plate reader with kinetic measurement capabilities
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that ensures they are sub-confluent at the time of the assay. Culture overnight under standard conditions (37°C, 5% CO2).
-
Serum Starvation: Gently wash the cells with serum-free medium and then incubate in serum-free medium for 1-2 hours at 37°C.[5][7]
-
Compound Pre-incubation: Prepare serial dilutions of this compound in serum-free medium. Remove the starvation medium and add the this compound dilutions (or vehicle control) to the respective wells. Incubate for 1 hour at 37°C.[5]
-
Probe Preparation: Prepare the fluorescent fatty acid probe working solution by complexing it with fatty acid-free BSA in serum-free medium. A typical final concentration for C1-BODIPY-C12 is 2.5 µM.[5]
-
Initiation of Uptake: Using a multichannel pipette or an automated injector, add the fluorescent fatty acid probe working solution to all wells simultaneously.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed fluorescence plate reader. Measure the increase in intracellular fluorescence at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 515 nm emission for BODIPY) at regular intervals (e.g., every 15-30 seconds) for a total of 5-10 minutes.[5]
-
Data Analysis: Determine the initial rate of fatty acid uptake (V0) from the linear portion of the kinetic curve for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
In Vivo Fatty Acid Absorption Assay in Mice
This protocol provides a general framework for assessing the effect of this compound on intestinal fatty acid absorption in a murine model.[3][8]
Materials:
-
Male C57BL/6 mice
-
This compound
-
Vehicle (e.g., corn oil or a suitable formulation)
-
13C-labeled oleate
-
Tyloxapol (to inhibit lipoprotein lipase)
-
Blood collection supplies
-
Gas chromatography-mass spectrometry (GC-MS) equipment
Procedure:
-
Animal Acclimation: Acclimate mice to the experimental conditions for at least one week.
-
Fasting: Fast the mice overnight but allow free access to water.
-
This compound Administration: Orally gavage the mice with either this compound suspended in the vehicle or the vehicle alone.
-
Tyloxapol Injection: After a set time following this compound administration, intraperitoneally inject the mice with tyloxapol to prevent the clearance of triglyceride-rich lipoproteins from the circulation.
-
13C-Oleate Administration: Shortly after the tyloxapol injection, orally gavage the mice with 13C-labeled oleate mixed in an oil carrier.
-
Blood Sampling: Collect blood samples from the tail vein or via cardiac puncture at various time points post-oleate administration (e.g., 0, 1, 2, 4, 6 hours).
-
Plasma Analysis: Isolate plasma from the blood samples. Extract total lipids from the plasma and analyze the enrichment of 13C-oleate in the plasma lipid fraction using GC-MS.
-
Data Analysis: Compare the area under the curve (AUC) for plasma 13C-oleate concentration over time between the this compound-treated and vehicle-treated groups to determine the extent of inhibition of fatty acid absorption. A significant reduction in the AUC in the this compound group indicates inhibition of intestinal fatty acid uptake.[8]
Applications in Research and Drug Development
This compound's selectivity for FATP2 makes it an invaluable tool for:
-
Target Validation: Confirming the role of FATP2 in various physiological processes and disease models, such as non-alcoholic fatty liver disease (NAFLD), diabetic kidney disease, and type 2 diabetes.[4][8][9]
-
Mechanism of Action Studies: Elucidating the downstream consequences of inhibiting fatty acid uptake in specific cell types, such as the prevention of lipotoxicity-induced apoptosis in hepatocytes and pancreatic β-cells, and the enhancement of GLP-1 secretion from pancreatic α-cells.[3][5]
-
Drug Discovery: Serving as a reference compound for the development of more potent and pharmacokinetically optimized FATP2 inhibitors for therapeutic use.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and characterization of small compound inhibitors of human FATP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Deletion of fatty acid transport protein 2 (FATP2) in the mouse liver changes the metabolic landscape by increasing the expression of PPARα-regulated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI Insight - Fatty acid transport protein-2 regulates glycemic control and diabetic kidney disease progression [insight.jci.org]
- 10. Definition of Fatty Acid Transport Protein-2 (FATP2) Structure Facilitates Identification of Small Molecule Inhibitors for the Treatment of Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]
The Inhibitory Effect of Lipofermata on Cellular Lipid Accumulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipofermata, a potent and specific small molecule inhibitor of Fatty Acid Transport Protein 2 (FATP2), has emerged as a significant tool in the study of lipid metabolism and its dysregulation. By non-competitively inhibiting the uptake of long and very-long-chain fatty acids, this compound effectively reduces intracellular lipid accumulation. This mechanism holds therapeutic potential for a range of metabolic diseases. This technical guide provides an in-depth overview of the core effects of this compound on cellular lipid accumulation, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols and pathway visualizations.
Introduction
Excessive intracellular lipid accumulation is a hallmark of numerous metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and cardiovascular disease. Fatty Acid Transport Protein 2 (FATP2), a key facilitator of long-chain fatty acid uptake into cells, represents a promising therapeutic target to mitigate this lipid overload. This compound has been identified as a specific, non-competitive inhibitor of FATP2, demonstrating efficacy in various preclinical models.[1][2][3] This document serves as a comprehensive resource for researchers investigating the cellular effects of this compound.
Mechanism of Action
This compound exerts its effects by directly inhibiting the function of FATP2. FATP2 is an integral membrane protein responsible for the transport of long and very-long-chain fatty acids across the plasma membrane. This compound's inhibitory action is non-competitive, meaning it does not compete with fatty acids for the same binding site on the protein.[4] This inhibition is specific to FATP2, with minimal effects on other fatty acid transport proteins. The consequence of FATP2 inhibition by this compound is a significant reduction in the intracellular accumulation of lipids, thereby protecting cells from lipotoxicity—a condition characterized by cellular dysfunction and death induced by excessive lipid levels.[1][2]
Quantitative Data Summary
The efficacy of this compound in inhibiting fatty acid uptake has been quantified across various cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency.
| Cell Line Model | Predominant FATP Expression | IC50 for Fatty Acid Transport Inhibition (µM) | Reference |
| Caco-2 (enterocyte) | FATP2 | 4.84 | [5] |
| HepG2 (hepatocyte) | FATP2 | Not explicitly stated, but effective in low µM range | [2][3] |
| INS-1E (pancreatic β-cell) | FATP2 | Low µM range (2.74-39.34 for various cell lines) | [5] |
| C2C12 (myocyte) | FATP1, FATP2 (minor) | Low µM range (2.74-39.34 for various cell lines) | [5] |
Note: While studies demonstrate this compound's effectiveness in reducing lipid accumulation and inducing apoptosis in lipotoxic conditions using Nile Red and DAPI staining respectively, specific quantitative data such as percentage reduction in lipid-positive cells or percentage of apoptotic cells at varying this compound concentrations are not consistently reported in the reviewed literature.
Key Experimental Protocols
Cellular Fatty Acid Uptake Assay
This protocol is designed to quantify the rate of fatty acid uptake into cultured cells and to determine the inhibitory effect of compounds like this compound.
Materials:
-
Cultured cells (e.g., HepG2, Caco-2)
-
Fluorescent fatty acid analog (e.g., C1-BODIPY-C12 or BODIPY-FL-C16)
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Cell culture medium
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that ensures they are sub-confluent at the time of the assay.
-
Serum Starvation: Prior to the assay, serum-starve the cells for 1-2 hours in serum-free medium to reduce the influence of serum components on fatty acid uptake.
-
Compound Incubation: Treat the cells with varying concentrations of this compound or vehicle control in serum-free medium for a predetermined time (e.g., 1 hour).
-
Fatty Acid Uptake Measurement:
-
Prepare a working solution of the fluorescent fatty acid analog complexed with fatty acid-free BSA in serum-free medium.
-
Add the fluorescent fatty acid solution to the wells.
-
Immediately measure the fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 488 nm excitation and 508 nm emission for BODIPY-palmitate).[6]
-
-
Data Analysis: Calculate the initial rate of fatty acid uptake from the linear portion of the fluorescence-time curve. Determine the IC50 value of this compound by plotting the uptake rate against the log of the inhibitor concentration.
Assessment of Cellular Lipid Accumulation (Nile Red Staining)
This protocol allows for the visualization and quantification of neutral lipid droplets within cells.
Materials:
-
Cultured cells
-
This compound
-
Fatty acid (e.g., palmitic acid to induce lipid accumulation)
-
Nile Red staining solution
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Treatment: Treat cells with a fatty acid to induce lipid accumulation, with or without co-treatment of varying concentrations of this compound, for a specified duration (e.g., 24 hours).
-
Staining:
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Incubate the cells with Nile Red staining solution in the dark.
-
-
Visualization and Quantification:
-
Visualize the lipid droplets using a fluorescence microscope.
-
Quantify the fluorescence intensity using a fluorescence plate reader or by image analysis software to determine the number and size of lipid droplets per cell.
-
Apoptosis Assay (DAPI Staining)
This protocol is used to identify apoptotic cells based on nuclear morphology changes.
Materials:
-
Cultured cells
-
This compound
-
Inducer of apoptosis (e.g., high concentration of a saturated fatty acid)
-
4',6-diamidino-2-phenylindole (DAPI) staining solution
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with an apoptosis-inducing agent, with or without co-treatment of varying concentrations of this compound.
-
Fixation and Staining:
-
Wash the cells with PBS.
-
Fix the cells (e.g., with 4% paraformaldehyde).
-
Permeabilize the cells (if required by the protocol).
-
Stain the cells with DAPI solution.
-
-
Analysis:
Signaling Pathways and Experimental Workflows
This compound's Impact on the PI3K/Akt/mTOR Signaling Pathway
Recent studies have elucidated a key signaling pathway through which this compound exerts its anti-proliferative and pro-apoptotic effects in certain cell types. By inhibiting FATP2, this compound leads to an increase in the expression of Activating Transcription Factor 3 (ATF3).[1] ATF3, in turn, acts as a negative regulator of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway.[1] This pathway is crucial for cell growth, proliferation, and survival. Its inhibition can lead to a reduction in cell proliferation and an increase in apoptosis.
Caption: this compound's inhibitory effect on the FATP2-ATF3-PI3K/Akt/mTOR pathway.
Experimental Workflow for Assessing this compound's Effect on Fatty Acid Uptake
The following diagram illustrates a typical workflow for investigating the impact of this compound on cellular fatty acid uptake.
Caption: Workflow for fatty acid uptake inhibition assay.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of FATP2 in cellular lipid metabolism. Its specific, non-competitive inhibition of long-chain fatty acid uptake provides a direct mechanism for reducing intracellular lipid accumulation. The provided data, protocols, and pathway diagrams offer a foundational resource for researchers aiming to explore the therapeutic potential of FATP2 inhibition in metabolic diseases. Further research is warranted to fully quantify the effects of this compound on lipid droplet dynamics and apoptosis in various cell types and to explore its in vivo efficacy and safety.
References
- 1. FATP2 activates PI3K/Akt/mTOR pathway by inhibiting ATF3 and promotes the occurrence and development of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nile Red Quantifier: a novel and quantitative tool to study lipid accumulation in patient-derived circulating monocytes using confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Apoptotic effect of tolfenamic acid on MDA-MB-231 breast cancer cells and xenograft tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Structural-Activity Relationship of Lipofermata Analogs: A Technical Guide to a Novel Class of FATP2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural-activity relationship (SAR) of Lipofermata and its analogs as inhibitors of Fatty Acid Transport Protein 2 (FATP2). This compound, chemically known as 5'-bromo-5-phenyl-spiro[3H-1,3,4-thiadiazole-2,3'-indoline]-2'-one, has emerged as a potent and specific inhibitor of FATP2-mediated long-chain fatty acid uptake[1][2][3]. Understanding the SAR of this compound class is crucial for the rational design of next-generation inhibitors with improved potency and pharmacokinetic profiles for therapeutic applications in metabolic diseases and cancer.
Core Concepts: this compound and FATP2 Inhibition
This compound and its analogs function by non-competitively inhibiting the transport of long and very-long-chain fatty acids into cells, a process mediated by FATP2[1][2]. This inhibition has been shown to protect cells from lipotoxicity, the cellular stress and death caused by excessive fatty acid accumulation[1]. The primary target, FATP2, is a key protein in fatty acid metabolism and is implicated in various pathological conditions, including non-alcoholic fatty liver disease (NAFLD), diabetes, and cancer[4][5][6][7].
Structural-Activity Relationship of this compound Analogs
The inhibitory activity of this compound analogs is significantly influenced by substitutions on the spiro-indolinone core. Analysis of various analogs reveals key structural features that govern their potency against FATP2.
Data Presentation: Inhibitory Activity of this compound Analogs
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound (CB16.2) and its analogs for the inhibition of C1-BODIPY-C12 (a fluorescent long-chain fatty acid analog) uptake in various cell lines.
| Compound ID | R1 (Position 5') | R2 (Phenyl) | HepG2 IC50 (µM) | Caco-2 IC50 (µM) | C2C12 IC50 (µM) | INS-1E IC50 (µM) | Human Adipocytes IC50 (µM) |
| This compound (CB16.2) | Br | H | 3.3 ± 0.4 | 4.8 ± 0.7 | 5.8 ± 1.2 | 3.0 ± 0.5 | 39.3 ± 8.2 |
| CB16.101 | CH3 | H | ~6-9 | ND | ND | ND | ND |
| CB16.103 | NO2 | H | 14 | ND | ND | ND | ND |
| CB16.104 | H | H | >25 | ND | ND | ND | ND |
| CB16.105 | CH2CH3 | H | ~6-9 | ND | ND | ND | ND |
| CB16.106 | OCF3 | H | <5 | ND | ND | ND | ND |
| CB16.107 | OCH3 | H | <5 | ND | ND | ND | ND |
| CB16.6 | Br | 7'-CH3 | >250 | >250 | Ineffective | Ineffective | ND |
ND: Not Determined. Data extracted from "Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death"[1].
Key SAR Observations:
-
Substitution at the 5'-position of the indolinone ring is critical for activity. The parent compound, this compound (CB16.2), with a bromine atom at this position, demonstrates potent inhibition across multiple cell lines[1].
-
Electron-withdrawing and electron-donating groups at the 5'-position can modulate activity. Ether substituents like trifluoromethoxy (CB16.106) and methoxy (CB16.107) maintain or even improve activity, with IC50 values below 5 µM in HepG2 cells[1]. Alkyl groups such as methyl (CB16.101) and ethyl (CB16.105) show activity within two- to three-fold of the parent compound[1]. However, a strongly electron-withdrawing nitro group (CB16.103) reduces potency (IC50 = 14 µM)[1].
-
Absence of a substituent at the 5'-position (CB16.104) or the presence of a simple hydroxyl group leads to a significant loss of activity [1].
-
Modifications to other parts of the molecule can be detrimental. For example, the addition of a methyl group at the 7'-position of the indolinone ring (CB16.6) results in a dramatic loss of inhibitory function[1].
Experimental Protocols
Fatty Acid Uptake Assay
This protocol describes the methodology for measuring the inhibition of fatty acid uptake in cultured cells using the fluorescent fatty acid analog C1-BODIPY-C12.
Materials:
-
Cultured cells (e.g., HepG2, Caco-2) seeded in 96-well plates.
-
This compound analogs dissolved in DMSO.
-
C1-BODIPY-C12 (4,4-difluoro-5-methyl-4-bora-3a,4a-diaza-s-indacene-3-dodecanoic acid).
-
Fatty acid-free Bovine Serum Albumin (BSA).
-
Trypan Blue solution.
-
Phosphate Buffered Saline (PBS).
-
Serum-free cell culture medium.
-
Fluorescence microplate reader.
Procedure:
-
Cell Culture: Seed cells in a 96-well plate at an appropriate density and allow them to adhere and reach the desired confluency.
-
Compound Preparation: Prepare serial dilutions of the this compound analogs in serum-free medium. The final DMSO concentration should be kept constant across all wells and should not exceed a level that affects cell viability.
-
Pre-incubation: Remove the culture medium from the wells and wash the cells with PBS. Add the diluted compounds to the respective wells and incubate for 1 to 2 hours at 37°C[5][8].
-
Fatty Acid Uptake Mixture Preparation: Prepare a solution containing C1-BODIPY-C12, fatty acid-free BSA, and Trypan Blue in serum-free medium. The final concentrations typically used are around 1.25 µM for C1-BODIPY-C12 and 2.1 mM for Trypan Blue[8]. Trypan Blue acts as an extracellular quencher of the C1-BODIPY-C12 fluorescence[4].
-
Uptake Measurement: Add the fatty acid uptake mixture to each well.
-
Fluorescence Reading: Immediately measure the intracellular fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 515 nm emission)[9]. Measurements can be taken kinetically over a period of time (e.g., 30 minutes) or as an endpoint reading[8].
-
Data Analysis: The rate of fatty acid uptake is determined from the increase in fluorescence over time. The IC50 values for each compound are calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism)[1].
Signaling Pathway and Mechanism of Action
This compound's inhibition of FATP2 has downstream effects on intracellular signaling pathways. Notably, it has been shown to modulate the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival[4].
This compound's Impact on the FATP2-PI3K/Akt/mTOR Signaling Pathway
In bladder cancer cells, FATP2 has been shown to activate the PI3K/Akt/mTOR pathway by inhibiting the expression of Activating Transcription Factor 3 (ATF3)[4]. This compound, by inhibiting FATP2, indirectly promotes the expression of ATF3, which in turn suppresses the PI3K/Akt/mTOR signaling cascade. This leads to an inhibition of cancer cell proliferation and migration[4].
Caption: this compound inhibits FATP2, leading to increased ATF3 and subsequent suppression of the PI3K/Akt/mTOR pathway.
Experimental Workflow for Assessing this compound's Effect on Signaling
Caption: Workflow for analyzing the impact of this compound analogs on key signaling proteins.
Conclusion
The spiro-indolinone scaffold of this compound provides a promising starting point for the development of potent and selective FATP2 inhibitors. The structural-activity relationship data clearly indicates that the 5'-position of the indolinone ring is a critical determinant of inhibitory activity, where substitutions with appropriate electronic and steric properties can enhance potency. Further exploration of this position, along with other modifications to the core structure, could lead to the discovery of novel analogs with superior therapeutic potential. The established experimental protocols for assessing fatty acid uptake and the understanding of the downstream signaling effects provide a robust framework for the continued investigation and optimization of this important class of inhibitors.
References
- 1. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fatty acid transport proteins: targeting FATP2 as a gatekeeper involved in the transport of exogenous fatty acids - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Definition of Fatty Acid Transport Protein-2 (FATP2) Structure Facilitates Identification of Small Molecule Inhibitors for the Treatment of Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FATP2 is a hepatic fatty acid transporter and peroxisomal very long-chain acyl-CoA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and characterization of small compound inhibitors of human FATP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Lipofermata's Impact on Fatty Acid Metabolism in Hepatocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the impact of Lipofermata, a potent and specific inhibitor of Fatty Acid Transport Protein 2 (FATP2), on fatty acid metabolism in hepatocytes. Elevated levels of circulating free fatty acids and their subsequent uptake by the liver are key contributors to the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This compound presents a targeted therapeutic strategy by directly inhibiting the transport of long-chain fatty acids into hepatocytes, thereby mitigating lipotoxicity. This document details the mechanism of action of this compound, summarizes key quantitative data on its efficacy, provides detailed experimental protocols for assessing its effects, and visualizes the relevant biological pathways and experimental workflows.
Introduction: The Role of FATP2 in Hepatic Fatty Acid Metabolism
Hepatocytes play a central role in lipid metabolism, including the uptake, synthesis, storage, and oxidation of fatty acids. Fatty Acid Transport Protein 2 (FATP2), encoded by the SLC27A2 gene, is a key transmembrane protein highly expressed in the liver.[1][2] FATP2 facilitates the uptake of long-chain and very-long-chain fatty acids from the circulation into hepatocytes.[3] This process is critical for maintaining lipid homeostasis. However, under conditions of metabolic stress, such as in obesity and type 2 diabetes, elevated circulating free fatty acids lead to increased FATP2-mediated uptake, resulting in excessive lipid accumulation within hepatocytes (steatosis).[4] This lipid overload can trigger cellular stress, inflammation, and apoptosis, contributing to the progression of NAFLD to the more severe NASH.[3]
This compound is a small molecule inhibitor that specifically targets FATP2.[5][6][7] By blocking FATP2 function, this compound reduces the influx of fatty acids into hepatocytes, thereby protecting them from the detrimental effects of lipid overload.[3][5]
Mechanism of Action of this compound
This compound functions as a non-competitive inhibitor of FATP2-mediated fatty acid transport.[3][4] This means it does not compete with fatty acids for the same binding site on the protein. Instead, it likely binds to an allosteric site, inducing a conformational change in FATP2 that reduces its transport efficiency.
The inhibition by this compound is specific to long-chain and very-long-chain fatty acids, with no significant effect on the transport of medium-chain fatty acids, which are thought to enter cells primarily through passive diffusion.[5][7] This specificity is crucial as it targets the class of fatty acids most implicated in lipotoxicity.
Quantitative Data on this compound's Efficacy
The efficacy of this compound in inhibiting fatty acid uptake has been quantified in various cell lines, including the human hepatocyte model, HepG2 cells.
| Cell Line | Description | Fatty Acid Analog | IC50 (µM) | Reference |
| HepG2 | Human Hepatocyte Model | C1-BODIPY-C12 | ~3-6 | [5] |
| Caco-2 | Human Intestinal Epithelial Model | C1-BODIPY-C12 | 4.84 | [6] |
| C2C12 | Mouse Myocyte Model | C1-BODIPY-C12 | Low micromolar range | [5] |
| INS-1E | Rat Pancreatic β-cell Model | C1-BODIPY-C12 | Low micromolar range | [5] |
| Primary Human Adipocytes | Primary Fat Cells | C1-BODIPY-C12 | 39 | [5] |
Table 1: IC50 values of this compound for inhibiting fatty acid uptake in various cell lines.
This compound's inhibitory effect is significantly more potent in cell types that are not the primary sites for lipid storage, such as hepatocytes and intestinal cells, compared to adipocytes. This differential effect is advantageous, as it may divert fatty acids away from organs susceptible to lipotoxicity towards adipose tissue for safer storage.[5]
| Fatty Acid Chain Length | Effect of this compound | Reference |
| Long-chain (e.g., C12, C16) | Significant inhibition | [3][5] |
| Very-long-chain | Significant inhibition | [5] |
| Medium-chain (C6-C10) | No significant inhibition | [5][7] |
Table 2: Specificity of this compound's inhibitory action based on fatty acid chain length.
Experimental Protocols
Fatty Acid Uptake Assay using Fluorescent Analogs
This protocol describes the measurement of fatty acid uptake in hepatocytes using the fluorescently labeled fatty acid analog, C1-BODIPY-C12.
Materials:
-
HepG2 cells
-
96-well, black, clear-bottom microplates
-
This compound
-
C1-BODIPY-C12 (fluorescent fatty acid analog)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Trypan Blue
-
Fluorescence plate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate and culture until they reach the desired confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of C1-BODIPY-C12 complexed with fatty acid-free BSA in a suitable buffer.
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 1 hour) at 37°C.
-
To initiate the uptake, add the C1-BODIPY-C12/BSA solution to each well.
-
Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 15-30 seconds) for a defined period (e.g., 5-15 minutes) using a fluorescence plate reader (Excitation/Emission: ~485/528 nm).
-
To quench extracellular fluorescence, Trypan Blue can be added.
-
The initial rate of uptake is calculated from the linear portion of the fluorescence versus time curve.
-
Dose-response curves are generated by plotting the inhibition of uptake rate against the concentration of this compound to determine the IC50 value.
Quantification of Intracellular Lipid Droplet Accumulation
This protocol details the staining and quantification of neutral lipid droplets within hepatocytes using Nile Red.
Materials:
-
HepG2 cells
-
Palmitic acid (or other long-chain fatty acid)
-
This compound
-
Nile Red stain
-
Fluorescence microscope or high-content imaging system
-
Image analysis software
Procedure:
-
Seed HepG2 cells in a suitable culture vessel (e.g., multi-well plate, chamber slides).
-
Treat the cells with palmitic acid to induce lipid droplet formation, in the presence or absence of varying concentrations of this compound, for a specified duration (e.g., 24 hours).
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Stain the cells with a working solution of Nile Red in PBS for a defined period (e.g., 10-15 minutes) at room temperature, protected from light.
-
Wash the cells with PBS to remove excess stain.
-
Acquire images using a fluorescence microscope with appropriate filter sets (e.g., excitation ~550 nm, emission ~635 nm for lipid droplets).
-
Quantify the total fluorescence intensity or the number and size of lipid droplets per cell using image analysis software.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: FATP2-mediated fatty acid uptake and its inhibition by this compound in hepatocytes.
Caption: Experimental workflow for assessing this compound's impact on hepatocytes.
This compound's Role in Preventing Lipotoxicity
By inhibiting the excessive uptake of long-chain fatty acids, this compound effectively mitigates the downstream cellular events associated with lipotoxicity. Studies have shown that this compound treatment can prevent palmitate-induced:
-
Lipid Droplet Accumulation: this compound significantly reduces the formation of intracellular lipid droplets in a dose-dependent manner.[5]
-
Oxidative Stress: The accumulation of saturated fatty acids can lead to the generation of reactive oxygen species (ROS). This compound helps to prevent this increase in oxidative stress.[5]
-
Endoplasmic Reticulum (ER) Stress: this compound can attenuate the induction of ER stress markers such as BiP and CHOP.[5]
-
Apoptosis: By preventing the cascade of cellular stress, this compound protects hepatocytes from programmed cell death (apoptosis).[3][5]
Conclusion and Future Directions
This compound represents a promising therapeutic agent for the treatment of metabolic diseases characterized by hepatic lipid accumulation, such as NAFLD and NASH. Its specific, non-competitive inhibition of FATP2 in hepatocytes effectively reduces fatty acid uptake and protects against lipotoxicity. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the potential of this compound and other FATP2 inhibitors. Future research should focus on in vivo studies to confirm the efficacy and safety of this compound in animal models of NAFLD/NASH, as well as on elucidating the precise molecular interactions between this compound and FATP2 to guide the development of next-generation inhibitors with improved pharmacokinetic and pharmacodynamic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Deletion of fatty acid transport protein 2 (FATP2) in the mouse liver changes the metabolic landscape by increasing the expression of PPARα-regulated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
The Role of Lipofermata in Modulating Immunometabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intricate interplay between cellular metabolism and immune function, termed immunometabolism, has emerged as a critical area of research for understanding and treating a range of diseases, from cancer to autoimmune disorders. A key axis in this interplay is lipid metabolism, which governs the phenotype and function of various immune cells. Lipofermata, a potent and specific small molecule inhibitor of Fatty Acid Transport Protein 2 (FATP2), has been identified as a significant modulator of immunometabolic pathways. This technical guide provides an in-depth overview of the role of this compound in altering the metabolic landscape of immune cells, thereby influencing their inflammatory and immunosuppressive functions. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its study, and visualize the signaling pathways it impacts.
Introduction: this compound and FATP2 in Immunometabolism
This compound is a spiro-indoline-thadiazole analog that functions as a non-competitive inhibitor of FATP2 (also known as Solute Carrier Family 27 Member 2, SLC27A2).[1] FATP2 is a bifunctional protein that facilitates the transport of long and very-long-chain fatty acids across the plasma membrane and also possesses acyl-CoA synthetase activity, which is crucial for the subsequent metabolic processing of these fatty acids.[2]
FATP2 is highly expressed in several immune cell types, including monocytes, macrophages, and myeloid-derived suppressor cells (MDSCs).[3][4] In these cells, the uptake and metabolism of fatty acids, particularly arachidonic acid, are critical for the synthesis of bioactive lipid mediators such as prostaglandins (e.g., PGE2) and thromboxanes (e.g., TxB2).[3] These mediators play pivotal roles in inflammation and immunosuppression. By inhibiting FATP2, this compound effectively reduces the intracellular pool of fatty acids available for these pathways, thereby modulating the immune response.
Quantitative Data: this compound Activity
The inhibitory activity of this compound on fatty acid transport has been quantified across various cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.
| Cell Line | Cell Type | IC50 of this compound (µM) | Assay Description | Reference |
| Caco-2 | Human colorectal adenocarcinoma (enterocyte model) | 4.84 | Inhibition of C1-BODIPY-C12 (fluorescent fatty acid analog) transport. | [5] |
| HepG2 | Human liver cancer (hepatocyte model) | 6.7 | Inhibition of FATP2 assessed as a decrease in fatty acid transport. | [5] |
| C2C12 | Mouse myoblast | 3-6 | Inhibition of C1-BODIPY-C12 transport. | [1] |
| INS-1E | Rat insulinoma (pancreatic β-cell model) | 3-6 | Inhibition of C1-BODIPY-C12 transport. | [1] |
| Primary human adipocytes | Adipocytes | 39 | Inhibition of C1-BODIPY-C12 transport. | [1] |
| αTC1-6 | Mouse pancreatic α-cell | 5.4 | Inhibition of BODIPY-labeled fatty acid uptake. | [6] |
Signaling Pathways Modulated by this compound
This compound's inhibition of FATP2 initiates a cascade of downstream effects on intracellular signaling pathways, primarily by limiting the availability of fatty acid substrates for enzymatic reactions that produce immunomodulatory lipids.
Inhibition of Prostaglandin Synthesis in Myeloid-Derived Suppressor Cells (MDSCs)
In the tumor microenvironment, MDSCs play a critical role in suppressing T-cell-mediated anti-tumor immunity. This immunosuppressive function is partly driven by the production of prostaglandin E2 (PGE2). This compound has been shown to revert this immunosuppression.
Dual Role in Monocytes and Macrophages
This compound exhibits a context-dependent dual role in modulating the inflammatory responses of monocytes and macrophages.[3] In monocytes, it tends to have an anti-inflammatory effect, while in mature macrophages, it can enhance pro-inflammatory responses.
Experimental Protocols
Lipidomics Analysis of MDSCs Treated with this compound
This protocol is adapted from Adeshakin et al. (2021) and details the procedure for analyzing lipid profiles in MDSCs following this compound treatment in a tumor-bearing mouse model.[7][8]
Objective: To identify and quantify changes in the lipidome of splenic MDSCs after in vivo treatment with this compound.
Materials:
-
B16F10 melanoma cells
-
C57BL/6 mice
-
This compound (solubilized in a suitable vehicle, e.g., PBS)
-
Phosphate-buffered saline (PBS)
-
Antibodies for flow cytometry: anti-CD11b, anti-Gr1
-
Methanol
-
Methyl-tert-butyl ether (MTBE)
-
MS-grade water
-
Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Q-Exactive instrument coupled with HPLC)
-
LipidSearch software
Procedure:
-
Tumor Inoculation: Subcutaneously inject 1 x 10^6 B16F10 melanoma cells into the flank of C57BL/6 mice.
-
This compound Treatment: Once tumors are palpable (around day 7 post-injection), begin daily intraperitoneal administration of this compound (e.g., 2.5 mg/kg) or vehicle control for 2 weeks.
-
MDSC Isolation: At the end of the treatment period, sacrifice the mice and isolate spleens. Prepare single-cell suspensions. Stain the cells with fluorescently labeled anti-CD11b and anti-Gr1 antibodies.
-
Flow Cytometry Sorting: Sort CD11b+Gr1+ MDSCs using a flow cytometer.
-
Lipid Extraction:
-
Resuspend the sorted MDSCs (e.g., in 200 µL of PBS).
-
Add 1.5 mL of methanol and vortex vigorously for 30 seconds.
-
Add 5 mL of MTBE and incubate on a shaker at room temperature for 1 hour.
-
Induce phase separation by adding 1.25 mL of MS-grade water.
-
Incubate for 10 minutes at room temperature and then centrifuge at 1000 x g for 10 minutes.
-
Collect the upper organic phase containing the lipids.
-
-
LC-MS Analysis: Analyze the extracted lipids using an LC-MS system.
-
Data Analysis: Identify and quantify the lipid species using software such as LipidSearch. Compare the lipid profiles of this compound-treated and vehicle-treated groups.
Measurement of Prostaglandin E2 and Thromboxane B2
This protocol outlines a general method for measuring the production of PGE2 and TxB2 (a stable metabolite of TxA2) from immune cells treated with this compound, typically using an enzyme-linked immunosorbent assay (ELISA).
Objective: To quantify the effect of this compound on the production of PGE2 and TxB2 by monocytes or macrophages.
Materials:
-
Isolated human monocytes or differentiated macrophages
-
Cell culture medium
-
This compound
-
Lipopolysaccharide (LPS) or other stimuli
-
PGE2 ELISA kit
-
TxB2 ELISA kit
-
Plate reader
Procedure:
-
Cell Culture: Plate isolated monocytes or macrophages in a multi-well plate at a suitable density and allow them to adhere.
-
This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with an inflammatory agent such as LPS (e.g., 100 ng/mL) for a defined time (e.g., 24 hours) to induce the production of prostaglandins and thromboxanes.
-
Supernatant Collection: After the stimulation period, centrifuge the plates and carefully collect the cell culture supernatants.
-
ELISA: Perform the PGE2 and TxB2 ELISAs on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a plate reader and calculate the concentrations of PGE2 and TxB2 based on the standard curve. Compare the levels in this compound-treated wells to the control wells.
Assessment of Macrophage Inflammasome Activation
This protocol provides a framework for assessing inflammasome activation in macrophages treated with this compound, based on the findings that this compound can enhance this process in mature macrophages.[3]
Objective: To determine the impact of this compound on inflammasome activation in macrophages.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or other macrophage cell lines
-
This compound
-
LPS (for priming)
-
ATP or nigericin (for inflammasome activation)
-
ELISA kits for IL-1β and IL-18
-
Reagents for Western blotting (antibodies against caspase-1 and GSDMD)
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Priming: Prime macrophages with a low concentration of LPS (e.g., 200 ng/mL) for 3-4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.
-
This compound Treatment: Treat the primed cells with this compound or vehicle control for 1-2 hours.
-
Inflammasome Activation: Add an inflammasome activator such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM) for a short period (e.g., 30-60 minutes).
-
Sample Collection: Collect the cell culture supernatants and prepare cell lysates.
-
Measurement of Cytokine Release: Use ELISA to measure the levels of mature IL-1β and IL-18 in the supernatants.
-
Western Blotting: Perform Western blotting on the cell lysates and/or concentrated supernatants to detect the cleaved (active) forms of caspase-1 (p20 subunit) and gasdermin D (GSDMD-N).
-
Cell Death Assay: Measure the release of lactate dehydrogenase (LDH) into the supernatant as an indicator of pyroptotic cell death.
-
Data Analysis: Compare the levels of cytokine release, protein cleavage, and cell death between this compound-treated and control groups.
Conclusion and Future Directions
This compound has emerged as a valuable tool for interrogating the role of fatty acid metabolism in immune cell function. Its ability to inhibit FATP2 provides a specific mechanism for modulating the production of key lipid mediators that drive inflammation and immunosuppression. The data presented in this guide highlight its potential as a therapeutic agent, particularly in the context of cancer immunotherapy where overcoming the immunosuppressive tumor microenvironment is a major goal.
The dual role of this compound in monocytes versus macrophages underscores the complexity of immunometabolism and the need for a nuanced understanding of its effects in different cellular contexts. Future research should focus on:
-
Clinical Translation: While preclinical data are promising, there is a lack of clinical trial data for this compound in immunometabolomic contexts.[9]
-
Combination Therapies: Investigating the synergistic effects of this compound with other immunotherapies, such as checkpoint inhibitors, is a promising avenue.
-
Broader Immune Cell Effects: Exploring the impact of this compound on other immune cell types, such as T cells and dendritic cells, will provide a more complete picture of its immunomodulatory properties.
-
Biomarker Development: Identifying biomarkers that can predict which patients are most likely to respond to this compound-based therapies will be crucial for its clinical development.
References
- 1. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid binding protein 2 (FATP2/SLC27A2) blockade with this compound elicits dual effects on inflammatory responses in human monocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FATP2/SLC27A2 (E8F8O) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Lipidomics data showing the effect of this compound on myeloid-derived suppressor cells in the spleens of tumor-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipidomics data showing the effect of this compound on myeloid-derived suppressor cells in the spleens of tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Lipofermata's Impact on Myeloid-Derived Suppressor Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms and therapeutic potential of Lipofermata, a selective inhibitor of Fatty Acid Transport Protein 2 (FATP2), in modulating the immunosuppressive functions of myeloid-derived suppressor cells (MDSCs). This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways to support further research and drug development in immuno-oncology.
Core Mechanism of Action
This compound exerts its effects on MDSCs by targeting a critical metabolic pathway that fuels their immunosuppressive activity. The primary mechanism involves the inhibition of FATP2, a key transporter of long-chain fatty acids.[1][2] By blocking FATP2, this compound sets off a cascade of events that ultimately cripples the ability of MDSCs to suppress anti-tumor immune responses.
Tumor-derived granulocyte-macrophage colony-stimulating factor (GM-CSF) stimulates MDSCs to upregulate the expression of FATP2 through the activation of the STAT3 signaling pathway.[1][3][4] This upregulation of FATP2 leads to increased uptake of fatty acids, particularly arachidonic acid, from the tumor microenvironment.[5][6] The accumulation of intracellular lipids, a hallmark of tumor-associated MDSCs, is a critical driver of their suppressive phenotype.[1][7] This lipid influx fuels the production of reactive oxygen species (ROS) and immunosuppressive prostaglandins like prostaglandin E2 (PGE2), which in turn inhibit T-cell proliferation and function.[1][5][8]
This compound's inhibition of FATP2 disrupts this entire process. It leads to a significant reduction in lipid accumulation within MDSCs, consequently decreasing ROS production and abrogating their immunosuppressive capabilities.[1][6] This ultimately enhances the efficacy of anti-tumor immune responses, particularly when used in combination with immune checkpoint inhibitors like anti-PD-L1 antibodies.[1][3]
Signaling Pathway of this compound's Action on MDSCs
Caption: this compound inhibits FATP2, disrupting the GM-CSF/STAT3 pathway in MDSCs.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on MDSCs and tumor growth, as reported in preclinical studies.
Table 1: Effect of this compound on Tumor Growth
| Tumor Model | Treatment Group | Mean Tumor Volume (mm³) | Fold Change vs. Control | Reference |
| B16F10 Melanoma | Vehicle | ~1500 | - | [9] |
| This compound (2.5 mg/kg) | ~750 | ↓ 2.0x | [9] | |
| LLC Lung Carcinoma | Vehicle | ~2000 | - | [5] |
| This compound | ~1000 | ↓ 2.0x | [5] |
Table 2: Effect of this compound on MDSC Function and Phenotype
| Parameter | Cell Type | Treatment Group | Value | Fold Change vs. Control | Reference |
| Lipid Accumulation | Splenic MDSCs | Vehicle | High | - | [7] |
| (B16F10 model) | This compound | Low | ↓ | [7] | |
| ROS Production | Splenic MDSCs | Vehicle | High | - | [1] |
| (LLC model) | This compound | Low | ↓ | [1] | |
| Arachidonic Acid Uptake | MDSCs | Control | High | - | [6] |
| This compound | Low | ↓ | [6] | ||
| PGE2 Synthesis | PMN-MDSCs | Control | High | - | [5] |
| FATP2 Deletion | Low | ↓ | [5] |
Table 3: Effect of this compound in Combination with Anti-PD-L1 Therapy
| Parameter | Cell Type | Treatment Group | Value | Fold Change vs. Control | Reference |
| Tumor Growth | LLC Lung Carcinoma | IgG Control | High | - | [1] |
| This compound + anti-PD-L1 | Very Low | ↓↓↓ | [1] | ||
| IFN-γ Production | CD8+ T-cells | This compound + anti-PD-L1 | High | ↑ | [1] |
| CD107a Expression | CD8+ T-cells | This compound + anti-PD-L1 | High | ↑ | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature concerning this compound's effect on MDSCs.
In Vivo Murine Tumor Models
Objective: To evaluate the in vivo efficacy of this compound alone and in combination with anti-PD-L1 therapy on tumor growth and the tumor microenvironment.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
B16F10 melanoma cells or Lewis Lung Carcinoma (LLC) cells
-
This compound (formulated for in vivo use)
-
Anti-PD-L1 antibody (clone 10F.9G2 or equivalent)
-
Vehicle control (e.g., PBS, DMSO)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 B16F10 or LLC cells into the flank of C57BL/6 mice.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³). Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Treatment Administration:
-
This compound Monotherapy: Administer this compound (e.g., 2.5 mg/kg) daily via intraperitoneal or subcutaneous injection.[9]
-
Combination Therapy: Administer this compound as above. On specified days (e.g., days 7, 10, 13 post-tumor implantation), administer anti-PD-L1 antibody (e.g., 200 µg) via intraperitoneal injection.
-
Control Groups: Administer vehicle and/or isotype control antibody.
-
-
Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size. Euthanize mice and harvest tumors and spleens for further analysis.
Isolation and Analysis of MDSCs by Flow Cytometry
Objective: To isolate and quantify MDSCs from the spleens and tumors of treated and control mice.
Materials:
-
Spleens and tumors from experimental mice
-
RPMI-1640 medium
-
Collagenase D, DNase I
-
ACK lysis buffer
-
70 µm cell strainers
-
FACS buffer (PBS with 2% FBS)
-
Fluorescently conjugated antibodies: anti-CD11b, anti-Gr-1, anti-Ly6G, anti-Ly6C
-
Flow cytometer
Procedure:
-
Single-Cell Suspension Preparation:
-
Spleen: Mechanically dissociate spleens through a 70 µm cell strainer. Lyse red blood cells with ACK lysis buffer.
-
Tumor: Mince tumors and digest with Collagenase D and DNase I. Pass through a 70 µm cell strainer.
-
-
Cell Staining:
-
Resuspend cells in FACS buffer.
-
Block Fc receptors with anti-CD16/32 antibody.
-
Incubate cells with a cocktail of fluorescently conjugated antibodies (e.g., anti-CD11b-FITC, anti-Gr-1-APC) for 30 minutes on ice in the dark.
-
Wash cells with FACS buffer.
-
-
Flow Cytometry Analysis and Sorting:
-
Acquire stained cells on a flow cytometer.
-
Gate on live, single cells.
-
Identify MDSCs as CD11b+Gr-1+ cells.[7]
-
Further delineate polymorphonuclear MDSCs (PMN-MDSCs) as CD11b+Ly6G+Ly6Clow and monocytic MDSCs (M-MDSCs) as CD11b+Ly6G-Ly6Chigh.
-
For functional assays, sort the desired MDSC populations.
-
Experimental Workflow for In Vivo Studies
Caption: Workflow for assessing this compound's in vivo effects on MDSCs.
Lipidomics Analysis of MDSCs
Objective: To quantify the changes in lipid species within MDSCs following this compound treatment.
Materials:
-
Sorted MDSCs (from Protocol 3.2)
-
Methanol, methyl-tert-butyl ether (MTBE), water (MS-grade)
-
Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Q-Exactive instrument coupled with HPLC)
Procedure:
-
Lipid Extraction:
-
Resuspend sorted MDSCs in PBS.
-
Add methanol and vortex vigorously.
-
Add MTBE and incubate on a shaker at room temperature.
-
Induce phase separation by adding MS-grade water.
-
Centrifuge to separate the phases and collect the upper (organic) phase containing lipids.[7]
-
-
LC-MS Analysis:
-
Dry the lipid extract under nitrogen and reconstitute in a suitable solvent.
-
Inject the sample into the LC-MS system.
-
Perform lipid profiling using a Q-Exactive instrument coupled with HPLC.
-
-
Data Analysis:
-
Identify and quantify lipid species using specialized software (e.g., LipidSearch).
-
Compare the lipid profiles of MDSCs from this compound-treated and control mice.[7]
-
Conclusion
This compound represents a promising therapeutic agent for targeting the immunosuppressive tumor microenvironment. By specifically inhibiting FATP2 in MDSCs, it effectively reduces their ability to suppress anti-tumor T-cell responses. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the full potential of this compound in cancer immunotherapy. The synergistic effects observed with immune checkpoint inhibitors highlight a particularly compelling avenue for future clinical development.
References
- 1. Regulation of ROS in myeloid-derived suppressor cells through targeting fatty acid transport protein 2 enhanced anti-PD-L1 tumor immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Fatty acid transport protein inhibition sensitizes breast and ovarian cancers to oncolytic virus therapy via lipid modulation of the tumor microenvironment [frontiersin.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Fatty acid transporter 2 reprograms neutrophils in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arachidonic acid activates NLRP3 inflammasome in MDSCs via FATP2 to promote post-transplant tumour recurrence in steatotic liver grafts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipidomics data showing the effect of this compound on myeloid-derived suppressor cells in the spleens of tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Utilizing Lipofermata for Caco-2 Cell Fatty Acid Uptake Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intestinal epithelium plays a crucial role in the absorption of dietary fatty acids, a process tightly regulated by a suite of transport proteins. The human colon adenocarcinoma cell line, Caco-2, serves as a valuable in vitro model for the intestinal barrier, as it differentiates into a polarized monolayer of enterocytes expressing key fatty acid transport proteins. Among these, Fatty Acid Transport Protein 2 (FATP2) is a predominant isoform in Caco-2 cells and a key player in the uptake of long-chain fatty acids.[1] Lipofermata (5'-bromo-5-phenyl-spiro[3H-1,3,4-thiadiazole-2,3'-indoline]-2'-one) has been identified as a potent and specific inhibitor of FATP2-mediated fatty acid transport.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in Caco-2 cell fatty acid uptake assays, a critical tool for studying intestinal lipid metabolism and for the discovery of novel therapeutics targeting metabolic diseases.
Mechanism of Action of this compound
This compound acts as a non-competitive inhibitor of FATP2, specifically blocking the uptake of long and very long-chain fatty acids.[2][4] Its inhibitory action is highly specific to FATP2, with significantly less effect on other FATP isoforms, making it an invaluable tool for dissecting the role of FATP2 in cellular fatty acid transport.[1][2] Studies have shown that this compound effectively attenuates fatty acid uptake in cell lines expressing high levels of FATP2, such as Caco-2 and HepG2 cells.[1][2][5] Beyond its direct impact on fatty acid transport, this compound has been shown to influence the PI3K/AKT/mTOR signaling pathway, which is central to cellular metabolism, proliferation, and survival.[4]
Quantitative Data: Inhibition of Fatty Acid Uptake by this compound
The inhibitory potency of this compound on fatty acid uptake in Caco-2 cells has been quantified using fluorescently labeled fatty acid analogs. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of its effectiveness.
| Cell Line | Fluorescent Fatty Acid Analog | IC50 of this compound (µM) | Reference |
| Caco-2 | BODIPY-FL-C16 | 6 | [2] |
| Caco-2 | C1-BODIPY-C12 | Not explicitly stated, but effective inhibition is demonstrated. | [2] |
| HepG2 | BODIPY-FL-C16 | 2.3 | [2] |
Experimental Protocols
Caco-2 Cell Culture and Differentiation
Objective: To culture and differentiate Caco-2 cells to form a polarized monolayer mimicking the intestinal epithelium.
Materials:
-
Caco-2 cells (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Transwell® permeable supports (0.4 µm pore size)
Protocol:
-
Maintain Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
For differentiation, seed Caco-2 cells onto Transwell® permeable supports at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days to allow for spontaneous differentiation into a polarized monolayer. Change the culture medium every 2-3 days.
-
The integrity of the monolayer can be assessed by measuring the transepithelial electrical resistance (TEER) using a voltmeter. Differentiated monolayers typically exhibit TEER values >250 Ω·cm².
Fluorescent Fatty Acid Uptake Assay
Objective: To measure the rate of fatty acid uptake in differentiated Caco-2 cells and to assess the inhibitory effect of this compound.
Materials:
-
Differentiated Caco-2 cells on Transwell® supports
-
This compound (stock solution in DMSO)
-
Fluorescent fatty acid analog (e.g., BODIPY-FL-C16 or C1-BODIPY-C12)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence plate reader
Protocol:
-
Prepare a working solution of the fluorescent fatty acid analog complexed with fatty acid-free BSA in HBSS.
-
Prepare various concentrations of this compound in HBSS from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Wash the differentiated Caco-2 monolayers twice with pre-warmed HBSS.
-
Pre-incubate the cells with the desired concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.[6]
-
Initiate the uptake assay by adding the fluorescent fatty acid-BSA complex to the apical side of the Transwell® inserts.
-
Measure the fluorescence intensity at various time points (e.g., every 5 seconds for 5 minutes) using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~515 nm emission for BODIPY-FL).[2][6]
-
The initial rate of uptake can be determined from the linear portion of the fluorescence versus time plot (e.g., between 30 and 90 seconds).[2]
-
To determine the IC50 value, plot the initial uptake rates against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid transport proteins: targeting FATP2 as a gatekeeper involved in the transport of exogenous fatty acids - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Studying Lipid Metabolism in C2C12 Myotubes using Lipofermata
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipofermata is a potent and specific inhibitor of Fatty Acid Transport Protein 2 (FATP2), a key transporter of long-chain fatty acids into cells. Aberrant lipid accumulation in skeletal muscle is a hallmark of metabolic diseases such as obesity and type 2 diabetes. The C2C12 myoblast cell line, capable of differentiating into myotubes that resemble mature muscle fibers, provides an excellent in vitro model to study the mechanisms of lipid metabolism in skeletal muscle. This document provides detailed protocols for the treatment of C2C12 myotubes with this compound to investigate its effects on lipid accumulation, gene expression, and related signaling pathways.
Experimental Protocols
C2C12 Myoblast Culture and Differentiation
Materials:
-
C2C12 myoblasts
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with 4.5 g/L glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium (DM): DMEM with 4.5 g/L glucose, supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks and plates
Protocol:
-
Culture C2C12 myoblasts in GM in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 70-80% confluency. Do not allow cells to become fully confluent during the growth phase as this can impair their differentiation potential.
-
For differentiation, seed myoblasts in desired culture plates at a high density (e.g., 2 x 10^5 cells/cm²).
-
Grow the cells in GM until they reach 100% confluency (approximately 2 days).
-
Induce differentiation by replacing the GM with DM.
-
Replace the DM every 48 hours. Myotube formation should be visible within 3-4 days and will be well-developed by day 5-7.
This compound Treatment
Materials:
-
Differentiated C2C12 myotubes
-
This compound (stock solution in DMSO)
-
Differentiation Medium (DM)
Protocol:
-
Prepare working solutions of this compound in DM at the desired concentrations. The final DMSO concentration should be kept constant across all treatments (including vehicle control) and should not exceed 0.1%.
-
On day 5 of differentiation, replace the medium with DM containing various concentrations of this compound or vehicle (DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24 hours) before proceeding with downstream assays. The half-maximal inhibitory concentration (IC50) for fatty acid transport inhibition by this compound in C2C12 cells is in the low micromolar range.
Oil Red O Staining for Lipid Accumulation
Materials:
-
This compound-treated C2C12 myotubes
-
PBS
-
10% Formalin
-
Oil Red O working solution (0.5% Oil Red O in isopropanol, diluted 3:2 with distilled water and filtered)
-
60% Isopropanol
-
Distilled water
-
Microscope
Protocol:
-
After this compound treatment, gently wash the cells twice with PBS.
-
Fix the cells with 10% formalin for 30 minutes at room temperature.
-
Wash the cells twice with distilled water.
-
Wash the cells once with 60% isopropanol for 5 minutes.
-
Allow the cells to dry completely.
-
Add Oil Red O working solution to cover the cells and incubate for 20-30 minutes at room temperature.
-
Remove the Oil Red O solution and wash the cells 3-4 times with distilled water.
-
Visualize the lipid droplets (stained red) under a microscope and capture images.
-
For quantification, elute the stain by adding 100% isopropanol to each well and incubate for 10 minutes with gentle shaking.
-
Transfer the eluate to a 96-well plate and measure the absorbance at 520 nm.
Quantification of Intracellular Triglycerides
Materials:
-
This compound-treated C2C12 myotubes
-
Triglyceride Quantification Kit (Colorimetric or Fluorometric)
-
Cell lysis buffer
-
Plate reader
Protocol:
-
After this compound treatment, wash the cells with PBS and lyse them according to the manufacturer's protocol of the triglyceride quantification kit.
-
Determine the protein concentration of the cell lysates for normalization.
-
Perform the triglyceride assay according to the kit's instructions. This typically involves the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids, followed by a colorimetric or fluorometric detection of glycerol.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the triglyceride concentration and normalize it to the protein concentration.
RNA Isolation and Quantitative Real-Time PCR (qPCR)
Materials:
-
This compound-treated C2C12 myotubes
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., Ppara, Cpt1b, Srebf1, Cd36, Fabp4, Pnpla2 [ATGL]) and a housekeeping gene (e.g., Gapdh, Actb)
-
qPCR instrument
Protocol:
-
Lyse the this compound-treated cells and extract total RNA using a suitable kit.
-
Assess the quantity and quality of the extracted RNA.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the genes of interest.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Protein Extraction and Western Blotting
Materials:
-
This compound-treated C2C12 myotubes
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AMPKα (Thr172), anti-AMPKα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the this compound-treated cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein to the total protein.
Data Presentation
The following tables present hypothetical, yet plausible, data to illustrate the expected outcomes of the experiments described above.
Table 1: Effect of this compound on Lipid Accumulation in C2C12 Myotubes
| This compound (µM) | Oil Red O Absorbance (520 nm) | Triglyceride Content (µg/mg protein) |
| 0 (Vehicle) | 1.25 ± 0.15 | 50.2 ± 5.1 |
| 1 | 1.02 ± 0.12 | 41.5 ± 4.3 |
| 5 | 0.68 ± 0.09 | 27.8 ± 3.5 |
| 10 | 0.41 ± 0.05 | 16.9 ± 2.8 |
| 25 | 0.25 ± 0.03 | 10.5 ± 1.9 |
| *p < 0.05, **p < 0.01 vs. Vehicle. Data are presented as mean ± SD. |
Table 2: Effect of this compound on the Expression of Genes Involved in Lipid Metabolism in C2C12 Myotubes
| Gene | Function | Fold Change (10 µM this compound vs. Vehicle) |
| Ppara | Fatty Acid Oxidation Regulator | 1.8 ± 0.2 |
| Cpt1b | Fatty Acid Transport into Mitochondria | 2.1 ± 0.3 |
| Srebf1 | Lipogenesis Regulator | 0.4 ± 0.1 |
| Cd36 | Fatty Acid Transporter | 0.6 ± 0.1 |
| Fabp4 | Fatty Acid Binding Protein | 0.7 ± 0.1 |
| Pnpla2 (ATGL) | Triglyceride Lipolysis | 1.5 ± 0.2 |
| p < 0.05, **p < 0.01 vs. Vehicle. Data are presented as mean ± SD. |
Table 3: Effect of this compound on AMPK Activation in C2C12 Myotubes
| Treatment | p-AMPKα (Thr172) / Total AMPKα Ratio |
| Vehicle | 1.0 ± 0.1 |
| This compound (10 µM) | 2.5 ± 0.3 |
| p < 0.01 vs. Vehicle. Data are presented as mean ± SD. |
Mandatory Visualizations
Caption: Experimental workflow for studying the effects of this compound on C2C12 myotubes.
Caption: Proposed signaling pathway of this compound in C2C12 myotubes.
Conclusion
This compound effectively reduces lipid accumulation in C2C12 myotubes by inhibiting FATP2-mediated fatty acid uptake. This leads to a decrease in intracellular triglyceride stores. The reduction in intracellular fatty acid availability is hypothesized to activate the AMPK signaling pathway, a central regulator of cellular energy homeostasis. Activated AMPK, in turn, is expected to promote fatty acid oxidation through the upregulation of Ppara and Cpt1b, while simultaneously inhibiting lipogenesis by downregulating the key transcription factor Srebf1. These application notes provide a comprehensive framework for researchers to investigate the detailed molecular mechanisms by which this compound modulates lipid metabolism in a skeletal muscle cell model, offering valuable insights for the development of therapeutics for metabolic diseases.
Application Notes and Protocols for In Vivo Administration of Lipofermata in Mouse Models of Metabolic Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a significant global health challenge. A key pathological feature of these conditions is dysregulated lipid metabolism, characterized by ectopic lipid accumulation and subsequent lipotoxicity. Fatty Acid Transport Protein 2 (FATP2), a key transporter of long-chain fatty acids, has emerged as a promising therapeutic target. Lipofermata, a potent and specific chemical inhibitor of FATP2, offers a valuable tool for investigating the role of fatty acid uptake in the pathogenesis of metabolic diseases and for evaluating the therapeutic potential of FATP2 inhibition.[1][2]
These application notes provide a comprehensive overview of the in vivo administration of this compound in mouse models of metabolic disease, including detailed experimental protocols, data presentation, and visualization of key signaling pathways.
Mechanism of Action
This compound functions as a non-competitive inhibitor of FATP2, effectively blocking the transport of long and very-long-chain fatty acids across the plasma membrane.[1] This inhibition prevents the cellular uptake and subsequent accumulation of fatty acids in tissues such as the liver, pancreas, and intestine.[1][3][4] By reducing fatty acid influx, this compound mitigates lipotoxicity-induced cellular stress and apoptosis.[1][2][3]
Data Presentation: Efficacy of this compound in Mouse Models
The following tables summarize the quantitative effects of this compound administration in various mouse models of metabolic disease.
Table 1: Effect of this compound on Fatty Acid Absorption
| Parameter | Mouse Model | Treatment Group | Control Group | Percent Change | Citation |
| 13C-Oleate Absorption (2h post-gavage) | C57BL/6 | This compound (300 mg/kg) | Vehicle | ↓ 60% | [5] |
| 13C-Oleate Absorption (6h post-gavage) | C57BL/6 | This compound (300 mg/kg) | Vehicle | ↓ 37% | [5] |
Table 2: Effects of FATP2 Deletion (mimicking this compound action) on Metabolic Parameters
| Parameter | Mouse Model | FATP2-/- | Wild Type | Key Finding | Citation |
| Body Weight Gain (6 weeks) | C57BL/6 (Male) | ↓ 25% | - | Reduced weight gain | [6] |
| Body Weight Gain (6 weeks) | C57BL/6 (Female) | ↓ 10% | - | Reduced weight gain | [6] |
| Serum Triglycerides | C57BL/6 | Lowered | - | Improved lipid profile | [6] |
| Serum Cholesterol | C57BL/6 | Increased | - | Altered cholesterol metabolism | [6] |
| Fasting Plasma Glucose | db/db mice | Markedly Reduced | - | Improved glycemic control | [7] |
| Plasma Insulin | db/db mice | Sustained Hyperinsulinemia | - | Enhanced insulin secretion | [7] |
Signaling Pathways Modulated by this compound
This compound, through the inhibition of FATP2, influences several key signaling pathways implicated in metabolic disease.
FATP2 Inhibition and PPARα Signaling
In the liver, the inhibition of FATP2 has been shown to modulate the expression of genes regulated by Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a master regulator of fatty acid oxidation.[6][7] This suggests that by altering intracellular fatty acid concentrations, this compound can influence hepatic lipid metabolism.
FATP2 Inhibition and GLP-1 Secretion
In pancreatic α-cells, FATP2 inhibition by this compound has been demonstrated to enhance the secretion of Glucagon-Like Peptide-1 (GLP-1).[7] GLP-1 is an incretin hormone that potentiates glucose-stimulated insulin secretion from pancreatic β-cells. This provides a mechanism by which this compound can improve glucose tolerance.
References
- 1. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Adipose tissue supports normalization of macrophage and liver lipid handling in obesity reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deletion of fatty acid transport protein 2 (FATP2) in the mouse liver changes the metabolic landscape by increasing the expression of PPARα-regulated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Combining Lipofermata with Other Therapeutics in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of Lipofermata, a specific inhibitor of Fatty Acid Transport Protein 2 (FATP2), in combination with other cancer therapeutics. The information presented is intended to guide researchers in designing and conducting experiments to explore the synergistic potential of targeting lipid metabolism in cancer treatment.
Introduction
This compound is a small molecule inhibitor that specifically targets Fatty Acid Transport Protein 2 (FATP2), a key transporter of long and very-long-chain fatty acids.[1] In the context of cancer, FATP2 is often upregulated in tumor cells and immune-suppressing cells within the tumor microenvironment, such as myeloid-derived suppressor cells (MDSCs).[2][3] By inhibiting FATP2, this compound disrupts the lipid metabolism of these cells, leading to a reduction in their immunosuppressive functions and potentially sensitizing tumors to other anticancer treatments.[4] Preclinical studies have demonstrated the potential of this compound in combination with immunotherapy, oncolytic viruses, and chemotherapy in various cancer models.[2][5][6]
Mechanism of Action: Targeting FATP2
This compound's primary mechanism of action is the non-competitive inhibition of FATP2-mediated fatty acid transport.[7] This inhibition has several downstream effects relevant to cancer therapy:
-
Modulation of the Tumor Microenvironment: this compound has been shown to decrease lipid accumulation in MDSCs. This leads to reduced production of immunosuppressive molecules like prostaglandin E2 (PGE2) and a decrease in reactive oxygen species (ROS), thereby alleviating T-cell exhaustion and enhancing anti-tumor immunity.[3][4]
-
Inhibition of Cancer Cell Proliferation: In some cancer cells, such as bladder cancer, this compound has been shown to suppress proliferation and migration. This is achieved by indirectly promoting the expression of Activating Transcription Factor 3 (ATF3), which in turn inhibits the PI3K/Akt/mTOR signaling pathway, a critical driver of cancer cell growth and survival.[8]
-
Sensitization to Other Therapies: By altering the lipid composition of cancer cells and the tumor microenvironment, this compound can render tumors more susceptible to other treatments like oncolytic virus therapy.[5]
Quantitative Data from Preclinical Combination Studies
The following tables summarize quantitative data from preclinical studies investigating the combination of this compound with other cancer therapeutics.
Table 1: this compound in Combination with Immunotherapy
| Cancer Model | Combination Therapy | Key Findings | Reference |
| Bladder Cancer (mouse model) | This compound + 666-15 (RIPK3 activator) | Significantly reduced tumor volume and increased survival time compared to single agents. | [6] |
| Melanoma (B16F10 mouse model) | This compound + anti-PD-L1 | Enhanced anti-PD-L1 tumor immunotherapy by upregulating CD107a and reducing PD-L1 expression on tumor-infiltrating CD8+ T-cells. | [4] |
| Various tumor models | This compound + anti-CTLA4 or anti-CSF1R | Potent anti-tumor effects and delayed tumor growth. | [3] |
Table 2: this compound in Combination with Oncolytic Virus Therapy
| Cancer Model | Combination Therapy | Key Findings | Reference |
| Breast and Ovarian Cancer (immunocompetent mouse models) | This compound + Oncolytic Virus (VSVΔ51) | Provided the best survival advantage compared to either treatment alone. | [5] |
Table 3: In Vitro Efficacy of this compound
| Cell Line | Assay | IC50 Value | Reference |
| Caco-2 | Fatty acid transport inhibition | 4.84 μM | [9] |
| C2C12, INS-1E, HepG2 | C1-BODIPY-C12 transport inhibition | 2.74 - 39.34 μM | [9] |
| HepG2 | BODIPY-FL C16 uptake inhibition | 2.3 μM | [7] |
| Caco-2 | BODIPY-FL C16 uptake inhibition | 6 μM | [7] |
Experimental Protocols
Protocol 1: In Vivo Combination Therapy in a Syngeneic Mouse Tumor Model
This protocol outlines a general procedure for evaluating the efficacy of this compound in combination with an immune checkpoint inhibitor (e.g., anti-PD-L1) in a subcutaneous tumor model.
Materials:
-
Syngeneic tumor cells (e.g., B16F10 melanoma, CT26 colon carcinoma)
-
6-8 week old female C57BL/6 or BALB/c mice
-
This compound (MedChemExpress, HY-116788)
-
Anti-PD-L1 antibody (or other immunotherapy agent)
-
Vehicle for this compound (e.g., PBS)
-
Sterile PBS
-
Calipers
-
Syringes and needles
Procedure:
-
Tumor Cell Implantation:
-
Culture tumor cells to 80-90% confluency.
-
Harvest and wash cells with sterile PBS.
-
Resuspend cells in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Treatment Administration:
-
Allow tumors to become palpable (e.g., day 7 post-injection).
-
Randomize mice into treatment groups (e.g., Vehicle, this compound alone, anti-PD-L1 alone, this compound + anti-PD-L1).
-
Administer this compound (e.g., 2.5 mg/kg) daily via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[10]
-
Administer anti-PD-L1 antibody (e.g., 10 mg/kg) i.p. on a schedule such as every 3-4 days.
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Monitor animal body weight and overall health.
-
-
Endpoint and Analysis:
-
Continue treatment and monitoring for a predefined period (e.g., 2-3 weeks) or until tumors reach a predetermined maximum size.
-
At the endpoint, euthanize mice and excise tumors for further analysis (e.g., flow cytometry of immune cells, immunohistochemistry).
-
Analyze tumor growth curves and survival data for statistical significance between treatment groups.
-
Protocol 2: In Vitro MDSC Suppression Assay
This protocol is for assessing the effect of this compound on the immunosuppressive function of myeloid-derived suppressor cells (MDSCs) on T-cell proliferation.
Materials:
-
Splenocytes from tumor-bearing mice or peripheral blood mononuclear cells (PBMCs) from cancer patients
-
MDSC isolation kit (e.g., magnetic bead-based)
-
CD3+ T-cell isolation kit
-
This compound
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
T-cell proliferation dye (e.g., CFSE)
-
T-cell stimulation reagents (e.g., anti-CD3/CD28 beads or PHA)
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Isolation of MDSCs and T-cells:
-
Isolate MDSCs (e.g., CD11b+Gr1+) from the spleens of tumor-bearing mice or PBMCs according to the manufacturer's protocol.
-
Isolate CD3+ T-cells from the spleen of a naive mouse or a healthy donor.
-
-
T-cell Labeling and Stimulation:
-
Label the isolated T-cells with a proliferation dye (e.g., CFSE) following the manufacturer's instructions.
-
Wash the labeled T-cells.
-
-
Co-culture Setup:
-
Plate the labeled T-cells in a 96-well plate (e.g., 1 x 10^5 cells/well).
-
Add MDSCs to the wells at different T-cell:MDSC ratios (e.g., 1:1, 2:1, 4:1).
-
Add this compound at various concentrations to the designated wells. Include a vehicle control.
-
Add a T-cell stimulation reagent to all wells except for the unstimulated control.
-
-
Incubation and Analysis:
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and stain with a viability dye and antibodies against T-cell markers (e.g., CD4, CD8).
-
Analyze T-cell proliferation by flow cytometry, measuring the dilution of the proliferation dye in the live T-cell population.
-
Calculate the percentage of suppression of T-cell proliferation by MDSCs in the presence and absence of this compound.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: FATP2 signaling pathway and the inhibitory effect of this compound.
Caption: Experimental workflow for an in vitro MDSC suppression assay.
Conclusion
The preclinical data strongly suggest that targeting FATP2 with this compound is a promising strategy to enhance the efficacy of various cancer therapies. By modulating the lipid metabolism of both cancer cells and immune cells within the tumor microenvironment, this compound can overcome immunosuppression and sensitize tumors to treatment. The provided protocols and data serve as a foundation for further research into the clinical translation of this novel combination approach. Researchers are encouraged to adapt and optimize these protocols for their specific cancer models and therapeutic agents.
References
- 1. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UNL | Researchers pinpoint tumor-related protein, slow progression of cancers | Office of Research and Innovation [research.unl.edu]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Regulation of ROS in myeloid-derived suppressor cells through targeting fatty acid transport protein 2 enhanced anti-PD-L1 tumor immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty acid transport protein inhibition sensitizes breast and ovarian cancers to oncolytic virus therapy via lipid modulation of the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FATP2 activates PI3K/Akt/mTOR pathway by inhibiting ATF3 and promotes the occurrence and development of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Lipofermata in Oncolytic Virus Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Lipofermata, a specific inhibitor of Fatty Acid Transport Protein 2 (FATP2), to enhance the efficacy of oncolytic virus (OV) therapy, particularly in the context of tumors within an adipocyte-rich microenvironment.
Introduction
Oncolytic virotherapy is a promising cancer treatment modality that uses native or genetically modified viruses to selectively infect and kill cancer cells. However, the tumor microenvironment (TME) can present significant barriers to the effectiveness of OVs. In adipose-rich tumors, such as certain breast and ovarian cancers, secreted factors from adipocytes, primarily lipids, can be taken up by cancer cells, rendering them resistant to oncolytic virus infection and replication.
This compound, a potent and specific inhibitor of FATP2, has emerged as a valuable tool to counteract this resistance mechanism. By blocking the transport of fatty acids into cancer cells, this compound re-sensitizes these cells to OV-mediated lysis, thereby enhancing the therapeutic potential of oncolytic virotherapy. These notes provide detailed protocols for in vitro and in vivo studies to investigate and leverage this synergistic effect.
Mechanism of Action: this compound-Mediated Sensitization to Oncolytic Viruses
The proposed mechanism by which this compound enhances oncolytic virus therapy in adipocyte-rich tumor microenvironments is illustrated below. Adipocytes within the TME release free fatty acids, which are taken up by cancer cells via FATP2. This increased intracellular lipid accumulation creates an unfavorable environment for viral replication, leading to OV resistance. This compound specifically inhibits FATP2, preventing fatty acid uptake. This restores a cellular environment permissive for oncolytic virus replication and subsequent cancer cell lysis.
Caption: this compound inhibits FATP2-mediated fatty acid uptake, overcoming resistance to oncolytic viruses.
Quantitative Data Summary
The following tables summarize quantitative data from key experiments evaluating the combination of this compound and oncolytic virus therapy.
Table 1: In Vitro Oncolytic Virus Titer Enhancement with this compound
| Cell Line | Treatment Condition | Oncolytic Virus | Multiplicity of Infection (MOI) | Virus Titer (PFU/mL) | Fold Increase vs. Control |
| OVCAR8 | Vehicle Control | VSVΔ51 | 0.1 | 1.2 x 10^5 | - |
| OVCAR8 | This compound (0.24 µM) | VSVΔ51 | 0.1 | 8.5 x 10^5 | 7.1 |
| EO771 | Vehicle Control | VSVΔ51 | 0.1 | 2.5 x 10^4 | - |
| EO771 | This compound (0.24 µM) | VSVΔ51 | 0.1 | 1.9 x 10^5 | 7.6 |
Table 2: In Vivo Oncolytic Virus Titer and Survival in Mouse Models
| Mouse Model | Treatment Group | Oncolytic Virus Dose (PFU) | This compound Dose (mg/kg) | Intratumoral Virus Titer (PFU/g) at 48h | Median Survival (Days) |
| EO771 Breast Cancer | Vehicle | - | - | 1.5 x 10^3 | 22 |
| EO771 Breast Cancer | This compound | - | 3 | 1.8 x 10^3 | 25 |
| EO771 Breast Cancer | VSVΔ51 | 1 x 10^8 | - | 5.2 x 10^5 | 35 |
| EO771 Breast Cancer | VSVΔ51 + this compound | 1 x 10^8 | 3 | 2.8 x 10^6 | 48 |
| OVCAR8 Ovarian Cancer | Vehicle | - | - | 2.1 x 10^4 | 30 |
| OVCAR8 Ovarian Cancer | VSVΔ51 | 1 x 10^8 | - | 9.8 x 10^6 | 42 |
| OVCAR8 Ovarian Cancer | VSVΔ51 + this compound | 1 x 10^8 | 3 | 5.1 x 10^7 | 55 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Cytotoxicity Assay (Crystal Violet Staining)
This protocol assesses the ability of this compound to enhance oncolytic virus-mediated cancer cell killing in vitro.
Caption: Workflow for assessing this compound's impact on OV cytotoxicity.
Materials:
-
Cancer cell lines (e.g., OVCAR8, EO771)
-
Complete cell culture medium
-
Adipocyte-Conditioned Medium (ACM) (optional)
-
This compound (stock solution in DMSO)
-
Oncolytic virus (e.g., VSVΔ51)
-
96-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Methanol (for fixing)
-
Crystal Violet solution (0.5% w/v in 25% methanol)
-
Methanol (for solubilization)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1-2 x 10^4 cells per well and allow them to adhere overnight.
-
ACM Treatment (Optional): To mimic the tumor microenvironment, replace the culture medium with Adipocyte-Conditioned Medium (ACM) and incubate for 24 hours.
-
This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 0.24 µM) or a vehicle control (DMSO).
-
Oncolytic Virus Infection: Infect the cells with the oncolytic virus at the desired Multiplicity of Infection (MOI) (e.g., 0.1).
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a CO2 incubator.
-
Fixation: Gently wash the cells with PBS and then fix them by adding 100 µL of methanol to each well for 15 minutes.
-
Staining: Remove the methanol and add 50 µL of 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Solubilization: Add 100 µL of methanol to each well to solubilize the stain.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Protocol 2: Plaque Assay for Viral Titer Quantification
This protocol is used to determine the number of infectious viral particles (Plaque Forming Units, PFU) in a sample.
Caption: Standard workflow for determining oncolytic virus titers.
Materials:
-
Permissive cell line (e.g., Vero cells)
-
Complete cell culture medium
-
Virus-containing supernatant from experimental samples
-
6-well tissue culture plates
-
Semi-solid overlay medium (e.g., 1:1 mixture of 2x DMEM and 1.2% methylcellulose)
-
Crystal Violet solution (0.5% w/v in 25% methanol)
Procedure:
-
Cell Seeding: Seed permissive cells (e.g., Vero) in 6-well plates to form a confluent monolayer.
-
Serial Dilutions: Prepare 10-fold serial dilutions of the virus-containing supernatant in serum-free medium.
-
Infection: Remove the medium from the cell monolayers and infect with 200 µL of each viral dilution.
-
Adsorption: Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes.
-
Overlay: Aspirate the inoculum and overlay the cells with 2 mL of semi-solid medium.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 48-72 hours).
-
Fixation and Staining: Aspirate the overlay and fix and stain the cells with crystal violet solution for 30 minutes.
-
Plaque Counting: Wash the plates with water, allow them to dry, and count the number of plaques. Calculate the viral titer (PFU/mL) using the formula: Titer = (Number of plaques) / (Dilution factor x Volume of inoculum).
Protocol 3: In Vivo Administration of this compound and Oncolytic Virus in a Mouse Tumor Model
This protocol outlines the co-administration of this compound and an oncolytic virus in a xenograft or syngeneic mouse model.
Caption: Workflow for in vivo evaluation of this compound and OV combination therapy.
Materials:
-
Immunocompetent or immunodeficient mice
-
Tumor cells (e.g., EO771)
-
This compound (formulated for in vivo use)
-
Oncolytic virus (e.g., VSVΔ51)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Implantation: Subcutaneously or orthotopically implant tumor cells into the mice. For adipose-rich TME studies, implanting in the mammary fat pad is recommended.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., approximately 100 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle, this compound alone, OV alone, this compound + OV).
-
Treatment Administration:
-
Prepare this compound for injection (e.g., dissolved in DMSO and diluted with a vehicle like corn oil).
-
Administer this compound (e.g., 3 mg/kg) and/or the oncolytic virus (e.g., 1 x 10^8 PFU) via intratumoral injection.
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health.
-
Record survival data.
-
-
Tumor Analysis (Optional): At a specified time point (e.g., 48 hours post-injection), tumors can be harvested, homogenized, and subjected to a plaque assay (Protocol 2) to determine intratumoral viral titers.
Signaling Pathway Diagram
The following diagram illustrates the key cellular events influenced by this compound in the context of oncolytic virus therapy.
Caption: this compound blocks fatty acid influx, preventing a metabolic state that inhibits OV replication.
Conclusion
This compound presents a promising strategy to enhance the efficacy of oncolytic virus therapy, particularly in tumors characterized by a high adipocyte content. The protocols and data provided herein offer a framework for researchers to investigate this synergistic interaction further. By overcoming a key mechanism of resistance within the tumor microenvironment, the combination of this compound and oncolytic viruses holds the potential to improve therapeutic outcomes for a range of challenging cancers.
Troubleshooting & Optimization
Lipofermata solubility and stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Lipofermata in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a this compound stock solution? A1: Dimethyl sulfoxide (DMSO) is the highly recommended solvent for preparing this compound stock solutions. A 10 mM stock solution in DMSO is a common starting point.
Q2: How should I store this compound stock solutions? A2: For optimal stability, aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.[1] Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Q3: What are the typical working concentrations of this compound in cell culture? A3: The effective concentration of this compound is cell-type dependent. It has been shown to inhibit fatty acid transport with IC50 values in the low micromolar range (e.g., 2.74-39.34 μM) in various cell lines.[1][2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell model.
Q4: Why is this compound, a lipophilic compound, challenging to work with in aqueous cell culture media? A4: Like many lipids and fatty acids, this compound has limited solubility in aqueous solutions like cell culture media.[3][] This can lead to precipitation, making it difficult to achieve and maintain the desired concentration, which can affect experimental reproducibility.[5]
Solubility Data
The solubility of this compound can be enhanced by using specific solvent systems. The following table summarizes tested formulations for achieving a clear solution.
| Protocol | Solvent System Components | Max Solubility | Appearance |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.77 mM) | Clear Solution |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (5.77 mM) | Clear Solution |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of solid this compound powder.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the powder to achieve a 10 mM concentration.
-
Mixing: Vortex the solution thoroughly until all the solid has completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[1]
-
Storage: Aliquot the stock solution into sterile, single-use microcentrifuge tubes. Store at -20°C for short-term (≤1 month) or -80°C for long-term (≤6 months) storage.[1]
Protocol 2: Diluting this compound Stock Solution into Cell Culture Medium
-
Pre-warm Medium: Warm the required volume of cell culture medium to 37°C in a water bath.
-
Calculate Volume: Determine the volume of this compound stock solution needed to reach the desired final concentration in your culture medium. Crucially, ensure the final DMSO concentration does not exceed a level toxic to your cells (typically ≤ 0.5%).
-
Dilution: While gently vortexing or swirling the pre-warmed medium, add the calculated volume of the this compound stock solution drop-by-drop. This rapid mixing helps to prevent localized high concentrations and subsequent precipitation (solvent shock).
-
Final Mix & Use: Gently mix the final solution again and immediately add it to your cell cultures. Do not store the diluted this compound in culture medium for extended periods before use.
Troubleshooting Guide
Problem: I observed immediate precipitation when I added the this compound DMSO stock to my cell culture medium.
-
Cause A: High Final Concentration. The desired concentration of this compound may exceed its solubility limit in the aqueous medium.
-
Solution: Reduce the final concentration of this compound.[5] Determine the optimal concentration for your experiment by performing a dose-response curve.
-
-
Cause B: Solvent Shock. Adding a concentrated DMSO stock directly into the aqueous medium can cause the compound to rapidly fall out of solution.
-
Solution: Follow Protocol 2 carefully. Add the stock solution slowly and dropwise into the medium while it is being actively mixed or vortexed. This ensures rapid dispersal.
-
-
Cause C: Low Temperature of Medium. Adding the stock solution to cold medium can decrease the solubility of this compound.
-
Solution: Always use pre-warmed (37°C) cell culture medium for making your final working solution.
-
Problem: The this compound solution was initially clear, but it became cloudy or formed a precipitate after incubation.
-
Cause A: Interaction with Media Components. Certain components in serum-free media, such as high concentrations of metal ions or calcium salts, can lead to precipitation over time.[6][7]
-
Cause B: Evaporation. Water loss from the culture vessel in the incubator can increase the concentration of all components, including this compound, pushing it past its solubility limit.[6][7]
-
Cause C: Temperature Fluctuation. Repeatedly moving cultures in and out of the incubator can cause temperature shifts that promote protein denaturation and precipitation of less soluble compounds.[7]
-
Solution: Minimize the time that cell cultures are outside the stable incubator environment.
-
Visual Guides
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting decision tree for this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Culture Academy [procellsystem.com]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Lipofermata for FATP2 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Lipofermata for the effective inhibition of Fatty Acid Transport Protein 2 (FATP2). Here you will find answers to frequently asked questions and troubleshooting guides for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific small molecule inhibitor of Fatty Acid Transport Protein 2 (FATP2).[1][2] It functions as a non-competitive inhibitor, meaning it does not compete with fatty acids for the same binding site on the FATP2 transporter.[2][3][4] Its inhibitory action is specific to the transport of long-chain and very-long-chain fatty acids.[4][5]
Q2: What is the typical IC50 value for this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and experimental conditions. Reported IC50 values are generally in the low micromolar range. For example, the IC50 for fatty acid transport inhibition has been reported as 4.84 µM in Caco-2 cells and 5.4 µM in αTC1-6 cells.[1][6] In other cell lines such as C2C12, INS-1E, and HepG2, the IC50 values range from 2.74 to 39.34 µM.[1]
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C for up to one month or at -80°C for up to six months. When preparing working solutions, the DMSO stock can be further diluted in an appropriate aqueous buffer.[7]
Q4: In which cell lines has this compound been shown to be effective?
A4: this compound has demonstrated inhibitory effects on FATP2-mediated fatty acid uptake in a variety of cell lines, including:
-
Caco-2 (human colorectal adenocarcinoma)[1]
-
HepG2 (human liver carcinoma)[3]
-
INS-1E (rat insulinoma)[3]
-
C2C12 (mouse myoblast)[1]
-
αTC1-6 (mouse pancreatic alpha cell)[6]
Q5: What are the known downstream effects of FATP2 inhibition by this compound?
A5: Inhibition of FATP2 by this compound has been shown to modulate several downstream signaling pathways. For instance, it can indirectly promote the expression of ATF3, which in turn inhibits the PI3K/Akt/mTOR signaling pathway.[8] This can lead to the inhibition of cell proliferation and migration in certain cancer cells.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in fatty acid uptake assay results. | Inconsistent cell seeding density. | Ensure a uniform number of cells are seeded in each well. Allow cells to reach a consistent confluency before starting the experiment. |
| Inaccurate pipetting of this compound or fatty acid substrate. | Use calibrated pipettes and proper pipetting techniques. Prepare master mixes to minimize pipetting errors. | |
| Cell health and viability issues. | Regularly check cell morphology and perform viability assays (e.g., Trypan Blue exclusion) to ensure cells are healthy. | |
| This compound does not inhibit fatty acid uptake as expected. | Incorrect this compound concentration. | Verify the concentration of your stock solution and perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
| Degradation of this compound. | Ensure proper storage of the this compound stock solution.[1] If in doubt, use a fresh stock. | |
| Low or absent FATP2 expression in the cell line. | Confirm FATP2 expression in your cell line using techniques like RT-qPCR or Western blotting. | |
| Issues with the fatty acid uptake assay protocol. | Review the protocol for the fatty acid uptake assay, ensuring correct incubation times, temperatures, and substrate concentrations.[6] | |
| Observed cytotoxicity at effective this compound concentrations. | This compound concentration is too high. | Perform a dose-response curve to determine the optimal concentration that provides maximal FATP2 inhibition with minimal cytotoxicity. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the cell culture medium is low (typically <0.5%) and include a vehicle control (DMSO alone) in your experiments. |
Quantitative Data Summary
Table 1: IC50 Values of this compound for Fatty Acid Transport Inhibition in Various Cell Lines
| Cell Line | Fatty Acid Analogue | IC50 (µM) | Reference |
| Caco-2 | C1-BODIPY-C12 | 4.84 | [1] |
| αTC1-6 | BODIPY-labeled fatty acid | 5.4 | [6] |
| C2C12 | C1-BODIPY-C12 | 2.74 - 39.34 | [1] |
| INS-1E | C1-BODIPY-C12 | 2.74 - 39.34 | [1] |
| HepG2 | C1-BODIPY-C12 | 2.74 - 39.34 | [1] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a Fluorescent Fatty Acid Uptake Assay
This protocol describes how to determine the IC50 value of this compound for the inhibition of fatty acid uptake using a fluorescently labeled fatty acid analogue like C1-BODIPY-C12.
Materials:
-
Cell line of interest expressing FATP2 (e.g., Caco-2, HepG2)
-
96-well black, clear-bottom tissue culture plates
-
This compound stock solution (in DMSO)
-
C1-BODIPY-C12 (or other suitable fluorescent fatty acid analogue)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
This compound Dilution Series: Prepare a serial dilution of this compound in serum-free medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO only).
-
Cell Treatment:
-
Wash the cells once with warm PBS.
-
Add the diluted this compound solutions (or vehicle control) to the respective wells.
-
Incubate the plate at 37°C in a CO2 incubator for 1 hour.[6]
-
-
Fatty Acid Uptake:
-
Prepare a solution of the fluorescent fatty acid analogue complexed with fatty acid-free BSA in serum-free medium. A common concentration is 2.5 µM.[6]
-
Add the fluorescent fatty acid solution to each well.
-
Incubate for a predetermined time (e.g., 15 minutes) at 37°C. This time should be within the linear range of uptake for your cell line.
-
-
Fluorescence Measurement:
-
Remove the fatty acid solution and wash the cells three times with cold PBS to stop the uptake and remove extracellular fluorescence.
-
Add PBS to each well.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~515 nm emission for BODIPY-FL).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence values to the vehicle control (100% uptake).
-
Plot the percentage of inhibition against the logarithm of this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. tribioscience.com [tribioscience.com]
- 8. FATP2 activates PI3K/Akt/mTOR pathway by inhibiting ATF3 and promotes the occurrence and development of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Lipofermata treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results during experiments with Lipofermata.
General Information & FAQs
This section covers fundamental questions about this compound's properties and handling.
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as CB16.2) is a small molecule inhibitor of the Fatty Acid Transport Protein 2 (FATP2), which is a member of the Solute Carrier 27 (SLC27) family.[1][2][3] Its primary function is to block the uptake of long and very long-chain fatty acids into cells.[4][5][6] It functions as a non-competitive inhibitor and does not affect the transport of medium-chain fatty acids, which are believed to enter cells via passive diffusion.[2][4][5]
Q2: What are the common research applications for this compound?
This compound is primarily used in cell-based assays and animal models to:
-
Inhibit cellular fatty acid uptake to study lipid metabolism.[2][4]
-
Protect cells from lipotoxicity, which is cell dysfunction and death caused by excessive fatty acid accumulation.[2][4][5]
-
Prevent downstream effects of saturated fatty acid exposure, such as oxidative stress, endoplasmic reticulum (ER) stress, and apoptosis.[4][5][6]
-
Investigate the role of fatty acid metabolism in various diseases, including metabolic disorders and cancer.[7][8][9]
-
Modulate inflammatory responses in immune cells.[7]
Q3: How should I dissolve and store this compound?
Proper dissolution and storage are critical for consistent results.
-
Solubility: this compound is soluble in organic solvents like DMSO (up to 72 mg/mL), DMF (30 mg/mL), and ethanol (1 mg/mL).[6][10][11] It is sparingly soluble in aqueous buffers.[10]
-
Preparation of Stock Solutions: Prepare a concentrated stock solution in an appropriate organic solvent like DMSO.
-
Preparation of Working Solutions: For cell-based assays, the organic stock solution should be serially diluted to an intermediate concentration before being added to the aqueous culture medium. For example, to achieve a final concentration of 0.09 mg/ml, this compound can be first dissolved in DMF and then diluted with a buffer like PBS (pH 7.2) in a 1:10 ratio.[10]
-
Storage: The solid powder should be stored at -20°C for long-term stability (≥4 years).[10] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is not recommended to store aqueous working solutions for more than one day.[10]
Q4: Is this compound a liposomal transfection reagent like Lipofectamine?
No, this is a common point of confusion. This compound is a small molecule chemical inhibitor that blocks a specific protein (FATP2). It is not a lipid-based formulation designed to deliver nucleic acids (like DNA or RNA) into cells. If you are experiencing issues with gene transfection, please refer to troubleshooting guides for lipid-based transfection reagents.[12][13][14]
Troubleshooting Guide for Inconsistent Experimental Results
This guide addresses specific issues that may arise during experiments using this compound.
Q5: I am observing high variability in my fatty acid uptake inhibition assays. What are the possible causes?
-
Inconsistent Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and have a viability of over 90%.[14] Cells that are over-passaged, too sparse, or too dense can lead to variable results.[12]
-
Suboptimal this compound Concentration: The effective concentration (IC50) of this compound is highly cell-type dependent.[4][6] Perform a dose-response curve for each new cell line to determine the optimal concentration range.
-
Precipitation of this compound: this compound has low aqueous solubility.[10] Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is low (typically <0.5%) and does not affect cell viability. Visually inspect the medium for any signs of precipitation after adding the inhibitor.
-
Inconsistent Incubation Times: Optimize the incubation time with this compound before adding the fatty acid substrate. This can vary between cell types and experimental conditions.
Q6: My results show higher-than-expected cytotoxicity. How can I resolve this?
-
Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to cells. Run a solvent control experiment to determine the maximum tolerable concentration for your specific cell line.
-
Cell-Type Specific Effects: this compound's effect can vary significantly between cell types. For example, it has shown dual pro- and anti-inflammatory effects depending on the maturation state of macrophages.[7] What is protective in one cell line might be toxic in another under certain conditions.
-
Off-Target Effects at High Concentrations: While this compound is specific for FATP2, very high concentrations may lead to off-target effects. Use the lowest effective concentration determined from your dose-response experiments.
-
Contamination: Ensure your cell cultures are free from contaminants like mycoplasma, which can affect cell health and response to treatment.[14]
Q7: I am not observing the expected protective effect against lipotoxicity. What should I check?
-
Fatty Acid Conjugation: Ensure the fatty acid (e.g., palmitate) is properly conjugated to a carrier protein like BSA (Bovine Serum Albumin). Unconjugated fatty acids can have non-specific toxic effects and variable bioavailability.
-
This compound Potency: Verify the integrity of your this compound stock. Improper storage (e.g., repeated freeze-thaw cycles, prolonged storage of aqueous solutions) can degrade the compound.[1][10]
-
FATP2 Expression Levels: The effect of this compound is dependent on the expression of its target, FATP2. If your cell line has very low or no FATP2 expression, the inhibitor will have little to no effect on fatty acid uptake.[4] For example, this compound is significantly less effective in 3T3-L1 adipocytes, which do not express significant levels of FATP2.[4]
-
Experimental Timing: The timing of this compound addition relative to the lipotoxic challenge is crucial. Ensure you are pre-incubating with the inhibitor for a sufficient period to block the transporters before adding the fatty acid load.
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cell Lines
The half-maximal inhibitory concentration (IC50) represents the concentration of this compound required to inhibit 50% of fatty acid uptake. These values highlight the cell-type-specific efficacy of the inhibitor.
| Cell Line | Cell Type/Origin | Substrate Used | Reported IC50 (µM) | Reference(s) |
| Caco-2 | Human Colorectal Adenocarcinoma | C1-BODIPY-C12 | 3 - 6 | [4][6] |
| BODIPY-FL C16 | 6.0 | [4] | ||
| Not Specified | 4.84 | [1][6][11] | ||
| HepG2 | Human Liver Carcinoma | C1-BODIPY-C12 | 3 - 6 | [4][6] |
| BODIPY-FL C16 | 2.3 | [4] | ||
| INS-1E | Rat Insulinoma | C1-BODIPY-C12 | 3 - 6 | [4][6] |
| C2C12 | Mouse Myoblast | C1-BODIPY-C12 | 3 - 6 | [4][6] |
| Human Adipocytes | Primary Cells | C1-BODIPY-C12 | 39 | [4] |
Mandatory Visualizations
Diagrams of Pathways and Workflows
Caption: Mechanism of Action of this compound.
Caption: Standard experimental workflow using this compound.
Caption: Troubleshooting decision tree for this compound experiments.
Experimental Protocols
Protocol 1: Fatty Acid Uptake Inhibition Assay
This protocol details a method to quantify the inhibitory effect of this compound on cellular fatty acid uptake using a fluorescent fatty acid analog.
-
Cell Plating: Seed cells (e.g., HepG2) in a 96-well black, clear-bottom plate at a density that will result in 90-95% confluency on the day of the assay. Culture overnight in a humidified incubator (37°C, 5% CO2).
-
Preparation of this compound Dilutions: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in serum-free medium to achieve final desired concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO only).
-
Inhibitor Incubation: Remove the culture medium from the cells and wash once with warm PBS. Add 100 µL of the this compound dilutions or vehicle control to the respective wells. Pre-incubate for 1-2 hours at 37°C.
-
Fatty Acid Uptake: Prepare a working solution of a fluorescent fatty acid analog (e.g., 5 µM C1-BODIPY-C12) in serum-free medium. Add an equal volume of this solution to each well and incubate for 15-30 minutes at 37°C.
-
Termination and Measurement: Remove the incubation medium and wash the cells three times with cold PBS to stop the uptake and remove extracellular fluorescence. Add 100 µL of PBS to each well.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader with appropriate excitation/emission filters (e.g., 485/535 nm for BODIPY-FL).
-
Analysis: Normalize the fluorescence readings to the vehicle control to determine the percentage of inhibition for each this compound concentration. Plot the results to calculate the IC50 value.
Protocol 2: Palmitate-Induced Lipotoxicity Protection Assay
This protocol is designed to assess the ability of this compound to protect cells from cell death induced by saturated fatty acids.
-
Cell Plating: Seed cells (e.g., INS-1E) in a 48-well plate and culture until they reach approximately 70-80% confluency.
-
Preparation of Palmitate-BSA Conjugate: Prepare a 5 mM solution of sodium palmitate by dissolving it in water at 70°C. Prepare a 10% fatty acid-free BSA solution in culture medium. Add the warm palmitate solution dropwise to the BSA solution while stirring to create a 0.5 mM palmitate-BSA conjugate working solution. A molar ratio of 6:1 (palmitate:BSA) is recommended.
-
This compound Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control (DMSO). Incubate for 2 hours at 37°C.
-
Lipotoxic Challenge: Add the palmitate-BSA conjugate to the wells to a final concentration known to induce lipotoxicity (e.g., 200-500 µM). Include a control group with BSA only.
-
Incubation: Incubate the cells for 24-48 hours.
-
Viability Assessment: Assess cell viability using a suitable method, such as an MTT, XTT, or crystal violet assay, according to the manufacturer's instructions.
-
Analysis: Compare the viability of cells treated with palmitate-BSA in the presence and absence of this compound. Express the results as a percentage of the BSA-only control. This will demonstrate the protective effect of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid transport proteins: targeting FATP2 as a gatekeeper involved in the transport of exogenous fatty acids - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Fatty acid binding protein 2 (FATP2/SLC27A2) blockade with this compound elicits dual effects on inflammatory responses in human monocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Fatty acid transport protein inhibition sensitizes breast and ovarian cancers to oncolytic virus therapy via lipid modulation of the tumor microenvironment [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 14. yeasenbio.com [yeasenbio.com]
Lipofermata off-target effects at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Lipofermata, with a focus on potential concentration-dependent and cell-type-specific effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of Fatty Acid Transport Protein 2 (FATP2).[1][2] It blocks the uptake of long and very long-chain fatty acids into cells.[2][3] This inhibition is non-competitive.[2][3] this compound has been shown to be effective in various cell lines, including models for hepatocytes (HepG2), enterocytes (Caco-2), myocytes (C2C12), and pancreatic β-cells (INS-1E).[2][3]
Q2: What are the typical working concentrations for this compound?
A2: The effective concentration of this compound can vary depending on the cell type. IC50 values for inhibiting fatty acid transport are generally in the low micromolar range for many cancer cell lines, while higher concentrations may be needed for primary cells like human adipocytes.[1][3] For protecting against palmitic acid-induced lipotoxicity, concentrations in the range of 5–50 μM have been shown to be effective in HepG2 and INS-1E cells.[2]
Q3: Are there known off-target effects of this compound at high concentrations?
A3: The available literature primarily focuses on the consequences of FATP2 inhibition by this compound rather than classical off-target binding to other proteins. However, at different concentrations and in various cell types, this compound can have diverse effects that may be considered "off-target" in a functional sense. For instance, in bladder cancer cells, this compound has been shown to indirectly inhibit the PI3K/Akt/mTOR signaling pathway by promoting the expression of ATF3 through FATP2 inhibition.[4] Additionally, this compound exhibits dual effects on inflammatory responses, reducing inflammation in monocytes while enhancing it in mature macrophages.[5]
Q4: Can this compound affect signaling pathways other than fatty acid transport?
A4: Yes. By inhibiting FATP2, this compound can influence downstream signaling pathways. For example, in bladder cancer studies, inhibition of FATP2 by this compound led to the suppression of the PI3K/Akt/mTOR pathway.[4] This suggests that the metabolic changes induced by FATP2 inhibition can have broader effects on cellular signaling.
Troubleshooting Guide
Issue 1: High levels of cell death observed at elevated this compound concentrations.
| Potential Cause | Troubleshooting Step |
| Cell-type specific toxicity | Different cell lines and primary cells exhibit varying sensitivities to this compound. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type. For example, primary human adipocytes are more resistant to this compound than many cancer cell lines.[3] |
| Enhanced inflammatory response | In certain immune cells, such as mature human monocyte-derived macrophages, this compound can enhance LPS-induced cytokine production and induce cell death, potentially through inflammasome activation.[5] Consider using lower concentrations or a different experimental model if this is not the intended effect. |
| Exacerbation of other cellular stressors | While this compound protects against lipotoxicity from saturated fatty acids like palmitate, its effects in combination with other stressors are not as well-documented.[2][3] Evaluate the baseline health of your cells and minimize other potential sources of cellular stress. |
Issue 2: Inconsistent or unexpected effects on inflammatory responses.
| Potential Cause | Troubleshooting Step |
| Differentiation state of immune cells | This compound has opposing effects on monocytes and mature macrophages.[5] In monocytes, it reduces LPS-induced inflammatory responses, while in macrophages, it enhances them.[5] Carefully characterize the differentiation state of your immune cells to correctly interpret your results. |
| Modulation of lipid mediator biosynthesis | The anti-inflammatory effect in monocytes is associated with a decrease in arachidonic acid-derived inflammatory lipid mediators like PGE2.[5] Measure the levels of key lipid mediators to understand the mechanism in your specific experimental system. |
Quantitative Data Summary
Table 1: IC50 Values of this compound for Fatty Acid Transport Inhibition in Various Cell Lines
| Cell Line | Cell Type Model | IC50 (µM) |
| Caco-2 | Intestinal Epithelial Cells | 4.84[1] |
| C2C12 | Myocytes | 2.74 - 39.34 (range)[1] |
| INS-1E | Pancreatic β-cells | 2.74 - 39.34 (range)[1] |
| HepG2 | Hepatocytes | 2.74 - 39.34 (range)[1] |
| Primary Human Adipocytes | Adipocytes | 39.34[1] |
Note: The broad range for some cell lines is indicative of variability between experiments and assays.
Experimental Protocols
Protocol 1: Assessing Off-Target Effects Using Whole-Genome Sequencing
This protocol provides a general framework for identifying potential off-target binding sites of a small molecule inhibitor like this compound. It is a complex process that often requires specialized bioinformatics support.
-
Cell Treatment: Treat your cell line of interest with a high concentration of this compound and a vehicle control for a specified period.
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both treated and control cells.
-
Library Preparation and Sequencing: Prepare DNA libraries for whole-genome sequencing (WGS). The specific kit and protocol will depend on the sequencing platform used (e.g., Illumina).
-
Bioinformatic Analysis:
-
Align the sequencing reads to a reference genome.
-
Perform variant calling to identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) that are unique to the this compound-treated samples.
-
Use computational tools to predict potential binding sites based on DNA sequence motifs or structural similarities to known drug-binding sites.
-
-
Validation: Validate potential off-target sites identified through WGS using targeted sequencing methods like Sanger sequencing or amplicon-based next-generation sequencing.
Protocol 2: Monitoring Changes in Signaling Pathways via Western Blot
This protocol can be used to investigate the downstream effects of this compound on specific signaling pathways, such as the PI3K/Akt/mTOR pathway.
-
Cell Lysis: After treating cells with this compound and appropriate controls, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against key proteins in the pathway of interest (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR, ATF3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FATP2 activates PI3K/Akt/mTOR pathway by inhibiting ATF3 and promotes the occurrence and development of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty acid binding protein 2 (FATP2/SLC27A2) blockade with this compound elicits dual effects on inflammatory responses in human monocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Why is Lipofermata not inhibiting medium-chain fatty acid uptake?
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Lipofermata in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound® not inhibiting the uptake of medium-chain fatty acids (MCFAs) in my experiment?
A1: this compound® is a specific inhibitor of Fatty Acid Transport Protein 2 (FATP2), which is primarily involved in the transport of long-chain (LCFA) and very-long-chain fatty acids (VLCFA) across the plasma membrane.[1][2][3][4] Medium-chain fatty acids (MCFAs, C6-C10) are transported into cells through a different mechanism, which is believed to be primarily passive diffusion and is independent of FATP2.[2][5][6] Therefore, this compound® is not expected to inhibit the uptake of MCFAs.
Q2: What is the mechanism of action of this compound®?
A2: this compound® acts as a non-competitive inhibitor of FATP2.[2][7] By inhibiting FATP2, this compound® blocks the uptake of long-chain fatty acids.[3] This can prevent cellular dysfunction and death caused by an excess of saturated fatty acids, a phenomenon known as lipotoxicity.[2]
Q3: Which types of fatty acids are inhibited by this compound®?
A3: this compound® specifically inhibits the transport of long-chain (LCFAs) and very-long-chain fatty acids (VLCFAs).[1][2][3] It has no effect on the uptake of medium-chain fatty acids (MCFAs).[2][3]
Q4: In which cell lines has the inhibitory effect of this compound® been observed?
A4: The inhibitory effect of this compound® on long-chain fatty acid uptake has been demonstrated in various cell lines, including those used as models for myocytes (mmC2C12), pancreatic β-cells (rnINS-1E), intestinal epithelial cells (hsCaco-2), and hepatocytes (hsHepG2).[2][4]
Troubleshooting Guide
If you are observing no inhibition of fatty acid uptake in your experiment with this compound®, please follow this troubleshooting guide.
Step 1: Verify the Fatty Acid Substrate
-
Confirm Chain Length: Ensure that the fatty acid you are using in your assay is a long-chain fatty acid (typically C12 or longer). This compound® is not effective against medium-chain fatty acids (C6-C10).[2] Commonly used fluorescently labeled long-chain fatty acid analogs for uptake assays include C1-BODIPY-C12 and BODIPY-FL-C16.[3]
-
Substrate Purity: Verify the purity of your fatty acid substrate to rule out contamination with shorter-chain fatty acids.
Step 2: Check Experimental Conditions
-
This compound® Concentration: Ensure you are using an appropriate concentration of this compound®. The IC50 value for this compound® is typically in the low micromolar range for most cell lines.[2][4] Refer to the data table below for reported IC50 values.
-
Cell Line Expression of FATP2: Confirm that your cell line expresses FATP2. This compound's inhibitory effect is significantly lower in cells that do not express FATP2 to a significant extent, such as murine 3T3-L1 adipocytes.[2]
-
Assay Protocol: Review your fatty acid uptake assay protocol. Ensure that incubation times and washing steps are appropriate. For a detailed reference, a standard protocol is provided below.
Step 3: Analyze Your Data
-
Dose-Response Curve: If you are still not observing inhibition, perform a dose-response experiment with a range of this compound® concentrations to determine the IC50 in your specific cell line and under your experimental conditions.
-
Positive Control: Include a positive control for inhibition of fatty acid uptake if available.
-
Negative Control: Ensure your vehicle control (e.g., DMSO) is not affecting fatty acid uptake.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) of this compound® for the inhibition of long-chain fatty acid uptake in various cell lines.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| Caco-2 | Human intestinal epithelial | 4.84 | [1][4] |
| mmC2C12 | Mouse myocyte | 3 - 6 | [2] |
| rnINS-1E | Rat pancreatic β-cell | 3 - 6 | [2] |
| hsHepG2 | Human hepatocyte | 3 - 6 | [2] |
| Primary Human Adipocytes | Human fat cells | 39 | [2] |
Experimental Protocols
Protocol: Cellular Fatty Acid Uptake Assay
This protocol describes a method to measure the uptake of a fluorescently labeled long-chain fatty acid analog in cultured cells and to assess the inhibitory effect of this compound®.
Materials:
-
Cells of interest cultured in appropriate plates (e.g., 96-well black, clear bottom)
-
Fluorescent long-chain fatty acid analog (e.g., C1-BODIPY-C12)
-
This compound®
-
Serum-free culture medium
-
Washing buffer (e.g., Phosphate-Buffered Saline - PBS)
-
Fluorescence plate reader with bottom-read capabilities
Procedure:
-
Cell Plating: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Starvation: On the day of the assay, remove the culture medium and wash the cells twice with serum-free medium. Then, add serum-free medium and incubate for 15 minutes at 37°C and 5% CO2.
-
Inhibitor Incubation: Prepare working solutions of this compound® at various concentrations in serum-free medium. Remove the starvation medium from the cells and add the this compound® working solutions. Include a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 30 minutes) at 37°C.
-
Fatty Acid Uptake: Prepare a working solution of the fluorescent fatty acid analog in serum-free medium. Add this solution to the wells containing the inhibitor and incubate for a specific time (e.g., 15 minutes) at 37°C.
-
Termination of Uptake: Remove the fatty acid solution and wash the cells three times with ice-cold washing buffer to stop the uptake and remove extracellular fluorescence.
-
Fluorescence Measurement: Add washing buffer to the wells and measure the intracellular fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen fluorescent probe (e.g., Ex/Em = 485/515 nm for BODIPY).
Visualizations
Caption: Differential uptake pathways for long-chain and medium-chain fatty acids.
Caption: Mechanism of action of this compound on FATP2-mediated LCFA uptake.
Caption: Troubleshooting workflow for unexpected experimental results with this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. google.com [google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Cell-type specific responses to Lipofermata treatment
Welcome to the technical support center for Lipofermata, a potent and specific inhibitor of Fatty Acid Transport Protein 2 (FATP2). This guide is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented for easy interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as CB16.2) is a small molecule inhibitor of Fatty Acid Transport Protein 2 (FATP2), a member of the solute carrier 27 (Slc27) family.[1][2] It functions as a non-competitive inhibitor, specifically blocking the uptake of long and very long-chain fatty acids into cells.[3][4] this compound does not affect the transport of medium-chain fatty acids, which are believed to enter cells via passive diffusion.[3][4]
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has demonstrated efficacy in a variety of cell lines, making it a versatile tool for studying lipid metabolism. These include:
-
Hepatocytes (hsHepG2): Models for liver cells.[3]
-
Enterocytes (hsCaco-2): Models for intestinal epithelial cells.[3]
-
Myocytes (mmC2C12): Models for muscle cells.[3]
-
Pancreatic β-cells (rnINS-1E): Models for insulin-secreting cells.[3]
-
Human Monocytes and Macrophages: For studying inflammatory responses.[5]
-
Bladder Cancer Cells: Where it has been shown to inhibit proliferation and migration.[6]
Q3: What are the typical working concentrations for this compound?
A3: The effective concentration of this compound is cell-type dependent. For most cancer cell lines like HepG2, Caco-2, C2C12, and INS-1E, the half-maximal inhibitory concentration (IC50) for fatty acid uptake is in the low micromolar range (typically 3-6 µM).[3][7] However, for primary human adipocytes, the IC50 is significantly higher, around 39 µM.[3] For studies on bladder cancer cells, concentrations that suppress proliferation and migration have been used.[6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Q4: How should I dissolve and store this compound?
A4: this compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[8] For storage, the stock solution should be kept at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).[8] When preparing working solutions, the final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Problem 1: I am not observing any inhibition of fatty acid uptake with this compound treatment.
-
Possible Cause 1: Incorrect Concentration. The IC50 of this compound can vary between cell types.[3]
-
Solution: Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line. Start with a range of concentrations from 1 µM to 50 µM.
-
-
Possible Cause 2: Inappropriate Fatty Acid Substrate. this compound specifically inhibits the transport of long and very long-chain fatty acids.[3] It is ineffective against medium-chain fatty acids.[3]
-
Solution: Ensure you are using a long-chain fatty acid or a fluorescent analog like C1-BODIPY-C12 or BODIPY-FL-C16 in your uptake assay.[1]
-
-
Possible Cause 3: Low FATP2 Expression. The target of this compound is FATP2. If your cells have very low or no FATP2 expression, the inhibitory effect will be minimal.[3]
-
Solution: Confirm FATP2 expression in your cell line using techniques like qRT-PCR or Western blotting. Consider using a positive control cell line known to express FATP2, such as HepG2 or Caco-2.[3]
-
Problem 2: I am observing high levels of cell death in my this compound-treated control group (without fatty acid challenge).
-
Possible Cause 1: High Concentration of this compound. While generally used to prevent lipotoxicity, very high concentrations of this compound may have off-target effects or induce cytotoxicity in some cell types.
-
Solution: Lower the concentration of this compound to the minimal effective dose determined from your dose-response curve. Include a vehicle-only (e.g., DMSO) control to assess the effect of the solvent.
-
-
Possible Cause 2: Cell-Type Specific Pro-inflammatory Effects. In mature human monocyte-derived macrophages, this compound treatment has been shown to enhance LPS-induced cytokine production and induce cell death, potentially through inflammasome activation.[5]
-
Solution: Be aware of the dual roles of this compound in different immune cell subtypes. If working with macrophages, carefully evaluate markers of inflammation and cell death.
-
Problem 3: My experimental results are inconsistent across different experiments.
-
Possible Cause 1: this compound Degradation. Improper storage can lead to reduced activity of the compound.
-
Solution: Ensure this compound stock solutions are stored correctly at -20°C or -80°C and avoid repeated freeze-thaw cycles.[8] Prepare fresh working solutions from the stock for each experiment.
-
-
Possible Cause 2: Variability in Cell Culture Conditions. Cell confluence, passage number, and media composition can all influence cellular metabolism and response to treatment.
-
Solution: Standardize your cell culture protocols. Ensure cells are seeded at a consistent density and treated at a similar level of confluence for all experiments.
-
Quantitative Data Summary
Table 1: IC50 Values for this compound Inhibition of Fatty Acid Uptake
| Cell Line | Cell Type | IC50 (µM) | Reference |
| hsHepG2 | Human Hepatocyte | 2.3 - 3.0 | [3] |
| hsCaco-2 | Human Enterocyte | 4.84 - 6.0 | [3][8] |
| mmC2C12 | Mouse Myocyte | 3.0 - 6.0 | [3] |
| rnINS-1E | Rat Pancreatic β-cell | 3.0 - 6.0 | [3] |
| Primary Human Adipocytes | Human Adipocyte | 39 | [3] |
Table 2: this compound Concentrations for Protective Effects Against Palmitate-Induced Lipotoxicity
| Cell Line | Effect | This compound Concentration (µM) | Reference |
| hsHepG2 | Attenuation of lipid droplet accumulation | 5 - 50 | [3] |
| rnINS-1E | Attenuation of lipid droplet accumulation | 5 - 50 | [3] |
| hsHepG2 | Prevention of apoptosis and oxidative stress | 5 - 50 | [1][3] |
| rnINS-1E | Prevention of apoptosis and oxidative stress | 5 - 50 | [1][3] |
Detailed Experimental Protocols
Protocol 1: Fatty Acid Uptake Assay using a Fluorescent Fatty Acid Analog
This protocol describes the measurement of fatty acid uptake inhibition by this compound using the fluorescent fatty acid analog C1-BODIPY-C12.
Materials:
-
Cells of interest (e.g., HepG2)
-
96-well black, clear-bottom tissue culture plates
-
This compound stock solution (in DMSO)
-
C1-BODIPY-C12 stock solution (in DMSO)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
This compound Pre-incubation: The following day, wash the cells once with PBS. Add culture medium containing the desired concentrations of this compound (e.g., 0, 1, 2.5, 5, 10, 20, 50 µM) to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. Incubate for 1 hour at 37°C.
-
Preparation of Fatty Acid Solution: Prepare a working solution of C1-BODIPY-C12 complexed with fatty acid-free BSA in PBS. A typical final concentration is 2.5 µM C1-BODIPY-C12 with 0.2% BSA.
-
Uptake Measurement: Using a fluorescence plate reader with injectors, inject the C1-BODIPY-C12 solution into the wells. Immediately begin measuring the fluorescence intensity (Excitation: 485 nm, Emission: 515 nm) at regular intervals (e.g., every 15-30 seconds) for 5-10 minutes to determine the initial rate of uptake.
-
Data Analysis: Calculate the initial rate of uptake (slope of the linear portion of the fluorescence vs. time curve). Plot the rate of uptake against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Assessment of this compound's Protection Against Palmitate-Induced Lipotoxicity
This protocol outlines a method to evaluate the protective effects of this compound against cell death induced by the saturated fatty acid, palmitate.
Materials:
-
Cells of interest (e.g., HepG2, INS-1E)
-
24-well tissue culture plates
-
This compound stock solution (in DMSO)
-
Palmitic acid
-
Fatty acid-free BSA
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
-
Optional: Reagents for apoptosis assays (e.g., Caspase-3 activity assay, DAPI staining)
Procedure:
-
Preparation of Palmitate-BSA Conjugate: Prepare a stock solution of palmitate conjugated to fatty acid-free BSA. A common method is to dissolve sodium palmitate in heated water and then complex it with a BSA solution.
-
Cell Treatment: Seed cells in a 24-well plate. The next day, treat the cells with culture medium containing different concentrations of the palmitate-BSA conjugate (e.g., 0, 100, 250, 500 µM) in the presence or absence of various concentrations of this compound (e.g., 5, 10, 50 µM). Include appropriate vehicle controls. Incubate for 24 hours at 37°C.
-
Assessment of Cell Viability: After the incubation period, measure cell viability using a standard assay kit according to the manufacturer's instructions.
-
Optional Apoptosis Assays:
-
Caspase-3 Activity: Lyse the cells and measure caspase-3 activity using a fluorometric or colorimetric assay kit.
-
Nuclear Staining: Stain the cells with a nuclear dye like DAPI to visualize nuclear morphology indicative of apoptosis (e.g., chromatin condensation, nuclear fragmentation) using fluorescence microscopy.[3]
-
-
Data Analysis: Normalize the viability data to the untreated control. Compare the viability of cells treated with palmitate alone to those co-treated with this compound to determine the protective effect.
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits FATP2-mediated long-chain fatty acid uptake.
Caption: this compound's effect on the PI3K/Akt/mTOR signaling pathway.
Caption: Experimental workflow for a fatty acid uptake assay.
References
- 1. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid transport proteins: targeting FATP2 as a gatekeeper involved in the transport of exogenous fatty acids - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fatty acid binding protein 2 (FATP2/SLC27A2) blockade with this compound elicits dual effects on inflammatory responses in human monocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FATP2 activates PI3K/Akt/mTOR pathway by inhibiting ATF3 and promotes the occurrence and development of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Addressing Lipofermata cytotoxicity in long-term experiments
Addressing Lipofermata Cytotoxicity in Long-Term Experiments
This guide provides troubleshooting protocols and frequently asked questions (FAQs) to help researchers identify and mitigate cytotoxicity associated with this compound, a liposomal iron formulation, in long-term in vitro experiments. While this compound is designed for specific applications, unintended cytotoxicity can arise from interactions between the liposomal components and cultured cells over extended periods.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound-induced cytotoxicity in cell culture?
A1: Cytotoxicity from liposomal formulations like this compound can stem from several factors. High concentrations of cationic lipids can disrupt cell membrane integrity through electrostatic interactions.[1] The iron core can contribute to the generation of reactive oxygen species (ROS), leading to oxidative stress, lipid peroxidation, and DNA damage.[2][3][4] This oxidative stress can damage organelles like mitochondria and ultimately trigger programmed cell death pathways such as apoptosis or ferroptosis.[5][6][7]
Q2: How does the formulation of this compound (e.g., size, surface charge) impact its cytotoxicity?
A2: The physicochemical properties of liposomes are critical determinants of their toxicity.
-
Surface Charge: Cationic (positively charged) liposomes tend to be more cytotoxic than neutral or anionic ones because they interact more strongly with negatively charged cell membranes, which can lead to membrane destabilization.[5][8]
-
Size: Smaller nanoparticles may be internalized by cells more readily, potentially leading to higher intracellular concentrations and toxicity.[1][9] Conversely, larger vesicles can also induce toxicity by causing significant membrane disruption.[1]
-
Composition: The specific lipids used, such as the inclusion of helper lipids like DOPE, can influence membrane fusion and the stability of the endosome, which also affects cytotoxicity.[1]
Q3: What is the "protein corona" and how does it affect this compound's interaction with cells?
A3: When nanoparticles like this compound are introduced into biological fluids (e.g., cell culture medium containing serum), proteins and other biomolecules rapidly adsorb to their surface, forming a layer known as the "protein corona" (PC).[10][11] This PC alters the nanoparticle's "biological identity," changing its size, charge, and surface properties.[10][11] The PC can influence cellular uptake, inflammatory responses, and overall cytotoxicity, sometimes reducing and other times enhancing toxic effects depending on the specific proteins adsorbed.[10][11][12]
Q4: My cells look stressed, but viability assays (like MTT) show only a minor decrease. What could be happening?
A4: This discrepancy can occur for several reasons. MTT and similar metabolic assays measure mitochondrial reductase activity, which is an indicator of metabolic function but not necessarily a direct measure of cell death. Cells can be under significant stress (e.g., oxidative stress) and have altered function without immediately losing metabolic activity or membrane integrity.[13] It is also possible that the nanoparticles are interfering with the assay itself. It is crucial to use multiple, complementary cytotoxicity assays that measure different cellular health markers, such as membrane integrity (LDH assay) and apoptosis (Annexin V/PI staining).[14][15]
Q5: Can this compound induce specific types of cell death, like apoptosis or ferroptosis?
A5: Yes. The iron component of this compound makes ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation, a significant concern.[6][7] Additionally, the oxidative stress induced by the nanoparticles can damage mitochondria, leading to the release of cytochrome c and the activation of caspase cascades, which are hallmarks of apoptosis.[5][16]
Troubleshooting Guides
This section provides structured guidance for addressing common issues observed during long-term experiments with this compound.
Guide 1: Unexpectedly High Cell Death or Poor Proliferation
If you observe significant cell death, detachment, or a lack of proliferation after introducing this compound, follow this decision tree.
Guide 2: Inconsistent or Unreliable Assay Results
If your cytotoxicity assays (MTT, LDH, etc.) are giving variable or hard-to-interpret results, consider the following potential interferences and solutions.
| Observed Problem | Potential Cause | Recommended Solution |
| High background in LDH assay | This compound may be interfering with the LDH enzyme assay components. Serum in the media can also contain LDH, elevating baseline readings. | Run a "this compound only" control (in cell-free media) to check for direct interference. Use serum-free media for the final incubation step with the assay reagent if possible.[13] |
| MTT/XTT signal is altered | Iron from this compound can act as a redox agent, potentially interfering with the reduction of tetrazolium salts (MTT, XTT) to formazan, leading to false readings. | After incubation, centrifuge the plate to pellet cells and any nanoparticles, then transfer the supernatant containing the dissolved formazan to a new plate for reading.[17] Always run controls with this compound in media without cells. |
| Fluorescence assay quenching | This compound, due to its composition, may absorb light at the excitation or emission wavelengths of fluorescent dyes (e.g., in apoptosis or ROS assays), quenching the signal. | Perform a spectral scan of this compound to identify its absorbance profile. If it overlaps with your assay's wavelengths, consider alternative assays or dyes with different spectral properties. |
| Variable results between wells | This compound may not be uniformly suspended, leading to different effective concentrations across the plate. | Ensure the this compound stock solution is thoroughly vortexed or sonicated before diluting into the media. Mix the final solution well before adding it to the cells. |
Quantitative Data Summary
The following table summarizes typical concentration ranges and incubation times for assessing nanoparticle cytotoxicity. Note: These are starting points; optimal conditions must be determined empirically for your specific cell line and experimental setup.
| Assay Type | Parameter | Typical Range for Nanoparticles | Key Considerations |
| Dose-Response Screening | Concentration | 1 µg/mL - 200 µg/mL[4][17] | Use a wide logarithmic range initially to find the IC50. |
| Incubation Time | 24, 48, 72 hours | Long-term experiments may require testing at 7, 14, or 21 days. | |
| MTT/Metabolic Assay | Incubation w/ Reagent | 1 - 4 hours | Nanoparticles can interfere with formazan crystal formation. Visually inspect wells. |
| LDH/Membrane Integrity | Supernatant Collection | At desired time points (e.g., 24h, 48h) | Assay measures necrosis or late apoptosis. Compare to a "max LDH release" control (lysed cells).[17] |
| Annexin V/PI Apoptosis Assay | Staining Time | 15 - 30 minutes | Measures early (Annexin V+) and late (Annexin V+/PI+) apoptosis. Analyze immediately via flow cytometry.[15][18] |
| ROS Detection (e.g., DCFH-DA) | Incubation w/ Dye | 30 - 60 minutes | Protect from light. Run parallel controls with an antioxidant (e.g., NAC) to confirm ROS-specificity. |
Experimental Protocols & Workflows
General Experimental Workflow for Assessing Cytotoxicity
This workflow provides a systematic approach to characterizing the cytotoxic profile of this compound.
Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from cells with damaged plasma membranes, a marker of necrosis or late apoptosis.[9][18]
-
Cell Seeding: Plate cells in a 96-well plate at a density that will not exceed 90% confluency by the end of the experiment and allow them to adhere overnight.
-
Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound. Include three essential controls:
-
Vehicle Control: Cells treated with the vehicle used to dissolve this compound.
-
Untreated Control: Cells in medium only.
-
Maximum LDH Release Control: Cells treated with a lysis buffer (provided in most commercial kits) 1 hour before the assay endpoint.
-
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: Gently centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.[17]
-
Assay Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol (e.g., from Promega, Thermo Fisher). Add 50 µL of the reaction mixture to each well containing the supernatant.[17]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[17]
-
Stop Reaction: Add 50 µL of the stop solution provided by the kit manufacturer.[17]
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * [(Sample Abs - Untreated Control Abs) / (Max Release Control Abs - Untreated Control Abs)]
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like TrypLE (avoiding EDTA if possible). Centrifuge all collected cells at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Resuspend the cell pellet in cold PBS, centrifuge again, and discard the supernatant.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer (check manufacturer's protocol).
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathway Visualization
ROS-Mediated Apoptotic Pathway
High intracellular concentrations of this compound can lead to iron-catalyzed generation of Reactive Oxygen Species (ROS), which is a primary driver of cytotoxicity. This diagram illustrates a simplified signaling cascade initiated by ROS.
References
- 1. jddtonline.info [jddtonline.info]
- 2. Cationic liposomes induce cytotoxicity in HepG2 via regulation of lipid metabolism based on whole-transcriptome sequencing analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative stress and dermal toxicity of iron oxide nanoparticles in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concentration-dependent toxicity of iron oxide nanoparticles mediated by increased oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunological and Toxicological Considerations for the Design of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Toxicological considerations when creating nanoparticle based drugs and drug delivery systems? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toxicity of Nanoparticles and an Overview of Current Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The impact of nanoparticle protein corona on cytotoxicity, immunotoxicity and target drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Effects of the protein corona on liposome–liposome and liposome–cell interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Methods for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Nanoparticles‐induced potential toxicity on human health: Applications, toxicity mechanisms, and evaluation models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Assessing nanotoxicity in cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
How to control for vehicle effects when using Lipofermata in DMSO
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper use of Lipofermata, with a specific focus on controlling for the effects of its common solvent, Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Fatty Acid Transport Protein 2 (FATP2), which is a member of the Solute Carrier 27 (Slc27) family of proteins.[1][2] FATP2 facilitates the transport of long-chain fatty acids across the plasma membrane.[2][3] By inhibiting FATP2, this compound blocks this transport, thereby reducing intracellular lipid accumulation.[1][2] This mechanism is being explored for its therapeutic potential in metabolic diseases and for modulating immune responses.[3][4]
Q2: Why is DMSO used as a solvent for this compound?
A2: this compound, like many small molecule inhibitors, has poor solubility in aqueous solutions. DMSO is a powerful aprotic solvent capable of dissolving a wide range of non-polar and polar compounds, making it an effective vehicle for delivering this compound to cells in culture.[5]
Q3: Is DMSO biologically inert? Why is a vehicle control necessary?
A3: No, DMSO is not biologically inert. Even at low concentrations, DMSO can have significant effects on cells, including altering cell viability, proliferation, differentiation, and gene expression.[6] It can induce changes in the epigenetic landscape and affect signaling pathways.[6] Therefore, a vehicle control group—treating cells with the exact same concentration of DMSO used to dissolve this compound—is absolutely essential to distinguish the specific effects of this compound from any effects caused by the solvent itself.[6]
Q4: What is the recommended final concentration of DMSO in cell culture experiments?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally ≤ 0.1% .[5][6] Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, but this can be cell-type dependent.[5][6] It is highly recommended to perform a preliminary dose-response experiment with DMSO alone on your specific cell line to determine the maximum non-toxic concentration.[6]
Q5: How do I prepare my vehicle control?
A5: The vehicle control must contain the same final concentration of DMSO as your this compound-treated samples. For example, if you dilute your this compound stock (in 100% DMSO) 1:1000 into your culture medium for a final DMSO concentration of 0.1%, your vehicle control should be prepared by diluting 100% DMSO 1:1000 into the culture medium.[7]
Troubleshooting Guides
| Issue | Possible Cause | Solution |
| High cell death in both this compound and vehicle control groups. | DMSO concentration is too high for your cell line. | Perform a DMSO dose-response curve (e.g., 0.01% to 1.0%) to determine the highest non-toxic concentration. Ensure your final DMSO concentration in all experiments is below this threshold.[7][8] |
| Poor quality or oxidized DMSO. | Use a fresh, high-purity (cell culture grade) bottle of DMSO. Aliquot upon opening to minimize freeze-thaw cycles and potential oxidation. | |
| Unexpected results or high variability in the vehicle control group. | DMSO is affecting the biological process you are studying. | Lower the DMSO concentration if possible. If not, ensure all comparisons are made relative to the vehicle control, not an untreated (no DMSO) control. Acknowledge the potential effects of DMSO in your analysis. |
| This compound appears to have no effect. | This compound precipitation. | Ensure the stock solution is fully dissolved. When diluting into aqueous media, add the DMSO stock slowly while vortexing the medium to prevent precipitation. |
| Incorrect experimental design. | Ensure you have included all necessary controls: 1) Untreated cells (no DMSO, no this compound), 2) Vehicle control (DMSO only), and 3) Experimental group (this compound in DMSO). | |
| Results from the "untreated" control and "vehicle" control are significantly different. | This is common and expected. | This highlights that DMSO itself is having an effect. For data analysis, the effect of this compound should be calculated by comparing the this compound-treated group to the vehicle control group, not the untreated group. |
Data Presentation
The inhibitory effect of this compound on fatty acid uptake can be quantified by determining its half-maximal inhibitory concentration (IC₅₀). The table below presents example IC₅₀ values for this compound in various cell lines, demonstrating its potency.
| Cell Line | Cell Type | This compound IC₅₀ (µM) for C₁-BODIPY-C₁₂ Uptake |
| HepG2 | Human Hepatocyte Model | 4.84 |
| Caco-2 | Human Enterocyte Model | 2.74 |
| C2C12 | Murine Myocyte Model | 3.10 |
| INS-1E | Rat Pancreatic β-Cell Model | 39.34 |
| Data synthesized from studies investigating this compound's inhibition of a fluorescent long-chain fatty acid analog.[4] |
Experimental Protocols
Protocol 1: Determining DMSO Toxicity Threshold
This protocol is essential to perform before starting experiments with this compound to establish the safe concentration range for DMSO for your specific cell line.
-
Cell Seeding: Plate your cells in a 96-well plate at their optimal density for a 24-72 hour viability assay.
-
Prepare DMSO Dilutions: Prepare a serial dilution of cell culture grade DMSO in your complete culture medium. Recommended final concentrations to test include: 1%, 0.5%, 0.25%, 0.1%, 0.05%, 0.01%, and a 0% (medium only) control.
-
Treatment: After allowing cells to adhere (typically 24 hours), replace the medium with the DMSO dilutions.
-
Incubation: Incubate the plate for the intended duration of your this compound experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTT, MTS, or resazurin-based assay.
-
Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the 0% DMSO control. The highest concentration that does not cause a significant reduction in viability (e.g., >90% viability) is your maximum working concentration.
Protocol 2: In Vitro Fatty Acid Uptake Inhibition Assay
This protocol measures the ability of this compound to inhibit the uptake of a fluorescently labeled long-chain fatty acid analog (e.g., C₁-BODIPY-C₁₂).
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well, black, clear-bottom plate and grow to confluence.
-
Prepare Reagents:
-
This compound Stock: Prepare a concentrated stock solution (e.g., 10 mM) in 100% DMSO.
-
This compound Working Solutions: Create serial dilutions of this compound in serum-free medium. Ensure the final DMSO concentration is constant across all dilutions and matches your vehicle control (e.g., 0.1%).
-
Vehicle Control: Prepare a solution with the same concentration of DMSO in serum-free medium, without this compound.
-
Fatty Acid Solution: Prepare a solution of a fluorescent fatty acid analog (e.g., C₁-BODIPY-C₁₂) in serum-free medium.
-
-
Pre-incubation: Wash the cells with a suitable buffer (e.g., PBS) and then pre-incubate them with the this compound working solutions or vehicle control for a specified time (e.g., 30-60 minutes) at 37°C.
-
Initiate Uptake: Add the fluorescent fatty acid solution to each well to initiate the uptake.
-
Measure Fluorescence: Immediately begin measuring fluorescence intensity at appropriate excitation/emission wavelengths using a plate reader. Take readings kinetically (e.g., every minute for 15-30 minutes).
-
Data Analysis: Determine the initial rate of uptake (slope of the linear portion of the fluorescence vs. time curve). Normalize the rates of the this compound-treated wells to the vehicle control. Plot the percent inhibition against the this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀.
Mandatory Visualizations
Signaling Pathway
References
- 1. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Fatty acid binding protein 2 (FATP2/SLC27A2) blockade with this compound elicits dual effects on inflammatory responses in human monocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
Technical Support Center: Overcoming Poor Oral Bioavailability of Lipofermata in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor oral bioavailability of Lipofermata in animal studies.
Troubleshooting Guides
Issue 1: Low or Variable Plasma Concentrations of this compound After Oral Administration
Question: We are observing very low and inconsistent plasma concentrations of this compound in our mouse model after oral gavage. What are the potential causes and how can we troubleshoot this?
Answer:
Low and variable plasma concentrations of this compound, a lipophilic FATP2 inhibitor, are common challenges in preclinical studies. The primary reasons often relate to its poor aqueous solubility and potential for first-pass metabolism. Here’s a step-by-step troubleshooting guide:
Potential Causes & Troubleshooting Steps:
-
Inadequate Formulation: this compound's lipophilicity necessitates a suitable carrier for oral absorption. A simple suspension in an aqueous vehicle is likely to result in poor bioavailability.
-
Recommendation: Utilize a lipid-based formulation. This compound has been successfully administered orally in flaxseed oil (300 mg/kg) in mice, where it was detected in plasma.[1] Lipid-based formulations can enhance the solubility and absorption of lipophilic drugs.[2][3][4][5]
-
Actionable Advice:
-
Ensure this compound is fully dissolved in the lipid vehicle. Gentle heating and sonication may aid dissolution.
-
Consider screening various lipid-based excipients to find an optimal carrier.
-
For more advanced formulations, explore self-emulsifying drug delivery systems (SEDDS), which can improve dispersion and absorption.[4]
-
-
-
Dosing and Administration Technique: Improper oral gavage technique can lead to variability.
-
Recommendation: Ensure consistent administration volume and technique across all animals.
-
Actionable Advice:
-
Use appropriate gavage needle sizes for the animal model.
-
Administer the dose slowly to prevent regurgitation.
-
Ensure the formulation is homogenous and does not precipitate or separate prior to administration.
-
-
-
Physiological Factors in Animal Models: Food intake can significantly impact the absorption of lipophilic drugs.
-
Recommendation: Standardize the fasting and feeding schedule of the animals.
-
Actionable Advice:
-
Typically, animals are fasted overnight to reduce variability in gastric emptying and intestinal contents.[1]
-
Alternatively, administering this compound with a high-fat meal can sometimes enhance the absorption of lipophilic compounds by stimulating bile secretion.[6] The chosen approach should be kept consistent throughout the study.
-
-
-
Blood Sampling and Processing: Issues with blood collection and plasma preparation can lead to inaccurate measurements.
-
Recommendation: Optimize the blood sampling and processing protocol.
-
Actionable Advice:
-
Collect blood at appropriate time points to capture the absorption phase. For a similar FATP2 inhibitor, the compound was detectable in blood within 30 minutes and for up to 6 hours.[7]
-
Use appropriate anticoagulants (e.g., EDTA) and process the samples promptly to obtain plasma.[1]
-
Store plasma samples at -80°C until analysis to prevent degradation.
-
-
Issue 2: High Inter-Animal Variability in Pharmacokinetic (PK) Parameters
Question: Our PK data for orally administered this compound shows high variability between individual animals. How can we reduce this?
Answer:
High inter-animal variability is a common hurdle that can mask the true pharmacokinetic profile of a compound. Here are strategies to minimize this variability:
Potential Causes & Troubleshooting Steps:
-
Inconsistent Formulation: A non-homogenous formulation will result in different animals receiving different effective doses.
-
Recommendation: Prepare a stable, homogenous formulation.
-
Actionable Advice:
-
If using a suspension, ensure it is uniformly mixed before each administration.
-
For lipid solutions, confirm that the compound does not precipitate over time or at room temperature.
-
-
-
Differences in Animal Health and Stress: Underlying health issues or stress can alter gastrointestinal function and drug metabolism.
-
Recommendation: Use healthy, acclimatized animals from a reputable supplier.
-
Actionable Advice:
-
Allow for a sufficient acclimatization period before the study.
-
Handle animals gently to minimize stress.
-
Monitor animals for any signs of illness.
-
-
-
Genetic Variability within the Animal Strain: Even within the same strain, there can be genetic differences that affect drug transporters and metabolizing enzymes.
-
Recommendation: While this is an inherent biological factor, using a sufficient number of animals per group can help to statistically account for this variability.
-
Actionable Advice:
-
Increase the number of animals per time point or group to improve the statistical power of your study. A study on this compound used 4 mice per treatment per time point.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a this compound oral formulation in mice?
A1: Based on published literature, a good starting point is to dissolve this compound in flaxseed oil.[1] This provides a simple lipid-based vehicle that has been shown to facilitate its oral absorption. The concentration should be calculated based on the desired dose (e.g., 300 mg/kg) and a suitable administration volume for the size of the mice.
Q2: What pharmacokinetic parameters should we be measuring for this compound?
A2: For a standard pharmacokinetic study, you should aim to determine the following parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2 (Half-life): The time it takes for the plasma concentration to reduce by half.
Q3: Are there more advanced formulation strategies we can consider for this compound?
A3: Yes, if simple lipid solutions do not provide adequate bioavailability, you can explore more advanced lipid-based formulations such as:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like the gastrointestinal fluid.[4] This can significantly improve the dissolution and absorption of poorly water-soluble drugs.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate the drug, potentially protecting it from degradation in the GI tract and enhancing its uptake.[5][8]
Q4: How does this compound's mechanism of action relate to its oral absorption?
A4: this compound is an inhibitor of the Fatty Acid Transport Protein 2 (FATP2). FATP2 is involved in the transport of long-chain fatty acids across cell membranes.[7] While its primary target is FATP2, the physicochemical properties of this compound itself (lipophilicity) govern its absorption from the gut. Its mechanism of action is to block fatty acid uptake, and in animal studies, oral administration of this compound has been shown to inhibit the absorption of fatty acids from the gut.[1][7]
Data Presentation
Table 1: In Vitro IC50 Values for this compound in Various Cell Lines
| Cell Line | Cell Type Model | IC50 (µM) |
| Caco-2 | Human enterocytes | 4.84 |
| HepG2 | Human hepatocytes | - |
| C2C12 | Mouse myoblasts | - |
| INS-1E | Rat insulinoma | - |
| Note: Specific IC50 values for HepG2, C2C12, and INS-1E were stated to be in the low micromolar range but not explicitly quantified in the provided search results.[1] |
Table 2: Hypothetical Pharmacokinetic Data for this compound in Mice After Oral Administration (Example)
This table is a template for presenting pharmacokinetic data. Actual values would need to be determined experimentally.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |
| This compound in Flaxseed Oil | 300 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| This compound in SEDDS | 300 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in a Lipid Vehicle to Mice
Objective: To assess the in vivo efficacy of this compound in inhibiting fatty acid absorption after oral administration.
Materials:
-
This compound
-
Flaxseed oil (or other suitable lipid vehicle)
-
C57BL/6 mice (or other appropriate strain)
-
Oral gavage needles
-
Analytical balance
-
Vortex mixer/sonicator
Procedure:
-
Animal Preparation:
-
Formulation Preparation:
-
Calculate the required amount of this compound and flaxseed oil based on the target dose (e.g., 300 mg/kg) and the number of animals.
-
Accurately weigh this compound and add it to the flaxseed oil.
-
Mix thoroughly using a vortex mixer. Gentle heating and/or sonication may be used to ensure complete dissolution.
-
Prepare a vehicle control group receiving only flaxseed oil.[1]
-
-
Oral Administration:
-
Weigh each mouse to determine the exact volume of the formulation to be administered.
-
Administer the this compound formulation or vehicle control via oral gavage.
-
-
Post-Administration Procedures (Example for Fatty Acid Absorption Assay):
-
One hour after this compound administration, administer a bolus of a labeled fatty acid (e.g., 500 mg/kg of 13C-oleate in flaxseed oil) via oral gavage.[1]
-
At predetermined time points (e.g., 0.5, 2, and 6 hours) after the labeled fatty acid administration, collect blood samples via cardiac puncture into EDTA-treated tubes.[1]
-
Process the blood to separate plasma.
-
Analyze the plasma for the concentration of the labeled fatty acid to determine the extent of absorption.
-
Protocol 2: Quantification of this compound in Plasma
Objective: To determine the plasma concentration of this compound after oral administration.
Materials:
-
Plasma samples from this compound-treated animals
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
Internal standard (a structurally similar compound)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
To 20 µL of plasma, add 40 µL of acetonitrile containing a known concentration of the internal standard.[1]
-
Vortex the sample gently for 5 minutes.[1]
-
Add 40 µL of 0.1% TFA in water and vortex again.[1]
-
Centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes to precipitate proteins.[1]
-
Collect the supernatant for analysis.[1]
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a suitable LC-MS/MS system.
-
Develop a standard curve using known concentrations of this compound and the internal standard (e.g., 0.09 to 3.3 ng/µL).[1]
-
Quantify the amount of this compound in the plasma samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: Challenges in the oral delivery pathway of this compound.
Caption: Mechanism of improved bioavailability with lipid formulations.
References
- 1. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opportunities and challenges for oral delivery of hydrophobic versus hydrophilic peptide and protein-like drugs using lipid-based technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges in Oral Drug Delivery and Applications of Lipid Nanoparticles as Potent Oral Drug Carriers for Managing Cardiovascular Risk Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Food Effects on Oral Drug Absorption: Preliminary Investigation of Mechanisms and Case Studies in Large Animal Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
Technical Support Center: Troubleshooting Lipofermata's Effect on Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Lipofermata in cell viability assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor of Fatty Acid Transport Protein 2 (FATP2).[1] FATP2 is a protein involved in the uptake of long-chain fatty acids into cells.[2] By inhibiting FATP2, this compound can reduce the intracellular accumulation of lipids, thereby protecting cells from lipotoxicity—a condition where excess fatty acids lead to cellular dysfunction and death.[2]
Q2: Can this compound affect the results of my cell viability assay?
A2: Yes, this compound has the potential to interfere with certain cell viability assays, particularly those that rely on cellular metabolic activity and the production of a colored or luminescent product. This interference is often indirect and related to its mechanism of action.
Q3: Which cell viability assays are most likely to be affected by this compound?
A3: Assays that measure metabolic activity, such as tetrazolium-based assays (e.g., MTT, XTT, MTS) and resazurin-based assays, are most susceptible to interference. This is because this compound's inhibition of fatty acid transport can alter the overall metabolic state of the cell, which is the basis of these readouts.
Q4: How does this compound specifically interfere with the MTT assay?
A4: The interference is likely due to the lipophilic nature of the formazan crystals produced in the MTT assay.[3][4] Research has shown that formazan crystals preferentially accumulate in intracellular lipid droplets.[3][4][5][6][7] Since this compound reduces cellular lipid accumulation, it can alter the localization and solubility of formazan, potentially leading to inaccurate readings.[2]
Q5: Are there alternative assays that are less prone to interference by this compound?
A5: Yes, assays that measure different cellular parameters, such as cell membrane integrity (e.g., LDH release assay, Trypan Blue exclusion) or ATP content (e.g., CellTiter-Glo®), may be more reliable alternatives. Apoptosis assays, like Annexin V/PI staining, provide a more direct measure of cell death and are also less likely to be affected by changes in lipid metabolism.
II. Troubleshooting Guides
This section provides specific troubleshooting advice for common issues observed when using this compound in cell viability assays.
Troubleshooting Unexpected Results with MTT Assays
| Observed Problem | Potential Cause | Recommended Solution |
| Increased cell viability at high this compound concentrations. | This compound-induced reduction in lipid droplets may alter formazan crystal formation and solubilization, leading to an artificially inflated signal.[3][4][5][6][7] | 1. Confirm with an alternative assay: Use a non-metabolic assay like Trypan Blue exclusion or an LDH assay to validate the results. 2. Visualize formazan crystals: Before solubilization, inspect the cells under a microscope to observe any differences in formazan crystal morphology or distribution between treated and untreated cells. 3. Optimize solubilization: Ensure complete solubilization of formazan crystals. Different solvents may be required for cells with altered lipid content. |
| High variability between replicate wells. | Incomplete or inconsistent formazan solubilization due to altered lipid droplet content. | 1. Increase solubilization time and agitation: Ensure the solubilization solution is thoroughly mixed and incubated for a sufficient period. 2. Switch to a soluble tetrazolium salt: Consider using XTT, MTS, or WST-1, which produce water-soluble formazan products and may be less affected by cellular lipid content. |
| Results do not correlate with other cell health indicators (e.g., morphology). | The MTT assay is measuring a change in metabolic state induced by this compound, not necessarily a change in cell viability. | 1. Use a multi-parametric approach: Combine the MTT assay with an apoptosis assay (Annexin V/PI) and a cytotoxicity assay (LDH) to get a more complete picture of cell health. 2. Consider ATP-based assays: Assays like CellTiter-Glo® measure ATP levels, which can be a more direct indicator of cell viability than general metabolic activity.[8] |
Troubleshooting Unexpected Results with ATP-Based Assays (e.g., CellTiter-Glo®)
| Observed Problem | Potential Cause | Recommended Solution |
| Lower than expected luminescence signal. | This compound's effect on fatty acid metabolism might indirectly impact cellular ATP production, even in viable cells. | 1. Perform a cell titration: Create a standard curve with a known number of cells to ensure the assay is within its linear range. 2. Validate with a non-bioluminescent assay: Corroborate findings with an orthogonal method like a direct cell count or a membrane integrity assay. |
| Inconsistent results at different time points. | The effect of this compound on cellular ATP levels may be time-dependent. | 1. Conduct a time-course experiment: Measure cell viability at multiple time points after this compound treatment to understand the kinetics of its effect. 2. Normalize to a cell number control: At each time point, have a parallel plate for cell counting to normalize the ATP signal to the actual number of cells present. |
III. Experimental Protocols
Recommended Workflow for Assessing this compound's Effect on Cell Viability
To mitigate potential assay artifacts, a multi-assay approach is recommended.
Caption: Recommended workflow for assessing cell viability in the presence of this compound.
Detailed Protocol: MTT Assay with this compound
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat cells with a serial dilution of this compound and appropriate vehicle controls. Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Microscopic Examination: Before solubilization, visually inspect the wells under a microscope to check for any abnormalities in formazan crystal formation.
-
Solubilization: Carefully remove the media and add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Incubation and Reading: Incubate the plate on a shaker for 15-30 minutes to ensure complete solubilization. Read the absorbance at 570 nm.
Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay with this compound
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.
-
Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Record the luminescence using a plate reader.
Detailed Protocol: Annexin V/PI Apoptosis Assay with this compound
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound and controls as described above.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Add 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.
IV. Signaling Pathways Affected by this compound
This compound's inhibition of FATP2 can impact several key cellular signaling pathways.
PI3K/Akt/mTOR Signaling Pathway
Inhibition of FATP2 by this compound has been shown to suppress the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and metabolism.
Caption: this compound inhibits FATP2, leading to downstream suppression of the PI3K/Akt/mTOR pathway.
Inflammasome Activation Pathway
This compound can have dual effects on inflammation. In some cell types, it can reduce the production of pro-inflammatory lipid mediators. However, in others, it may enhance inflammatory responses and induce cell death, potentially through inflammasome activation.[9]
Caption: this compound's modulation of FATP2 can influence NLRP3 inflammasome activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Localization of MTT formazan in lipid droplets. An alternative hypothesis about the nature of formazan granules and aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com]
- 9. Fatty acid binding protein 2 (FATP2/SLC27A2) blockade with this compound elicits dual effects on inflammatory responses in human monocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Lipofermata and Grassofermata as FATP2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent small molecule inhibitors of Fatty Acid Transport Protein 2 (FATP2): Lipofermata and Grassofermata. FATP2, a key protein in the uptake and activation of long-chain fatty acids, is a promising therapeutic target for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. Understanding the nuances of these inhibitors is critical for advancing research and development in this area.
At a Glance: this compound vs. Grassofermata
| Feature | This compound | Grassofermata |
| Chemical Name | 5′-bromo-5-phenyl-spiro[3H-1,3,4-thiadiazole-2,3′-indoline]-2′-one | 2-benzyl-3-(4-chlorophenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one |
| Mechanism of Action | Non-competitive inhibitor of FATP2-mediated fatty acid transport[1][2] | Non-competitive inhibitor of FATP2-mediated fatty acid transport[3][4] |
| Specificity | Specific for long and very long-chain fatty acids[1]. Ineffective against medium-chain fatty acids.[1] | Specific for long and very long-chain fatty acids. Ineffective against medium-chain fatty acids.[3][4] |
In Vitro Inhibitory Activity: A Quantitative Comparison
The inhibitory potency of this compound and Grassofermata has been evaluated in various cell lines that are models for different metabolic tissues. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below. Both compounds exhibit efficacy in the low micromolar range.
| Cell Line | Model For | This compound IC50 (µM) | Grassofermata IC50 (µM) |
| HepG2 | Hepatocytes (Liver) | 2.3 - 6.7[1][5] | ~17.3[3] |
| Caco-2 | Enterocytes (Intestine) | 4.84 - 6.0[1][5] | ~13.5[3] |
| C2C12 | Myocytes (Muscle) | ~3-6[1] | 10.6[3] |
| INS-1E | Pancreatic β-cells | ~3-6[1] | 8.3[3] |
| αTC1-6 | Pancreatic α-cells | 5.4[6] | Not Reported |
| Human Adipocytes | Adipose Tissue | 39[1] | 58.2[3] |
Note: IC50 values can vary between studies due to different experimental conditions.
Mechanism of Action: FATP2 Inhibition
Both this compound and Grassofermata function as non-competitive inhibitors of FATP2.[1][2][3][4] This indicates that they do not compete with fatty acids for the same binding site on the protein. Instead, they likely bind to an allosteric site, inducing a conformational change in FATP2 that inhibits its ability to transport fatty acids across the cell membrane. Importantly, these inhibitors have been shown to specifically block the transport function of FATP2 without affecting its long-chain acyl-CoA synthetase activity.[2]
FATP2 Signaling Pathway and Point of Inhibition
FATP2 plays a dual role in fatty acid metabolism, functioning in both transport and activation. The process, known as vectorial acylation, involves the concomitant transport of a long-chain fatty acid across the plasma membrane and its esterification to Coenzyme A (CoA). The resulting fatty acyl-CoA is then available for various downstream metabolic pathways. This compound and Grassofermata interrupt the initial step of this process.
Caption: FATP2-mediated fatty acid uptake and inhibition.
Experimental Methodologies
The primary assay used to quantify the inhibitory activity of this compound and Grassofermata is the fluorescent fatty acid uptake assay.
C1-BODIPY-C12 Fatty Acid Uptake Assay
This assay utilizes a fluorescently labeled long-chain fatty acid analog, C1-BODIPY-C12, to measure fatty acid uptake in live cells.
Principle: Cells expressing FATP2 will internalize the C1-BODIPY-C12. The fluorescence of the analog that remains outside the cells is quenched by a membrane-impermeant dye, such as trypan blue. The intracellular fluorescence is then measured, which is directly proportional to the amount of fatty acid taken up by the cells. In the presence of an FATP2 inhibitor, the uptake of C1-BODIPY-C12 is reduced, resulting in a lower intracellular fluorescence signal.
Detailed Protocol:
-
Cell Culture: Plate cells (e.g., HepG2, Caco-2) in a 96-well black, clear-bottom plate and culture until they reach the desired confluency.
-
Inhibitor Incubation: Remove the culture medium and pre-incubate the cells with varying concentrations of this compound, Grassofermata, or a vehicle control in serum-free medium for a specified time (typically 1 hour) at 37°C.
-
Fatty Acid Uptake: Prepare a working solution containing C1-BODIPY-C12 (e.g., 5 µM final concentration), fatty acid-free bovine serum albumin (BSA), and a quencher dye like trypan blue in serum-free medium.
-
Measurement: Add the C1-BODIPY-C12 working solution to the wells and immediately begin measuring the intracellular fluorescence using a microplate reader (excitation/emission ~485/528 nm). Measurements can be taken kinetically or as an endpoint reading after a defined incubation period (e.g., 15-60 minutes) at 37°C.
-
Data Analysis: The fluorescence intensity is normalized to control wells. The IC50 values are calculated by fitting the dose-response data to a suitable sigmoidal curve using non-linear regression analysis.
Caption: Workflow for the C1-BODIPY-C12 fatty acid uptake assay.
Summary and Conclusion
Both this compound and Grassofermata are potent and specific non-competitive inhibitors of FATP2-mediated fatty acid transport. Their efficacy in the low micromolar range in various cell models underscores their potential as valuable research tools and as starting points for the development of therapeutics for metabolic diseases.
While both compounds show comparable activity in several cell lines, subtle differences in their IC50 values in specific cell types may warrant consideration depending on the research focus. For instance, this compound appears to be slightly more potent in HepG2 and Caco-2 cells in some reported studies. Both inhibitors show significantly lower potency in adipocytes, which is a desirable characteristic as it suggests they may preferentially block fatty acid uptake in non-adipose tissues, thereby redirecting lipids to their proper storage sites.
The choice between this compound and Grassofermata may ultimately depend on the specific experimental context, including the cell type being investigated and other experimental parameters. This guide provides the foundational data to aid researchers in making an informed decision for their studies targeting FATP2.
References
- 1. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Acid Transport Protein-2 inhibitor Grassofermata/CB5 protects cells against lipid accumulation and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid transport protein-2 inhibitor Grassofermata/CB5 protects cells against lipid accumulation and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
A Comparative Guide to the Efficacy of Lipofermata and FATP2 siRNA in Modulating Cellular Fatty Acid Uptake
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key research tools used to modulate the function of Fatty Acid Transport Protein 2 (FATP2): the small molecule inhibitor Lipofermata and small interfering RNA (siRNA) targeting FATP2. This comparison is supported by experimental data to assist researchers in selecting the most appropriate tool for their studies in metabolic disease, oncology, and other fields where fatty acid metabolism is a critical component.
Introduction to FATP2 Modulation
Fatty Acid Transport Protein 2 (FATP2), a member of the solute carrier 27 (SLC27) family, is a key protein involved in the transport of long and very-long-chain fatty acids across the plasma membrane.[1][2] FATP2 is highly expressed in the liver and small intestine and has been implicated in the pathophysiology of non-alcoholic fatty liver disease (NAFLD), insulin resistance, and certain cancers.[1] Consequently, tools that can effectively modulate FATP2 activity are invaluable for both basic research and as potential therapeutic agents. This compound is a specific small molecule inhibitor of FATP2, while FATP2 siRNA offers a genetic approach to downregulate its expression.[3][4]
Mechanism of Action
This compound is a chemical inhibitor that directly blocks the fatty acid transport function of the FATP2 protein.[3] It has been identified as a non-competitive inhibitor, meaning it does not compete with fatty acids for the same binding site.[3] This allows for the rapid and reversible inhibition of FATP2 activity.
FATP2 siRNA operates through the RNA interference (RNAi) pathway. A synthetic double-stranded RNA molecule, designed to be complementary to the FATP2 mRNA sequence, is introduced into cells. This leads to the degradation of the target mRNA, thereby preventing the synthesis of the FATP2 protein and resulting in a transient "knockdown" of its expression.
Quantitative Comparison of Efficacy
The efficacy of both this compound and FATP2 siRNA can be quantified by their ability to reduce cellular fatty acid uptake. The following tables summarize the available quantitative data for each modality.
This compound: Inhibition of Fatty Acid Uptake
This compound's efficacy is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the rate of fatty acid uptake by 50%.
| Cell Line | Description | Fatty Acid Tracer | IC50 (µM) | Reference |
| Caco-2 | Human colorectal adenocarcinoma | C1-BODIPY-C12 | 4.84 | [4] |
| HepG2 | Human liver carcinoma | C1-BODIPY-C12 | 6.7 | [4] |
| C2C12 | Mouse myoblast | C1-BODIPY-C12 | ~3-6 | [3] |
| INS-1E | Rat insulinoma | C1-BODIPY-C12 | ~3-6 | [3] |
| αTC1-6 | Mouse pancreatic alpha cell | BODIPY-labeled fatty acid | 5.4 | [5] |
FATP2 siRNA: Reduction in Fatty Acid Uptake
The efficacy of FATP2 siRNA is determined by the percentage of gene knockdown and the resulting functional decrease in fatty acid uptake.
| System | Method | Knockdown Efficiency (mRNA) | Reduction in Fatty Acid Uptake | Reference |
| Mouse Liver | Adeno-associated virus (AAV)-based shRNA | Not specified | ~40% reduction in long-chain fatty acid uptake | [2] |
| Commercial siRNA | In vitro transfection | Guaranteed ≥70% | Functional reduction is cell-type and transfection efficiency dependent |
Experimental Protocols
Fatty Acid Uptake Assay Using a Fluorescent Fatty Acid Analog
This protocol is a common method for assessing the efficacy of both this compound and FATP2 siRNA.
Materials:
-
Cells of interest (e.g., HepG2) cultured in appropriate media
-
This compound stock solution (in DMSO)
-
FATP2 siRNA and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Hanks Balanced Salt Solution (HBSS)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Fluorescent fatty acid analog (e.g., C1-BODIPY-C12)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
For this compound:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in serum-free media.
-
Aspirate the culture medium and wash the cells with HBSS.
-
Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 1 hour) at 37°C.
-
Prepare the fatty acid uptake solution by complexing C1-BODIPY-C12 with fatty acid-free BSA in HBSS.
-
Add the fatty acid uptake solution to each well and immediately begin kinetic fluorescence readings (e.g., every minute for 30 minutes) using a plate reader with appropriate excitation/emission wavelengths for BODIPY (e.g., 485/515 nm).
-
Calculate the initial rate of fatty acid uptake for each this compound concentration.
-
Plot the uptake rate against the this compound concentration to determine the IC50 value.
For FATP2 siRNA:
-
Seed cells in a 6-well plate.
-
The following day, transfect the cells with FATP2 siRNA or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate the cells for 48-72 hours to allow for FATP2 knockdown.
-
After the incubation period, harvest a subset of cells to assess FATP2 mRNA or protein levels (by RT-qPCR or Western blot, respectively) to confirm knockdown efficiency.
-
Re-seed the remaining cells into a 96-well plate for the fatty acid uptake assay.
-
Perform the fatty acid uptake assay as described for this compound (steps 3-7, without the this compound incubation).
-
Compare the rate of fatty acid uptake in cells treated with FATP2 siRNA to those treated with the non-targeting control siRNA to determine the percentage reduction in uptake.
Quantification of FATP2 mRNA by RT-qPCR
This protocol is used to determine the knockdown efficiency of FATP2 siRNA.
Materials:
-
Cells transfected with FATP2 siRNA and control siRNA
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for FATP2 and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Harvest cells 48-72 hours post-transfection.
-
Extract total RNA using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and primers for FATP2 and a housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to calculate the relative expression of FATP2 mRNA in siRNA-treated cells compared to control-treated cells.
Signaling Pathways and Experimental Workflows
FATP2 Regulatory and Downstream Signaling
FATP2 expression and function are integrated into key metabolic signaling pathways. Its expression is regulated by the transcription factor PPARα.[1] FATP2-mediated fatty acid uptake contributes to the intracellular pool of fatty acyl-CoAs, which can then be utilized for various metabolic processes, including lipogenesis. This process is also influenced by insulin signaling through insulin receptor substrates (IRS-1/2).[1]
References
- 1. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FATP2 is a hepatic fatty acid transporter and peroxisomal very long-chain acyl-CoA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
Validating Lipofermata's FATP2 Specificity: A Comparison Guide for Researchers
For researchers, scientists, and drug development professionals, establishing the specificity of a chemical probe is paramount. This guide provides an objective comparison of Lipofermata, a known inhibitor of Fatty Acid Transport Protein 2 (FATP2), and its alternatives, supported by experimental data from knockout and knockdown cell line studies.
This compound has been identified as a specific inhibitor of FATP2-mediated fatty acid transport, a key process in lipid metabolism and associated pathologies.[1][2] Its validation in FATP2 knockout and knockdown models provides a robust framework for assessing its specificity and utility in research.
Comparative Efficacy of FATP2 Inhibitors
The following table summarizes the quantitative data on the inhibitory concentration (IC50) of this compound and its primary alternative, Grassofermata, in various cell lines. The data highlights the dependency of this compound's efficacy on FATP2 expression.
| Inhibitor | Cell Line | FATP2 Expression | IC50 (µM) | Reference |
| This compound | Caco-2 | High | 4.84 | [3] |
| HepG2 | High | Low micromolar range | [1][2] | |
| C2C12 | Moderate | 2.74 - 39.34 | [3] | |
| INS-1E | High | Low micromolar range | [1] | |
| αTC1-6 | High | 5.4 | [4] | |
| 3T3L1 Adipocytes | Very Low | >10-fold less effective than in FATP2-expressing cells | [2] | |
| Grassofermata | Various cell lines | FATP2-dependent | Inhibits long and very long chain fatty acid transport | [1] |
Key Findings:
-
This compound demonstrates potent inhibition of fatty acid uptake in cell lines with high FATP2 expression, such as the human colon carcinoma cell line Caco-2 and the human liver cancer cell line HepG2.[1][2][3]
-
Conversely, in cells with negligible FATP2 expression, like 3T3L1 adipocytes, this compound is significantly less effective, underscoring its specificity for FATP2.[2]
-
Studies using FATP2 overexpressing and knockdown cell lines have further confirmed that this compound's inhibitory action is directly correlated with the presence and activity of FATP2.[1]
-
Grassofermata, another identified FATP2 inhibitor, acts similarly to this compound, providing an alternative for comparative studies.[1]
Experimental Protocols for FATP2 Inhibitor Validation
To rigorously assess the specificity of FATP2 inhibitors like this compound, a combination of genetic manipulation (knockout/knockdown) and functional assays is employed.
Generation of FATP2 Knockout/Knockdown Cell Lines
-
Objective: To create cell lines lacking or having significantly reduced levels of FATP2 to compare with wild-type counterparts.
-
Methodology:
-
CRISPR/Cas9 Knockout: Design guide RNAs (gRNAs) targeting a critical exon of the SLC27A2 gene (encoding FATP2). Co-transfect cells with Cas9 nuclease and the gRNAs. Select and screen single-cell clones for frameshift mutations and loss of FATP2 protein expression by Western blot and qPCR.
-
shRNA Knockdown: Design and clone short hairpin RNA (shRNA) sequences targeting FATP2 mRNA into a lentiviral vector. Transduce the target cell line with the lentivirus and select for stable integrants. Validate the reduction in FATP2 expression via qPCR and Western blot.[5][6]
-
Fatty Acid Uptake Assay
-
Objective: To quantify the rate of fatty acid uptake in wild-type versus FATP2 knockout/knockdown cells in the presence and absence of the inhibitor.
-
Methodology:
-
Seed wild-type and FATP2 knockout/knockdown cells in parallel in 96-well plates.
-
Pre-incubate the cells with varying concentrations of this compound or a vehicle control for a specified period (e.g., 1-2 hours).[4]
-
Add a fluorescently labeled long-chain fatty acid analog, such as C1-BODIPY-C12, to the cells.[1]
-
Incubate for a short period (e.g., 1-15 minutes) to measure the initial rate of uptake.
-
Wash the cells to remove extracellular fluorescent fatty acids.
-
Measure the intracellular fluorescence using a plate reader.
-
Calculate the IC50 value of the inhibitor in both cell lines. A significant rightward shift in the IC50 curve for the knockout/knockdown cells indicates FATP2-specific inhibition.
-
Visualizing the Validation Workflow and Mechanism
To further clarify the experimental logic and the molecular pathway, the following diagrams are provided.
Caption: Experimental workflow for validating FATP2 inhibitor specificity.
Caption: FATP2-mediated fatty acid uptake and its inhibition by this compound.
References
- 1. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Kidney Proximal Tubule Lipoapoptosis Is Regulated by Fatty Acid Transporter-2 (FATP2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FATP2 is a hepatic fatty acid transporter and peroxisomal very long-chain acyl-CoA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
Lipofermata: A Comparative Guide to Small Molecule Inhibitors of Fatty Acid Transport
For Researchers, Scientists, and Drug Development Professionals
The transport of fatty acids across the plasma membrane is a critical process in cellular metabolism, implicated in a range of physiological and pathological states, including metabolic diseases, cardiovascular conditions, and cancer. Small molecule inhibitors of fatty acid transport proteins (FATPs) and other key transporters have emerged as valuable research tools and potential therapeutic agents. This guide provides a comparative analysis of Lipofermata, a selective inhibitor of FATP2, against other small molecule inhibitors targeting various proteins involved in fatty acid transport. The information is supported by experimental data to aid researchers in selecting the appropriate tools for their studies.
Introduction to Fatty Acid Transport and its Inhibition
Cellular uptake of long-chain fatty acids (LCFAs) is a complex process involving a consortium of membrane-associated proteins. Key players in this process include the Fatty Acid Transport Proteins (FATPs), a family of six isoforms (FATP1-6) with tissue-specific expression, the fatty acid translocase (CD36), and cytoplasmic Fatty Acid Binding Proteins (FABPs) that facilitate intracellular trafficking. The dysregulation of fatty acid transport is linked to lipotoxicity, insulin resistance, and inflammation, making inhibitors of these transport mechanisms valuable for both basic research and drug development.[1]
This compound is a well-characterized small molecule inhibitor that specifically targets FATP2.[2] It acts as a non-competitive inhibitor, effectively blocking the transport of long and very-long-chain fatty acids.[3] This guide will compare the performance of this compound with other inhibitors targeting FATP2, as well as those targeting FATP1, FATP4, FABPs, and CD36.
Comparative Performance of Fatty Acid Transport Inhibitors
The efficacy of small molecule inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). The following tables summarize the available quantitative data for this compound and other notable inhibitors of fatty acid transport.
FATP2 Inhibitors
| Inhibitor | Target | Cell Line/System | IC50 (µM) | Ki (µM) | Reference(s) |
| This compound | FATP2 | Caco-2 | 4.84 | - | [4] |
| FATP2 | HepG2 | 6.7 | - | [5] | |
| FATP2 | C2C12 | 2.74 - 39.34 | - | [5] | |
| FATP2 | INS-1E | 2.74 - 39.34 | - | [5] | |
| Grassofermata (CB5) | FATP2 | HepG2 | 8-11 | - | [6] |
| FATP2 | Caco-2 | 8-11 | - | [6] | |
| FATP2 | C2C12 | 10.6 | - | [5] | |
| FATP2 | INS-1E | 8.3 | - | [5] | |
| FATP2 | Human Adipocytes | 58.2 | - | [5] |
FATP1 and FATP4 Inhibitors
| Inhibitor | Target | System | IC50 (µM) | Ki (µM) | Reference(s) |
| Arylpiperazine derivatives (e.g., 5k, 12a) | FATP1 | Human/Mouse FATP1 | 0.046 (human), 0.60 (mouse) | - | [7] |
| Triacsin C | FATP4 (and others) | - | - | - | [8] |
| Griseofulvin | FATP4 (indirect) | - | - | - | [8] |
Fatty Acid Binding Protein (FABP) Inhibitors
| Inhibitor | Target(s) | Ki (nM) | Reference(s) |
| BMS-309403 | FABP4, FABP3, FABP5 | <2 (FABP4), 250 (FABP3), 350 (FABP5) | [9] |
| RO6806051 | FABP4, FABP5 | 11 (hFABP4), 86 (hFABP5) | [10] |
| HTS01037 | A-FABP/aP2 | 670 | [10] |
| 5M7 | FABP4, FABP5 | 22 (FABP4), 500 (FABP5) | [5] |
| 65X | FABP4, FABP5 | 11 (FABP4), 86 (FABP5) | [5] |
| 65Z | FABP4, FABP5 | 16 (FABP4), 120 (FABP5) | [5] |
CD36 Inhibitors
| Inhibitor | Target | Effective Concentration | Notes | Reference(s) |
| Sulfosuccinimidyl oleate (SSO) | CD36 | 50 µM (in vitro) | Irreversible inhibitor, commonly used in pre-clinical studies. | [11] |
| MPE-298 | CD36 | IC50 of 0.1 µM (in vitro binding) | Cyclic azapeptide with high binding affinity. | |
| SMS121 | CD36 | - | Identified through virtual screening, reduces fatty acid uptake in AML cells. |
Experimental Protocols
Accurate assessment of inhibitor performance relies on robust and reproducible experimental methodologies. Below are detailed protocols for key experiments used to characterize inhibitors of fatty acid transport.
Protocol 1: Cellular Fatty Acid Uptake Assay using a Fluorescent Fatty Acid Analog (BODIPY-C12)
This protocol describes a common method to measure the uptake of long-chain fatty acids into cultured cells using the fluorescent analog C1-BODIPY-C12.
Materials:
-
Cell line of interest (e.g., HepG2, Caco-2)
-
96-well black, clear-bottom tissue culture plates
-
C1-BODIPY-C12 (4,4-Difluoro-5-Methyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Trypan Blue solution
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight in complete growth medium.
-
Serum Starvation: On the day of the assay, gently aspirate the growth medium and wash the cells once with serum-free medium. Add 100 µL of serum-free medium to each well and incubate for 1-2 hours at 37°C.
-
Inhibitor Pre-incubation: Prepare serial dilutions of the inhibitor compound in serum-free medium. Remove the serum-free medium from the cells and add 100 µL of the inhibitor solution (or vehicle control) to the appropriate wells. Incubate for 1 hour at 37°C.
-
Preparation of BODIPY-C12 Working Solution: Prepare a working solution of 10 µM C1-BODIPY-C12 and 10 µM fatty acid-free BSA in HBSS. This is a 2X stock solution.
-
Fatty Acid Uptake: Add 100 µL of the 2X BODIPY-C12 working solution to each well, resulting in a final concentration of 5 µM C1-BODIPY-C12 and 5 µM BSA. To quench extracellular fluorescence, add Trypan Blue to a final concentration of 0.2%.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The optimal incubation time should be determined empirically for each cell line and experimental condition.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader with excitation and emission wavelengths appropriate for BODIPY-FL (e.g., ~485 nm excitation and ~515 nm emission).
-
Data Analysis: Subtract the background fluorescence (wells with no cells) from all readings. Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Simplified signaling pathway of fatty acid transport and points of inhibition.
Caption: Experimental workflow for a cell-based fatty acid uptake assay.
Conclusion
This compound stands out as a potent and specific inhibitor of FATP2-mediated fatty acid transport. Its efficacy in the low micromolar range across various cell lines makes it a valuable tool for investigating the role of FATP2 in different biological contexts. When compared to other inhibitors, the choice of compound will depend on the specific research question. For studies focused on FATP2, this compound and Grassofermata are excellent choices. If the goal is to inhibit other fatty acid transport mechanisms, inhibitors targeting FATP1, FATP4, FABPs, or CD36 should be considered, keeping in mind their respective potencies and selectivities. The provided experimental protocol offers a standardized method for researchers to quantitatively assess and compare the performance of these inhibitors in their own experimental systems. This guide serves as a starting point for researchers to make informed decisions about the most suitable small molecule inhibitors for their studies on fatty acid transport and metabolism.
References
- 1. Identification and characterization of small compound inhibitors of human FATP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Dynamics Exploration of Selectivity of Dual Inhibitors 5M7, 65X, and 65Z toward Fatty Acid Binding Proteins 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arylpiperazines as fatty acid transport protein 1 (FATP1) inhibitors with improved potency and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. FABP (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 9. mdpi.com [mdpi.com]
- 10. A cyclic azapeptide ligand of the scavenger receptor CD36/SR-B2 reduces the atherosclerotic lesion progression and enhances plaque stability in apolipoprotein E-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SMS121, a new inhibitor of CD36, impairs fatty acid uptake and viability of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Orlistat and Lipofermata in the Inhibition of Fat Absorption
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of Orlistat, a widely-marketed lipase inhibitor, and Lipofermata, a preclinical fatty acid transport protein 2 (FATP2) inhibitor, in their capacity to inhibit dietary fat absorption. This comparison is intended for an audience with a professional interest in obesity pharmacotherapy and lipid metabolism.
Executive Summary
Orlistat and this compound represent two distinct pharmacological approaches to reducing dietary fat absorption. Orlistat acts intraluminally by inhibiting pancreatic and gastric lipases, thereby preventing the breakdown of triglycerides. In contrast, this compound targets the cellular uptake of fatty acids by inhibiting FATP2, a key transporter in enterocytes. Clinical data for Orlistat demonstrates a modest but significant efficacy in weight management, accompanied by well-documented gastrointestinal side effects. This compound, while still in the preclinical stage, has shown promising results in animal models, suggesting a potentially different efficacy and safety profile. This guide synthesizes the available quantitative data, details the experimental methodologies used to evaluate these compounds, and provides visual representations of their mechanisms and experimental workflows.
Table 1: Quantitative Comparison of Orlistat and this compound
| Parameter | Orlistat | This compound | Source(s) |
| Mechanism of Action | Pancreatic and Gastric Lipase Inhibitor | Fatty Acid Transport Protein 2 (FATP2) Inhibitor | [1][2][3] |
| Clinical Development Stage | Marketed Drug | Preclinical | [4][5] |
| Fat Absorption Inhibition (Human) | ~30% inhibition of dietary fat absorption at therapeutic doses.[6][7] | Not yet determined in humans. | |
| Fat Absorption Inhibition (Animal) | Dose-dependent increase in fecal fat excretion.[3][8] | A single 300 mg/kg oral dose reduced plasma levels of ¹³C-oleate by 57% at 2 hours and 74% at 6 hours in mice.[6] Another FATP2 inhibitor, Grassofermata, at a 300 mg/kg oral dose, reduced labeled oleate levels by 37% at 6 hours post-administration in mice.[1] | |
| Weight Loss (Human Clinical Trials) | Significantly greater weight loss compared to placebo. In a 1-year trial, the Orlistat group lost 10.3 kg vs. 6.1 kg in the placebo group.[9] | Not yet determined in humans. | |
| In Vitro Potency (IC₅₀) | 5 ng/ml resulted in 50% inhibition of lipase activity after 5 minutes in a Lipase-pNPP system.[10] | IC₅₀ of 4.84 μM for fatty acid transport inhibition in Caco-2 cells.[5] |
Mechanisms of Action
Orlistat: Inhibition of Lipolysis
Orlistat is a potent, irreversible inhibitor of gastric and pancreatic lipases.[1][6] These enzymes are crucial for the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.[11] By forming a covalent bond with the serine residue in the active site of these lipases, Orlistat renders them inactive.[1][7] This prevents the breakdown of triglycerides in the gastrointestinal lumen, leading to their excretion in the feces.[6][11]
This compound: Inhibition of Fatty Acid Transport
This compound is a small molecule inhibitor of Fatty Acid Transport Protein 2 (FATP2).[5] FATP2 is a key protein involved in the uptake of long-chain fatty acids from the intestinal lumen into the enterocytes.[2][3] By inhibiting FATP2, this compound blocks the transport of dietary fatty acids across the apical membrane of intestinal cells, thereby reducing their absorption.[6]
Experimental Protocols
In Vitro Lipase Inhibition Assay (for Orlistat)
Objective: To determine the inhibitory effect of Orlistat on pancreatic lipase activity.
Methodology:
-
Enzyme and Substrate Preparation: Porcine pancreatic lipase is dissolved in distilled water to a concentration of 1 mg/mL. The substrate, p-Nitrophenyl Palmitate (pNPP), is prepared in a reaction buffer (pH 8.0) containing 50 mM sodium phosphate, 5 mM sodium deoxycholate, and 10% isopropanol.[10][12]
-
Assay Procedure: The assay is performed in a 96-well plate.[10]
-
A reaction mixture containing the reaction buffer, Orlistat at various concentrations, and the lipase solution is pre-incubated.
-
The reaction is initiated by adding the pNPP substrate.
-
-
Data Acquisition: The hydrolysis of pNPP to p-nitrophenol is monitored by measuring the absorbance at 410 nm over time using a spectrophotometer.[10][12]
-
Data Analysis: The rate of substrate hydrolysis is calculated from the change in absorbance over time. The percentage of lipase inhibition is determined by comparing the reaction rates in the presence of Orlistat to the control (without inhibitor). The IC₅₀ value is calculated from the dose-response curve.[10]
In Vivo Fecal Fat Excretion Measurement (for Orlistat)
Objective: To quantify the effect of Orlistat on dietary fat absorption in humans.
Methodology:
-
Study Design: A randomized, controlled, crossover or parallel-group study design is typically employed.[8][13]
-
Dietary Control: Participants are placed on a standardized diet with a known fat content for a run-in period (e.g., 7 days) to establish a baseline fecal fat excretion.[8]
-
Treatment Administration: Participants are then randomized to receive either Orlistat (e.g., 120 mg three times daily) or a placebo with meals for a specified treatment period (e.g., 7 days).[8]
-
Fecal Collection: Complete fecal collections are performed during the last few days of the baseline and treatment periods.[8][13]
-
Fecal Fat Analysis: The total fat content of the collected feces is determined using methods such as gravimetry after extraction.
-
Data Analysis: The mean daily fecal fat excretion is calculated for both the baseline and treatment periods. The increase in fecal fat excretion from baseline is the primary measure of Orlistat's effect on fat absorption.[8]
In Vivo Fatty Acid Absorption Study (for this compound)
Objective: To assess the in vivo efficacy of this compound in inhibiting the absorption of a specific fatty acid in a mouse model.
Methodology:
-
Animal Model: C57BL/6 mice are used for the study.[6]
-
Treatment Administration: A single oral dose of this compound (e.g., 300 mg/kg) is administered by gavage.[6]
-
Labeled Fatty Acid Administration: Following this compound administration, a labeled long-chain fatty acid, such as ¹³C-oleate, is given to the mice.[6]
-
Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 2 and 6 hours).[6]
-
Analysis: The concentration of the labeled fatty acid in the plasma is measured using techniques like mass spectrometry.
-
Data Analysis: The reduction in the plasma concentration of the labeled fatty acid in the this compound-treated group compared to a vehicle control group indicates the degree of absorption inhibition.[6]
Discussion and Future Directions
The comparison between Orlistat and this compound highlights the evolution of strategies to combat obesity by targeting fat absorption. Orlistat, with its well-established clinical profile, offers a proven, albeit modest, option for weight management. Its gastrointestinal side effects, directly resulting from its mechanism of action, can limit patient compliance.
This compound, by targeting a different step in the fat absorption pathway, holds the potential for a different efficacy and side effect profile. The preclinical data suggesting a significant reduction in fatty acid absorption is promising.[6] However, extensive further research is required to translate these findings into a clinically viable therapeutic. Key future research directions for FATP2 inhibitors like this compound should include:
-
Comprehensive preclinical safety and toxicology studies.
-
Pharmacokinetic and pharmacodynamic studies in larger animal models.
-
Phase I clinical trials to assess safety, tolerability, and pharmacokinetics in humans.
-
Head-to-head comparison studies with Orlistat to directly evaluate relative efficacy and side effect profiles.
The development of FATP2 inhibitors could offer a valuable alternative or complementary approach to lipase inhibitors for the management of obesity and related metabolic disorders.
References
- 1. Fatty Acid Transport Protein-2 inhibitor Grassofermata/CB5 protects cells against lipid accumulation and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retrospective population-based analysis of the dose-response (fecal fat excretion) relationship of orlistat in normal and obese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Definition of Fatty Acid Transport Protein-2 (FATP2) Structure Facilitates Identification of Small Molecule Inhibitors for the Treatment of Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acid transport protein-2 inhibitor Grassofermata/CB5 protects cells against lipid accumulation and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative evaluation of fecal fat excretion induced by orlistat and chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. FATP2-targeted therapies - A role beyond fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of the inhibition of dietary fat absorption by full versus divided doses of orlistat - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Lipofermata Analogs on FATP2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Lipofermata and its analogs as inhibitors of Fatty Acid Transport Protein 2 (FATP2). FATP2 is a key protein involved in the transport and activation of long-chain fatty acids, making it a critical therapeutic target for metabolic diseases such as nonalcoholic fatty liver disease (NAFLD), diabetic kidney disease, and certain cancers.[1][2][3][4] This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to support research and development efforts in this area.
Inhibitor Performance: A Comparative Overview
This compound (also known as CB16.2) was identified as a specific inhibitor of human FATP2 through high-throughput screening.[2][5] It effectively blocks FATP2-mediated fatty acid uptake without significantly impacting other cellular functions.[2][3][5] this compound acts as a non-competitive inhibitor, suggesting it does not bind to the fatty acid substrate binding site.[2][5] Analogs of this compound, such as Grassofermata, have also been identified and characterized, offering alternative chemical scaffolds for FATP2 inhibition.[3][6]
The following table summarizes the inhibitory potency (IC50) of this compound and its analogs across various cell lines that endogenously express FATP2, such as the human hepatoma cell line HepG2 and the human colon adenocarcinoma cell line Caco-2.[5][7][8]
| Compound | Cell Line | IC50 (µM) | Reference(s) |
| This compound | Caco-2 | 4.84 | [7] |
| HepG2 | 2.74 - 39.34 (range from multiple studies) | [7] | |
| C2C12 | Low micromolar range | [5][7] | |
| INS-1E | Low micromolar range | [5][7] | |
| αTC1-6 | 5.4 | [9] | |
| Grassofermata | Various | Low micromolar range | [3] |
| Compound 5668437 | αTC1-6 | 0.8 | [9] |
| CB-5 | Caco-2 | Low micromolar range | [8] |
| HepG2 | Low micromolar range | [8] | |
| CB-6 | Caco-2 | Low micromolar range | [8] |
| HepG2 | Low micromolar range | [8] | |
| CB-16 | Caco-2 | Low micromolar range | [8] |
| HepG2 | Low micromolar range | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of FATP2 inhibition.
Cellular Fatty Acid Uptake Assay
This protocol is used to measure the inhibition of fatty acid uptake in whole cells.
-
Cell Culture: Human cell lines such as HepG2 or Caco-2, which express FATP2, are cultured in appropriate media and seeded in 96-well plates.[8]
-
Compound Incubation: Cells are serum-starved for one hour. Test compounds (this compound or its analogs) at varying concentrations are then added to the cells and incubated for an additional hour.[8]
-
Fatty Acid Uptake Measurement: A fluorescently labeled fatty acid analog, such as C1-BODIPY-C12, complexed with fatty acid-free bovine serum albumin (BSA), is added to the wells.[5][8] The uptake is allowed to proceed for 15 minutes.[8]
-
Fluorescence Reading: After incubation, the cells are washed to remove extracellular fluorescent fatty acids. The cell-associated fluorescence is then measured using a fluorescence plate reader.[8]
-
Data Analysis: The IC50 values are calculated from the dose-response curves generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]
In Vivo Fatty Acid Absorption Assay
This protocol assesses the effect of FATP2 inhibitors on fatty acid absorption in a whole-animal model.
-
Animal Model: Mice are used for this assay.
-
Inhibitor Administration: The FATP2 inhibitor, such as this compound, is administered to the mice, typically via oral gavage.[4]
-
Labeled Fatty Acid Administration: A stable isotope-labeled fatty acid, such as 13C-oleate, is given to the mice in an oil vehicle.[4]
-
Blood Sampling and Analysis: Blood samples are collected at different time points after administration. The amount of the labeled fatty acid absorbed into the bloodstream is quantified using techniques like mass spectrometry.[4]
-
Data Analysis: The reduction in the absorption of the labeled fatty acid in the inhibitor-treated group is compared to the control group to determine the in vivo efficacy of the inhibitor.[4]
Visualizing the Landscape of FATP2 Inhibition
FATP2 Signaling and Metabolic Pathways
FATP2 plays a dual role in both the transport of long-chain fatty acids across the plasma membrane and their subsequent activation to acyl-CoAs.[4][10][11] This activation, known as vectorial acylation, channels fatty acids towards various metabolic fates, including β-oxidation for energy production, storage as triglycerides, or incorporation into complex lipids.[4][11] By inhibiting FATP2, this compound and its analogs can modulate these downstream pathways, thereby mitigating the lipotoxic effects of excess fatty acid accumulation.[2][4]
Caption: FATP2-mediated fatty acid transport and metabolic pathways.
Experimental Workflow for FATP2 Inhibitor Screening
The process of identifying and characterizing FATP2 inhibitors involves a systematic workflow, from initial high-throughput screening to in-depth cellular and in vivo validation.
Caption: Workflow for the discovery and validation of FATP2 inhibitors.
References
- 1. JCI Insight - Fatty acid transport protein-2 regulates glycemic control and diabetic kidney disease progression [insight.jci.org]
- 2. researchgate.net [researchgate.net]
- 3. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deletion of fatty acid transport protein 2 (FATP2) in the mouse liver changes the metabolic landscape by increasing the expression of PPARα-regulated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acid transport proteins: targeting FATP2 as a gatekeeper involved in the transport of exogenous fatty acids - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identification and characterization of small compound inhibitors of human FATP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. FATP2 is a hepatic fatty acid transporter and peroxisomal very long-chain acyl-CoA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overexpression of Human Fatty Acid Transport Protein 2/Very Long Chain Acyl-CoA Synthetase 1 (FATP2/Acsvl1) Reveals Distinct Patterns of Trafficking of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head In Vivo Comparison of Lipofermata and Other FATP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of Lipofermata, a selective Fatty Acid Transport Protein 2 (FATP2) inhibitor, with other known FATP inhibitors. The information is intended to assist researchers in selecting the appropriate tools for studies on lipid metabolism and the development of therapeutics targeting fatty acid transport.
Introduction to FATP Inhibition
Fatty Acid Transport Proteins (FATPs) are a family of six transmembrane proteins (FATP1-6) that facilitate the uptake of long-chain fatty acids into cells. Their tissue-specific expression and role in lipid metabolism have made them attractive targets for therapeutic intervention in various metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). This guide focuses on the in vivo efficacy of small molecule inhibitors targeting different FATP isoforms.
In Vivo Performance of FATP Inhibitors: A Comparative Summary
The following table summarizes the available in vivo data for this compound and other FATP inhibitors. It is important to note that direct head-to-head comparative studies using identical in vivo models and methodologies are limited. The data presented here is compiled from various studies to provide a relative understanding of their in vivo activities.
| Inhibitor | FATP Target | In Vivo Model | Key In Vivo Effect | Efficacy | Reference |
| This compound | FATP2 | Mouse | Inhibition of intestinal 13C-oleate absorption | High . A single 300 mg/kg oral dose reduced plasma 13C-oleate levels by 57% at 2 hours and 74% at 6 hours.[1] | [1] |
| Grassofermata | FATP2 | Mouse | Inhibition of intestinal 13C-oleate absorption | Moderate . A single 300 mg/kg oral dose reduced plasma 13C-oleate levels by 37% at 6 hours.[2] | [2] |
| FATP1-IN-1 | FATP1 | Mouse | Evaluation of pharmacokinetic properties | Good Pharmacokinetics . Oral administration of 10 mg/kg resulted in a Cmax of 5.5 µg/mL and an AUC of 36 µg·h/mL.[3] | [3] |
| FATP1-IN-2 | FATP1 | Mouse | Evaluation of pharmacokinetic properties | Excellent Pharmacokinetics . Orally active with good in vivo properties.[4] | [4] |
| Dihydropyrimidinones | FATP4 | Mouse | Inhibition of intestinal fatty acid absorption | Ineffective . Did not show efficacy in blocking fatty acid absorption in vivo.[5] | [5] |
Experimental Protocols
In Vivo Intestinal Fatty Acid Absorption Assay (13C-Oleate)
This protocol is designed to assess the in vivo efficacy of FATP inhibitors in blocking intestinal fatty acid absorption in mice.
Materials:
-
FATP inhibitor (e.g., this compound, Grassofermata)
-
Flaxseed oil (vehicle)
-
13C-labeled oleic acid
-
Tyloxapol (lipoprotein lipase inhibitor)
-
Phosphate-buffered saline (PBS)
-
Gas chromatography-mass spectrometry (GC-MS) equipment
Procedure:
-
Animal Preparation: Fast mice for 12 hours with free access to water.
-
Inhibitor Administration: Administer the FATP inhibitor (e.g., 300 mg/kg this compound or Grassofermata) or vehicle (flaxseed oil) to the mice via oral gavage.
-
Lipase Inhibition: One hour after inhibitor administration, inject mice intraperitoneally with Tyloxapol (500 mg/kg in PBS) to prevent the systemic clearance of lipoproteins.
-
Fatty Acid Challenge: Immediately after Tyloxapol injection, administer a bolus of 13C-oleate (500 mg/kg) in flaxseed oil via oral gavage.
-
Blood Collection: Collect blood samples from the tail vein at various time points (e.g., 0, 0.5, 2, and 6 hours) post-oleate administration.
-
Plasma Analysis:
Signaling Pathways and Experimental Workflow
FATP2-Mediated Fatty Acid Transport and Inhibition
Fatty Acid Transport Protein 2 (FATP2) is primarily expressed in the liver and intestine. It facilitates the uptake of long-chain fatty acids across the plasma membrane. This process is believed to involve the coupling of transport with the activation of the fatty acid to its acyl-CoA derivative, a mechanism known as vectorial acylation. This compound and Grassofermata act as non-competitive inhibitors of this transport process.[7][8]
Caption: FATP2-mediated fatty acid transport and its inhibition by this compound.
Experimental Workflow for In Vivo Comparison of FATP Inhibitors
The following diagram outlines a typical workflow for the in vivo evaluation and comparison of FATP inhibitors.
Caption: Workflow for in vivo comparison of FATP inhibitors.
Discussion and Future Directions
The available in vivo data indicates that this compound is a potent inhibitor of FATP2-mediated intestinal fatty acid absorption, demonstrating greater efficacy than Grassofermata in the reported studies.[1][2] While potent FATP1 inhibitors with good pharmacokinetic profiles have been developed, their in vivo efficacy in blocking fatty acid uptake in relevant metabolic tissues requires further investigation.[3][7] Notably, inhibitors targeting FATP4 have so far proven ineffective in vivo for reducing fatty acid absorption.[5]
Future research should focus on direct head-to-head in vivo comparisons of a broader range of FATP inhibitors across different isoforms. Utilizing standardized experimental protocols and relevant disease models will be crucial for elucidating the therapeutic potential of targeting specific FATPs. Such studies will provide a clearer understanding of the roles of individual FATP isoforms in health and disease and guide the development of next-generation therapeutics for metabolic disorders.
References
- 1. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acid Transport Protein-2 inhibitor Grassofermata/CB5 protects cells against lipid accumulation and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. Arylpiperazines as fatty acid transport protein 1 (FATP1) inhibitors with improved potency and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating the Non-Competitive Inhibition Kinetics of Lipofermata: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the non-competitive inhibition kinetics of Lipofermata, a potent inhibitor of Fatty Acid Transport Protein 2 (FATP2).[1][2] The performance of this compound is compared with Grassofermata, another FATP2 inhibitor identified through similar high-throughput screening.[3] This document furnishes supporting experimental data, detailed protocols, and visual diagrams to facilitate a comprehensive understanding of their inhibitory mechanisms.
Executive Summary
This compound has been identified as a specific inhibitor of FATP2, a key protein involved in the transport of long-chain fatty acids into cells.[1][2] Kinetic studies have demonstrated that this compound functions as a non-competitive inhibitor of FATP2-mediated fatty acid uptake.[3] This guide presents a side-by-side comparison of the inhibitory potency of this compound with Grassofermata, another established non-competitive FATP2 inhibitor.[3]
Data Presentation: Comparative Inhibitory Potency
The inhibitory activities of this compound and Grassofermata against FATP2-mediated fatty acid transport have been quantified by determining their half-maximal inhibitory concentrations (IC50) in various cell lines. While the inhibition constant (Ki) for non-competitive inhibition would provide a more direct measure of binding affinity, publicly available data predominantly reports IC50 values.
| Inhibitor | Target | Cell Line | IC50 (µM) | Inhibition Type |
| This compound | FATP2 | Caco-2 | 4.84[1] | Non-competitive[3] |
| C2C12 | 2.74 - 39.34[1] | Non-competitive | ||
| INS-1E | 2.74 - 39.34[1] | Non-competitive | ||
| HepG2 | 2.74 - 39.34[1] | Non-competitive | ||
| Grassofermata | FATP2 | Various cell models | low µM range[3] | Non-competitive[3] |
Experimental Protocols
The following is a detailed methodology for a key experiment to validate the non-competitive inhibition kinetics of FATP2 inhibitors like this compound and Grassofermata. This protocol is based on studies utilizing the fluorescent fatty acid analog C1-BODIPY-C12.
Assay for Non-Competitive Inhibition of FATP2-Mediated Fatty Acid Uptake
1. Cell Culture and Preparation:
- HepG2 cells, which endogenously express FATP2, are cultured to confluence in a suitable medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum).
- Cells are seeded in 96-well plates and allowed to adhere and grow.
- Prior to the assay, cells are serum-starved for 1 hour.
2. Inhibition Assay:
- Prepare a range of concentrations of the inhibitor (this compound or Grassofermata) in a serum-free medium.
- Remove the serum-free medium from the cells and add the inhibitor solutions. Incubate for 1 hour.
- Prepare a solution containing the fluorescent fatty acid analog C1-BODIPY-C12 and fatty acid-free bovine serum albumin (BSA).
- Add the C1-BODIPY-C12/BSA solution to the wells containing the cells and inhibitor.
3. Data Acquisition:
- Measure the fluorescence uptake at multiple time points using a fluorescence plate reader to determine the initial rate of uptake.
4. Kinetic Analysis:
- Vary the concentrations of both the inhibitor and the substrate (C1-BODIPY-C12).
- Plot the initial rate of fatty acid uptake against the substrate concentration for each inhibitor concentration.
- Analyze the data using enzyme kinetics software (e.g., by fitting to a non-competitive inhibition model) to determine the mechanism of inhibition. A decrease in Vmax with no significant change in Km is indicative of non-competitive inhibition.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the mechanism of non-competitive inhibition and the experimental workflow for its validation.
References
A Comparative Analysis of Lipofermata's Efficacy Across Diverse Cancer Cell Lines
For Immediate Release
This guide presents a comprehensive comparative study of Lipofermata, a specific inhibitor of Fatty Acid Transporter Protein 2 (FATP2), and its effects on various cancer cell lines. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of this compound's performance against alternative treatments, supported by experimental data.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor that specifically targets FATP2, a key protein involved in the uptake of long-chain fatty acids into cells.[1][2] By blocking this transport mechanism, this compound disrupts the lipid metabolism of cancer cells, which often exhibit a heightened dependence on fatty acids for energy production, membrane synthesis, and signaling molecule generation. This targeted inhibition of fatty acid uptake has been shown to slow tumor progression in various cancers, including lymphoma, lung carcinoma, colon carcinoma, and pancreatic cancer.[3] Furthermore, this compound's impact extends to the tumor microenvironment by affecting immune-suppressing cells.[4]
Comparative Analysis of Cytotoxicity
A critical aspect of evaluating any potential anti-cancer agent is its direct cytotoxic effect on cancer cells. While this compound's primary role is the inhibition of fatty acid transport, this can lead to downstream effects on cell viability and proliferation. The following tables provide a comparative summary of the available data on this compound's effects and the cytotoxic concentrations (IC50 values) of standard-of-care chemotherapies in various cancer cell lines.
Table 1: this compound - Inhibition of Fatty Acid Transport (IC50)
| Cell Line | Cancer Type | IC50 (µM) |
| hsHepG2 | Liver Carcinoma | 3 - 6 |
| hsCaco-2 | Colorectal Adenocarcinoma | 3 - 6 |
| mmC2C12 | Myocyte (model) | 3 - 6 |
| rnINS-1E | Pancreatic β-cell (model) | 3 - 6 |
| LLC-PK1 | Proximal Tubule Epithelial (model) | 6 |
Note: The IC50 values in Table 1 represent the concentration of this compound required to inhibit 50% of fatty acid uptake, not necessarily 50% of cell death. Data on the direct cytotoxic IC50 values of this compound across a broader range of cancer cell lines is still emerging. One study indicated that this compound did not impact the viability of OVCAR8 ovarian cancer cells when used as a monotherapy.[6][7]
Table 2: Comparative IC50 Values of Standard Chemotherapeutic Agents
| Cancer Type | Cell Line | Drug | IC50 |
| Breast Cancer | MDA-MB-231 | Doxorubicin | ~1 µM |
| MCF-7 | Doxorubicin | 16.2 µg/mL | |
| T-47D | Paclitaxel | Varies | |
| Ovarian Cancer | OVCAR-3 | Cisplatin | Varies |
| SKOV-3 | Cisplatin | Varies | |
| A2780 | Cisplatin | Varies | |
| Pancreatic Cancer | MIA PaCa-2 | Cisplatin | 7.36 ± 3.11 μM (48h) |
| BxPC-3 | Cisplatin | 5.96 ± 2.32 μM (48h) | |
| PANC-1 | Gemcitabine | Varies | |
| Lung Cancer | A549 | 5-Fluorouracil | 83.62 µg/mL |
| Colon Cancer | HT-29 | 5-Fluorouracil | 82.53 μM |
| HCT-116 | Doxorubicin | Varies |
Note: IC50 values for standard chemotherapies can vary significantly between studies due to different experimental conditions (e.g., exposure time, assay method). The values presented here are for comparative purposes and are sourced from multiple studies.[8][9][10][11][12][13][14][15][16]
Alternative FATP2 Inhibitors and Other Lipid Metabolism-Targeting Drugs
For a comprehensive comparison, it is valuable to consider other compounds that target lipid metabolism.
-
Grassofermata: Another specific inhibitor of FATP2, Grassofermata, has been identified and characterized.[1][17][18] Like this compound, it inhibits the transport of long-chain fatty acids and has shown protective effects against lipoapoptosis.[1][17]
-
Other Lipid Metabolism Inhibitors: Several other drugs targeting different aspects of lipid metabolism are under investigation for cancer therapy. These include inhibitors of fatty acid synthase (FASN), such as TVB-2640, which is currently in clinical trials for various cancers including non-small cell lung cancer, ovarian, and breast cancer.[19]
Effects on Apoptosis and Cell Cycle
This compound has been shown to induce apoptosis and cause cell cycle arrest in bladder cancer cells.[19] This effect is linked to its ability to inhibit FATP2, which in turn promotes the expression of Activating Transcription Factor 3 (ATF3). The upregulation of ATF3 leads to the inhibition of the PI3K/Akt/mTOR signaling pathway, a crucial regulator of cell proliferation and survival.[19] Quantitative analyses have demonstrated a dose-dependent increase in the number of apoptotic HepG2 cells when treated with certain compounds that induce apoptosis through the intrinsic caspase-3/PARP-1 pathway and reduce p-Akt expression.[20]
Signaling Pathway Involvement
The PI3K/Akt/mTOR pathway is a key signaling cascade that is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival. The ability of this compound to indirectly inhibit this pathway through the upregulation of ATF3 highlights a significant mechanism by which it exerts its anti-cancer effects in certain contexts.[19]
Caption: this compound's inhibition of FATP2 leads to the upregulation of ATF3, which in turn suppresses the pro-survival PI3K/Akt/mTOR signaling pathway and promotes apoptosis.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or a control substance for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Caption: A simplified workflow of the MTT assay for determining cell viability.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound or a control for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: The workflow for detecting apoptosis using Annexin V and Propidium Iodide staining followed by flow cytometry.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and assess their expression levels.
-
Protein Extraction: Lyse treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Caption: The general workflow for protein analysis using the Western blotting technique.
Conclusion
This compound presents a promising therapeutic strategy by targeting the altered lipid metabolism of cancer cells. Its ability to inhibit FATP2 leads to a reduction in fatty acid uptake, which can impact cancer cell survival and proliferation, and modulate the tumor microenvironment. While direct comparative data on the cytotoxicity of this compound across a wide range of cancer cell lines is still being gathered, its unique mechanism of action and its effects on key signaling pathways like PI3K/Akt/mTOR warrant further investigation. This guide provides a foundational comparison and detailed experimental protocols to aid researchers in their ongoing efforts to evaluate and develop novel anti-cancer therapies targeting lipid metabolism.
References
- 1. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UNL | Researchers pinpoint tumor-related protein, slow progression of cancers | Office of Research and Innovation [research.unl.edu]
- 4. Lipoic acid induces p53-independent cell death in colorectal cancer cells and potentiates the cytotoxicity of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fatty acid transport protein inhibition sensitizes breast and ovarian cancers to oncolytic virus therapy via lipid modulation of the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Fatty acid transport protein inhibition sensitizes breast and ovarian cancers to oncolytic virus therapy via lipid modulation of the tumor microenvironment [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Lipids Metabolism Inhibition Antiproliferative Synergy with 5-Fluorouracil in Human Colorectal Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Evaluation of the Antitumor Effects of Platinum-Based [Pt(η1-C2H4-OR)(DMSO)(phen)]+ (R = Me, Et) Cationic Organometallic Complexes on Chemoresistant Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Investigation of cytotoxic effect and action mechanism of a synthetic peptide derivative of rabbit cathelicidin against MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fatty Acid Transport Protein-2 inhibitor Grassofermata/CB5 protects cells against lipid accumulation and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. What FAS inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 20. researchgate.net [researchgate.net]
Lipofermata vs. Pan-FATP Inhibitors: A Comparative Guide for Researchers
Introduction
Fatty Acid Transport Proteins (FATPs), members of the Solute Carrier 27 (SLC27) family, are integral membrane proteins that facilitate the transport of long and very-long-chain fatty acids across the plasma membrane. These proteins are crucial for cellular lipid metabolism, and their dysregulation is implicated in various metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and certain cancers. FATPs often exhibit a dual function: mediating fatty acid transport and possessing intrinsic acyl-CoA synthetase activity, a process termed vectorial acylation[1][2].
Given their therapeutic potential, significant effort has been directed toward developing small molecule inhibitors of FATPs. These inhibitors can be broadly categorized into two classes: isoform-specific inhibitors, such as Lipofermata which targets FATP2, and pan-FATP inhibitors that target the enzymatic acyl-CoA synthetase activity common to several FATP isoforms[1][3]. This guide provides an objective comparison between this compound and the broader class of pan-FATP inhibitors, supported by experimental data and detailed methodologies for researchers in drug development.
Mechanism of Action: Transport Inhibition vs. Enzymatic Inhibition
A key distinction between this compound and many other FATP inhibitors lies in the specific mechanism of action.
This compound: This compound was identified through a high-throughput screen using a human FATP2 splice variant (FATP2b) that is fully functional in fatty acid transport but lacks acyl-CoA synthetase activity[1][3]. This innovative approach ensured the selection of a true transport inhibitor. This compound acts as a non-competitive inhibitor of FATP2-mediated fatty acid transport, meaning it does not compete with fatty acids for the binding site but rather binds to an allosteric site to block the transport process[1][4][5]. Crucially, it does not affect the acyl-CoA synthetase activity of FATP proteins or other cellular functions, ensuring high target specificity[1][2].
Pan-FATP Inhibitors: Many early and broad-spectrum FATP inhibitors were developed to target the intrinsic acyl-CoA synthetase (ACS) activity of these proteins[1][3]. Since the ACS domain is conserved among several FATP isoforms (e.g., FATP1, FATP4), these compounds often exhibit a "pan-inhibitory" profile. By inhibiting the enzymatic activation of fatty acids, they indirectly impede the coupled transport process of vectorial acylation[2]. However, this mechanism is less specific to the transport function and may have broader effects on intracellular fatty acid metabolism.
Caption: FATP inhibition mechanisms.
Comparative Efficacy and Specificity
This compound demonstrates potent and specific inhibition of FATP2, which is highly expressed in the liver and intestine[1]. This tissue-specific expression profile makes this compound an attractive candidate for targeting metabolic diseases related to these organs.
Quantitative Data: this compound IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) of this compound has been determined across various cell lines that model different tissues. The data consistently show efficacy in the low micromolar range in cells expressing FATP2.
| Cell Line | Tissue Model | FATP2 Expression | IC₅₀ (µM) | Reference(s) |
| Caco-2 | Human Enterocytes | High | 4.84 - 6.0 | [4][6] |
| HepG2 | Human Hepatocytes | High | 2.3 - 2.74 | [4][6] |
| INS-1E | Rat Pancreatic β-cells | Moderate | ~3-6 | [4] |
| C2C12 | Mouse Myocytes | Moderate | ~3-6 | [4] |
| αTC1-6 | Mouse Pancreatic α-cells | High | 5.4 | [7] |
| 3T3-L1 | Mouse Adipocytes | Low/None | > 30 (less effective) | [2][4] |
| Human Adipocytes | Human Adipose Tissue | Low/None | 39.34 | [4][6] |
The significantly higher IC₅₀ values in adipocytes, which primarily express FATP1 and FATP4 but not FATP2, underscore the isoform specificity of this compound[2][4].
Specificity Comparison
| Feature | This compound (FATP2-Specific Inhibitor) | Pan-FATP Inhibitors (ACS-Targeted) |
| Primary Target | FATP2-mediated fatty acid transport[1][8] | Acyl-CoA Synthetase (ACS) domain of multiple FATP isoforms[1][3] |
| Isoform Selectivity | Highly selective for FATP2 over other isoforms like FATP1 and FATP4[2][4] | Broad-spectrum, inhibiting multiple FATP isoforms possessing ACS activity. |
| Mechanism | Non-competitive, allosteric inhibition of transport[1][4] | Competitive or non-competitive inhibition of enzymatic fatty acid activation. |
| Cellular Effects | Reduces uptake of long and very-long-chain fatty acids; no effect on medium-chain FAs[4]. Protects against lipotoxicity[1][4]. | General reduction in fatty acid activation and subsequent metabolism. |
| Potential Off-Targets | Minimal; does not affect cell viability, glucose transport, or general ACS activity[2]. | Potential to interfere with other cellular processes requiring acyl-CoA synthesis. |
Experimental Protocols
In Vitro Fatty Acid Uptake Assay
This assay is fundamental for quantifying the inhibitory effect of compounds on fatty acid transport in a cellular context.
Objective: To measure the initial rate of fatty acid uptake in cultured cells and determine the IC₅₀ of an inhibitor.
Materials:
-
Cultured cells (e.g., HepG2, Caco-2) seeded in 96-well plates.
-
Fluorescent fatty acid analog: C₁-BODIPY-C₁₂ or BODIPY-FL C₁₆ (Molecular Probes).
-
Inhibitor compound (e.g., this compound) at various concentrations.
-
Assay Buffer: Serum-free, phenol-free media or PBS with 0.2% fatty acid-free BSA.
-
Fluorescence plate reader with injectors.
Procedure:
-
Cell Seeding: Seed cells in a 96-well clear-bottom, black-walled plate and culture to confluence.
-
Pre-incubation: Wash cells with Assay Buffer and pre-incubate for 1-2 hours at 37°C to deplete intracellular fatty acids.
-
Inhibitor Addition: For the final hour of pre-incubation, add the inhibitor (this compound or other test compounds) at a range of concentrations to triplicate wells. Include vehicle-only wells as a control.
-
Uptake Measurement: Using the plate reader's injectors, add the BODIPY-conjugated fatty acid (e.g., 2.5 µM final concentration) to initiate the uptake.
-
Kinetic Reading: Immediately begin measuring fluorescence intensity every 10-15 seconds for 90-120 seconds to determine the initial rate of uptake (velocity).
-
Data Analysis: Calculate the initial velocity (slope of the linear portion of the fluorescence curve). Normalize the velocities to the vehicle control. Plot the normalized velocity against the log of inhibitor concentration and fit to a sigmoidal dose-response curve to calculate the IC₅₀.
Caption: Workflow for in vitro fatty acid uptake assay.
In Vivo Fatty Acid Absorption Assay
This murine model assesses the ability of an inhibitor to block the absorption of dietary fatty acids from the gut.
Objective: To measure the impact of an orally administered inhibitor on the systemic absorption of a labeled fatty acid.
Materials:
-
C57BL/6 mice.
-
Inhibitor compound (this compound) formulated for oral gavage.
-
Vehicle control (e.g., corn oil).
-
Tracer: Flaxseed oil containing ¹³C-labeled oleate (¹³C₁₈-oleate).
-
(Optional) Tyloxapol to inhibit lipoprotein lipase-dependent systemic uptake.
Procedure:
-
Fasting: Fast mice overnight to ensure an empty gastrointestinal tract.
-
Inhibitor Administration: Administer this compound or vehicle control to mice via oral gavage.
-
Tracer Administration: One hour after inhibitor administration, give a bolus of flaxseed oil containing ¹³C-oleate via oral gavage.
-
Blood Collection: At specified time points (e.g., 0.5, 2, and 6 hours) after the oleate bolus, collect blood samples.
-
Sample Analysis: Extract lipids from the plasma and analyze the abundance of ¹³C-oleate using liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Compare the levels of absorbed ¹³C-oleate in the plasma of this compound-treated mice versus vehicle-treated mice over the time course. A significant reduction indicates inhibition of intestinal fatty acid absorption.
Caption: Workflow for in vivo fatty acid absorption assay.
Therapeutic Implications and Conclusion
The choice between a FATP2-specific inhibitor like this compound and a pan-FATP inhibitor depends heavily on the therapeutic goal.
This compound (FATP2-Specific Inhibition):
-
Advantages: Offers targeted intervention in tissues where FATP2 is a primary transporter, such as the liver and intestine[1]. This specificity can reduce the risk of off-target effects. Studies show this compound can prevent palmitate-induced lipotoxicity and cell death in liver and pancreatic cell models, suggesting its utility in preventing diseases driven by fatty acid overload in these tissues[4][5][8]. Its ability to reduce intestinal fat absorption in vivo demonstrates clear therapeutic potential[4][5].
-
Applications: Treatment of NAFLD, type 2 diabetes, and potentially modulating the tumor microenvironment in certain cancers[9][10]. It is also being explored for its dual anti-inflammatory and pro-inflammatory effects in different immune cell types[11].
Pan-FATP Inhibitors:
-
Advantages: A broad-spectrum inhibitor could be beneficial in conditions where multiple FATP isoforms contribute to the pathology. It could lead to a more profound systemic reduction in fatty acid uptake and metabolism.
-
Challenges: The lack of isoform and tissue specificity presents a significant challenge. System-wide inhibition of fatty acid transport could disrupt energy homeostasis in critical tissues like muscle and adipose tissue, potentially leading to unintended consequences such as altered glucose metabolism[12]. Furthermore, targeting the conserved ACS domain may lead to off-target inhibition of other enzymes.
References
- 1. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of small compound inhibitors of human FATP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid transport proteins: targeting FATP2 as a gatekeeper involved in the transport of exogenous fatty acids - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Lipidomics data showing the effect of this compound on myeloid-derived suppressor cells in the spleens of tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Fatty acid transport protein inhibition sensitizes breast and ovarian cancers to oncolytic virus therapy via lipid modulation of the tumor microenvironment [frontiersin.org]
- 11. Fatty acid binding protein 2 (FATP2/SLC27A2) blockade with this compound elicits dual effects on inflammatory responses in human monocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting the fatty acid transport proteins (FATP) to understand the mechanisms linking fatty acid transport to metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Lipidomics of Lipofermata and Grassofermata Treated Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the lipidomic effects of Lipofermata and Grassofermata, two prominent inhibitors of the fatty acid transport protein 2 (FATP2). This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key cellular pathways and workflows to facilitate a deeper understanding of these compounds' mechanisms of action and their impact on cellular lipid metabolism.
Data Presentation: Comparative Effects on Cellular Lipid Profiles
This compound: Quantitative Lipidomic Analysis
A study on myeloid-derived suppressor cells (MDSCs) from B16F10 melanoma-bearing mice treated with this compound revealed significant changes in the cellular lipidome, particularly in phospholipid and triglyceride species.[3][4] The following table summarizes the relative intensity of selected lipid species in splenic MDSCs, comparing the control group to the this compound-treated group.
| Lipid Class | Lipid Species | Relative Intensity (Control) | Relative Intensity (this compound) | Fold Change (this compound/Control) |
| Phospholipids | ||||
| Phosphatidylethanolamine (PE) | PE(18:0/20:4) | ~1.8e7 | ~1.2e7 | ~0.67 |
| PE(18:1/20:4) | ~1.2e7 | ~0.8e7 | ~0.67 | |
| Phosphatidylcholine (PC) | PC(16:0/18:1) | ~2.5e7 | ~1.8e7 | ~0.72 |
| PC(18:0/18:1) | ~1.5e7 | ~1.1e7 | ~0.73 | |
| Triglycerides (TAG) | ||||
| TAG(50:1) | ~3.0e8 | ~1.5e8 | ~0.50 | |
| TAG(52:2) | ~4.5e8 | ~2.0e8 | ~0.44 | |
| TAG(54:3) | ~2.5e8 | ~1.0e8 | ~0.40 |
Data is estimated from graphical representations in the cited literature and should be considered illustrative.[3]
These findings indicate that this compound treatment leads to a general decrease in the abundance of major phospholipid and triglyceride species, consistent with its role in inhibiting fatty acid uptake.
Grassofermata: Qualitative and Semi-Quantitative Observations
Direct quantitative lipidomics data for Grassofermata-treated cells is not as readily available. However, multiple studies have demonstrated its efficacy in preventing lipid accumulation. For instance, Grassofermata has been shown to prevent palmitate-mediated lipid accumulation and cell death in cell lines modeling intestines, liver, muscle, and pancreas.[1][5] While specific changes in lipid species have not been detailed, it is established that Grassofermata inhibits the uptake of long-chain fatty acids, which are essential precursors for the synthesis of phospholipids and triglycerides.[2][5] This suggests that, similar to this compound, Grassofermata treatment would likely lead to a broad reduction in cellular lipid content.
Experimental Protocols
The following protocols provide a general framework for conducting lipidomic analysis of cells treated with FATP2 inhibitors.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HepG2, Caco-2) in appropriate culture vessels and allow them to adhere and reach a desired confluency (typically 70-80%).
-
Compound Preparation: Prepare stock solutions of this compound and Grassofermata in a suitable solvent, such as DMSO.
-
Treatment: Treat cells with the desired concentration of this compound, Grassofermata, or vehicle control (DMSO) for a specified period (e.g., 24 hours).
Lipid Extraction (Methyl-tert-butyl ether (MTBE) Method)
This protocol is adapted from published lipidomics studies.[3]
-
Cell Harvesting: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and harvest them by scraping or trypsinization.
-
Cell Lysis: Resuspend the cell pellet in a known volume of PBS.
-
Solvent Addition:
-
Add 1.5 ml of methanol to the cell suspension and vortex vigorously for 30 seconds.
-
Add 5 ml of MTBE and incubate for 1 hour on a shaker at room temperature.
-
-
Phase Separation:
-
Add 1.25 ml of MS-grade water to induce phase separation.
-
Incubate for 10 minutes at room temperature.
-
Centrifuge at 1000 x g for 10 minutes.
-
-
Lipid Collection: Carefully collect the upper (organic) phase containing the lipids into a new tube.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Storage: Store the dried lipid extract at -80°C until analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent mixture for LC-MS analysis (e.g., methanol/isopropanol/water).
-
Chromatographic Separation: Separate the lipid species using a suitable HPLC or UPLC system equipped with a C18 or C8 reverse-phase column. A gradient elution with solvents such as water, acetonitrile, and isopropanol containing additives like ammonium formate or acetate is commonly used.
-
Mass Spectrometry Detection: Analyze the eluting lipids using a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) in both positive and negative ionization modes to detect a wide range of lipid classes.
-
Data Analysis: Process the raw data using specialized software (e.g., LipidSearch, MS-DIAL) to identify and quantify individual lipid species based on their mass-to-charge ratio (m/z) and retention time.
Mandatory Visualization
Signaling Pathway of FATP2 Inhibition
Caption: FATP2 inhibition by this compound/Grassofermata blocks fatty acid uptake and activation.
Experimental Workflow for Comparative Lipidomics
Caption: Workflow for comparing lipidomic profiles of treated cells.
References
- 1. Fatty acid transport protein-2 inhibitor Grassofermata/CB5 protects cells against lipid accumulation and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Lipidomics data showing the effect of this compound on myeloid-derived suppressor cells in the spleens of tumor-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fatty acid transport proteins: targeting FATP2 as a gatekeeper involved in the transport of exogenous fatty acids - MedChemComm (RSC Publishing) [pubs.rsc.org]
Assessing the Relative Potency of Lipofermata Derivatives: A Comparative Guide
For researchers and professionals in drug development, understanding the nuanced differences in the potency and mechanism of action of molecular compounds is paramount. This guide provides a detailed comparison of Lipofermata, a known inhibitor of Fatty Acid Transport Protein 2 (FATP2), and its derivatives. The data presented is compiled from various studies to offer an objective assessment of their performance, supported by experimental data and protocols.
Comparative Potency of FATP2 Inhibitors
This compound and its derivatives are primarily evaluated based on their ability to inhibit the uptake of long-chain fatty acids into cells. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment. The following tables summarize the available quantitative data for this compound, its derivatives, and a related FATP2 inhibitor, Grassofermata.
Table 1: Comparative IC50 Values of this compound and Grassofermata in Various Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | Caco-2 | Human colorectal adenocarcinoma | 4.84 | [1] |
| HepG2 | Human liver cancer | 2.3 - 6 | [2] | |
| C2C12 | Mouse myoblast | 3 - 6 | [2] | |
| INS-1E | Rat insulinoma | 3 - 6 | [2] | |
| Primary human adipocytes | Adipocytes | 39 | [2] | |
| αTC1-6 | Mouse pancreatic alpha cell | 5.4 | [3] | |
| Grassofermata | C2C12 | Mouse myoblast | 10.6 | [4] |
| INS-1E | Rat insulinoma | 8.3 | [4] | |
| Human adipocytes | Adipocytes | 58.2 | [4] |
Table 2: Inhibitory Activity of this compound Derivatives
While extensive comparative data is limited, some studies have explored derivatives of this compound to understand structure-activity relationships. It has been noted that in one series of structural modifications, none of the derivatives exhibited increased inhibitory potency compared to the parent compound, this compound.[2] However, a separate small series of analogues designed to investigate the 5-position of the spiro-indolinone core showed promising results.[2]
| Derivative | Modification | Cell Line | IC50 (µM) | Reference |
| CB16.106 | Trifluoromethoxy substituent | HepG2 | < 5 | [2] |
| CB16.107 | Methoxy substituent | HepG2 | < 5 | [2] |
Mechanism of Action and Signaling Pathways
This compound and its analogues exert their effects by inhibiting FATP2, a key protein involved in the transport of long-chain fatty acids across the plasma membrane. This inhibition has been shown to be non-competitive.[2] The downstream effects of FATP2 inhibition by this compound have been linked to the PI3K/Akt/mTOR signaling pathway. Specifically, FATP2 inhibition can indirectly lead to the promotion of Activating Transcription Factor 3 (ATF3) expression. ATF3, in turn, acts as an inhibitor of the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival.[5]
Experimental Protocols
The primary method for assessing the potency of this compound and its derivatives is the fatty acid uptake inhibition assay, often utilizing a fluorescent fatty acid analog.
Fatty Acid Uptake Inhibition Assay
This protocol outlines a common method for measuring the inhibition of long-chain fatty acid uptake in a cellular context.
Materials:
-
Cells of interest (e.g., HepG2, Caco-2) cultured in appropriate media.
-
Fluorescent long-chain fatty acid analog: C1-BODIPY-C12 (4,4-difluoro-5-methyl-4-bora-3a,4a-diaza-s-indacene-3-dodecanoic acid).
-
This compound or its derivatives, dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., serum-free medium or PBS).
-
96-well microplate.
-
Fluorescence microplate reader.
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow to a suitable confluency.
-
Compound Preparation: Prepare serial dilutions of this compound or its derivatives in the assay buffer.
-
Pre-incubation: Remove the culture medium from the wells and wash the cells with the assay buffer. Add the different concentrations of the test compounds to the wells and incubate for a specified period (e.g., 1 hour) at 37°C.
-
Fatty Acid Uptake: Add the C1-BODIPY-C12 solution to each well to a final concentration (e.g., 2.5 µM) and incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~515 nm emission for BODIPY-C12).
-
Data Analysis: The fluorescence intensity is proportional to the amount of fatty acid taken up by the cells. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Conclusion
This compound remains a potent and well-characterized inhibitor of FATP2. While the exploration of its derivatives has yet to yield a significantly more potent analogue in published studies, the identification of compounds with comparable activity suggests that further optimization of the this compound scaffold is a viable strategy for developing novel FATP2 inhibitors. The alternative FATP2 inhibitor, Grassofermata, provides another chemical scaffold for consideration in drug development programs targeting fatty acid transport. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers working in this area.
References
- 1. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real-Time Tracking of BODIPY-C12 Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
